molecular formula C9H10O2<br>C9H10O2<br>CH3COOCH2C6H5 B043277 Benzyl acetate CAS No. 140-11-4

Benzyl acetate

Cat. No.: B043277
CAS No.: 140-11-4
M. Wt: 150.17 g/mol
InChI Key: QUKGYYKBILRGFE-UHFFFAOYSA-N
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Description

Benzyl acetate is a versatile organic ester of significant interest in multiple research fields, primarily valued for its distinctive jasmine-like aroma and solvent properties. In the field of fragrance and flavor research, it serves as a critical reference standard and a key component in the study of synthetic aroma compounds, enabling the development and analytical profiling of perfumes, cosmetics, and food flavorings. Its mechanism of action in olfaction involves binding to olfactory receptors, eliciting a characteristic sweet, floral odor perception. Furthermore, this compound is an important solvent in industrial and chemical research, effectively dissolving cellulose acetate, nitrocellulose, oils, and resins, which makes it invaluable in the formulation of coatings, plastics, and inks. Its properties as a polar aprotic solvent are exploited in various organic synthesis protocols and chromatographic applications. Researchers also utilize this compound as a starting material or intermediate in organic synthesis, particularly in acetylation reactions and the production of other benzyl derivatives. This product is provided in high purity to ensure consistent and reliable experimental results and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl acetate
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InChI

InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
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InChI Key

QUKGYYKBILRGFE-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC1=CC=CC=C1
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Molecular Formula

C9H10O2, Array, CH3COOCH2C6H5
Record name BENZYL ACETATE
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DSSTOX Substance ID

DTXSID0020151
Record name Benzyl acetate
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Molecular Weight

150.17 g/mol
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Physical Description

Benzyl acetate is a colorless liquid with an odor of pears. (USCG, 1999), Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid, Colorless liquid with an odor of jasmine or pears; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a sweet, fruity, floral (Jasmine) odour, Colorless liquid with an odor of pears.
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Boiling Point

419.9 °F at 760 mmHg (NTP, 1992), 213 °C, Bp: 134 °C at 102 mm Hg, 212.00 to 215.00 °C. @ 760.00 mm Hg, 212 °C, 419.9 °F
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Flash Point

195 °F (NFPA, 2010), 90 °C (closed cup), 90 °C c.c., 195 °F
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER, SOL IN BENZENE, CHLOROFORM, Miscible in ethanol, soluble in ethyl ether and acetone., In water, 3.1 g/l., 3.1 mg/mL at 25 °C, Solubility in water at 20 °C: none, very slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.04 (USCG, 1999) - Denser than water; will sink, 1.050 @ 25 °C/4 °C, Relative density (water = 1): 1.1, 1.049-1.059, 1.04
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Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1, 5.1
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Vapor Pressure

1 mmHg at 113 °F ; 10 mmHg at 189.7 °F (NTP, 1992), 0.17 [mmHg], 0.177 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 25 °C: 190, 1 mmHg at 113 °F
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Color/Form

WATER-WHITE LIQUID

CAS No.

140-11-4
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Melting Point

-60.7 °F (NTP, 1992), -51 °C, -51.3 °C, -60.7 °F
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Foundational & Exploratory

The Scent of Nature: A Technical Guide to Benzyl Acetate in Jasmine and Ylang-Ylang

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) acetate (B1210297) is a pivotal organic ester, renowned for its characteristic sweet, floral, and fruity aroma reminiscent of jasmine. This compound is a major constituent of the essential oils extracted from the flowers of jasmine (Jasminum grandiflorum and Jasminum sambac) and ylang-ylang (Cananga odorata), contributing significantly to their iconic fragrances.[1][2] Beyond its olfactory importance in the perfume and cosmetics industries, the study of benzyl acetate's natural occurrence, biosynthesis, and quantification provides a valuable model for understanding plant secondary metabolism and the production of volatile organic compounds (VOCs). This technical guide offers an in-depth exploration of this compound in these two prominent aromatic plants, presenting quantitative data, detailed experimental protocols, and a visualization of its biosynthetic pathway.

Quantitative Occurrence of this compound

The concentration of this compound in jasmine and ylang-ylang essential oils can vary considerably based on factors such as the species, geographical origin, stage of flower development, and the extraction method employed.[3][4] The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound content.

Table 1: this compound Concentration in Jasmine Species

Jasmine SpeciesExtraction MethodThis compound Concentration (%)Reference(s)
Jasminum grandiflorumSolvent Extraction (Absolute)20 - 30[5]
Jasminum grandiflorumSolvent Extraction (Absolute)15 - 25[6]
Jasminum grandiflorumSolvent Extraction (Absolute)14.42[7]
Jasminum sambacSolvent Extraction (Absolute)15 - 20[8]
Jasminum sambacSolvent Extraction (Absolute)4 - 5[1]
Jasminum sambacHeadspace-Solid Phase Microextraction (HS-SPME)23.7[9]
Jasminum sambacHydrodistillation1.44[10]

Table 2: this compound Concentration in Ylang-Ylang (Cananga odorata)

Ylang-Ylang Oil Grade/FractionExtraction MethodThis compound Concentration (%)Reference(s)
ExtraFractional Distillation28[11]
ExtraFractional Distillation14.5[12]
Not SpecifiedNot Specified2.82 - 5.02[13]
Not SpecifiedNot Specified11.63[12]

Experimental Protocols

The extraction and quantification of this compound from jasmine and ylang-ylang flowers are critical for both research and industrial applications. The following are detailed methodologies for commonly employed techniques.

Extraction of Essential Oils

This method is suitable for obtaining essential oils from fresh or dried plant material.

  • Sample Preparation: Freshly harvested flowers are weighed. For dried material, the flowers are typically air-dried or oven-dried at a low temperature (e.g., 40-50°C) and then ground into a coarse powder.[10]

  • Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection burette.

  • Distillation: The plant material is placed in the round-bottom flask and submerged in distilled water (a common ratio is 1:10 w/v, e.g., 100 g of flowers in 1 L of water).[14][15]

  • Heating: The flask is heated to boiling, and the steam, carrying the volatile essential oils, rises into the condenser.

  • Condensation and Collection: The steam condenses back into a liquid, and the essential oil, being immiscible with water, separates and is collected in the burette.

  • Duration: The distillation process is typically carried out for 3-6 hours to ensure complete extraction of the volatile compounds.[14][16]

  • Oil Separation and Drying: The collected oil is separated from the aqueous layer (hydrosol) and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

This method is preferred for delicate flowers like jasmine, as it avoids the high temperatures of distillation that can degrade certain aromatic compounds.[17][18]

  • Sample Preparation: Freshly picked flowers are used to maximize the yield and quality of the absolute.[17]

  • First Extraction (Concrete):

    • The flowers are immersed in a non-polar solvent, typically hexane (B92381), in a sealed container.[19][20]

    • The mixture is agitated or left to stand for a specific period to allow the solvent to extract the aromatic compounds, waxes, and pigments.

    • The solvent is then decanted and evaporated under reduced pressure, leaving a waxy, semi-solid mass known as the "concrete."[21]

  • Second Extraction (Absolute):

    • The concrete is washed with a polar solvent, usually ethanol (B145695), to dissolve the aromatic compounds, leaving behind the waxes and other non-polar substances.[22]

    • The ethanolic solution is then chilled to precipitate any remaining waxes, which are subsequently removed by filtration.

    • The ethanol is evaporated from the filtered solution under vacuum to yield the final product, the "absolute," which is a highly concentrated aromatic oil.[21]

This is a solvent-free method ideal for analyzing the volatile compounds emitted by living flowers or freshly picked samples.[3][23]

  • Sample Preparation: A single fresh flower or a specific weight of flowers is placed in a sealed glass vial.

  • Fiber Exposure: An SPME fiber (e.g., coated with polydimethylsiloxane (B3030410) - PDMS) is exposed to the headspace of the vial (the air above the sample) for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.[24]

  • Thermal Desorption: The fiber is then withdrawn and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like this compound in essential oils.[25]

  • Sample Preparation: The essential oil or absolute is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration. An internal standard (e.g., n-alkanes) may be added for more accurate quantification.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

  • GC Column: A capillary column with a suitable stationary phase (e.g., HP-5MS, DB-5) is employed for the separation of the compounds.[25]

  • Oven Temperature Program: A programmed temperature gradient is used to elute the compounds based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 240-280°C) at a specific rate (e.g., 3-5°C/min).[25]

  • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet.[25]

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a mass spectral library (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of a known concentration of a standard or by using the internal standard method. The percentage composition is calculated by dividing the peak area of this compound by the total peak area of all identified compounds.

Biosynthesis of this compound

The formation of this compound in plants is a multi-step enzymatic process that begins with primary metabolites. The key precursors are benzyl alcohol and acetyl-coenzyme A (acetyl-CoA).

  • Benzyl Alcohol Synthesis: Benzyl alcohol is derived from the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway .[6][9] The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate, a key intermediate in the synthesis of all three aromatic amino acids.[26] Through a series of enzymatic reactions, L-phenylalanine is converted to cinnamic acid, which then undergoes further modifications to yield benzaldehyde (B42025). Finally, benzaldehyde is reduced to benzyl alcohol.

  • Acetyl-CoA Synthesis: Acetyl-CoA is a central metabolite in cellular respiration and is primarily produced from the breakdown of carbohydrates (glycolysis) and fatty acids.[8][23] In the context of this compound synthesis, the acetyl group is transferred from acetyl-CoA.

  • Final Esterification Step: The final step in the biosynthesis of this compound is the esterification of benzyl alcohol with the acetyl group from acetyl-CoA. This reaction is catalyzed by a specific enzyme called benzylalcohol O-acetyltransferase (BEAT) , which belongs to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. In Jasminum sambac, two such enzymes, JsBEAT1 and JsBEAT2, have been identified and shown to be highly expressed in the flower petals, correlating with the emission of this compound.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow Experimental Workflow for this compound Analysis cluster_extraction Extraction cluster_analysis Analysis cluster_result Result start Jasmine or Ylang-Ylang Flowers hydrodistillation Hydrodistillation start->hydrodistillation solvent_extraction Solvent Extraction start->solvent_extraction hs_spme HS-SPME start->hs_spme essential_oil Essential Oil hydrodistillation->essential_oil absolute Absolute solvent_extraction->absolute voc_adsorbed_fiber VOCs on Fiber hs_spme->voc_adsorbed_fiber gcms GC-MS Analysis essential_oil->gcms absolute->gcms voc_adsorbed_fiber->gcms Thermal Desorption identification Compound Identification (Mass Spectral Library) gcms->identification quantification Quantification (Peak Area Integration) gcms->quantification data Quantitative Data (% this compound) identification->data quantification->data

Caption: A flowchart illustrating the common experimental workflows for the extraction and quantitative analysis of this compound from floral materials.

Biosynthetic Pathway of this compound

biosynthetic_pathway Biosynthetic Pathway of this compound cluster_primary_metabolism Primary Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_phenylpropanoid_pathway Phenylpropanoid/Benzenoid Pathway cluster_final_step Final Esterification pep Phosphoenolpyruvate (from Glycolysis) shikimate Shikimate pep->shikimate e4p Erythrose-4-Phosphate (from Pentose Phosphate Pathway) e4p->shikimate acetyl_coa Acetyl-CoA (from Pyruvate Dehydrogenase Complex) benzyl_acetate This compound acetyl_coa->benzyl_acetate enzyme Benzylalcohol O-Acetyltransferase (BEAT / BAHD Family) acetyl_coa->enzyme chorismate Chorismate shikimate->chorismate phenylalanine L-Phenylalanine chorismate->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid benzaldehyde Benzaldehyde cinnamic_acid->benzaldehyde Multiple Steps benzyl_alcohol Benzyl Alcohol benzaldehyde->benzyl_alcohol Reduction benzyl_alcohol->benzyl_acetate benzyl_alcohol->enzyme enzyme->benzyl_acetate

Caption: A simplified diagram of the biosynthetic pathway of this compound in plants, highlighting the key precursors and enzymatic steps.

Conclusion

This compound is a key contributor to the desirable fragrances of jasmine and ylang-ylang, making it a compound of significant interest to researchers in fields ranging from plant science to fragrance chemistry and drug development. This guide has provided a comprehensive overview of its natural occurrence, with quantitative data presented for easy comparison. The detailed experimental protocols for extraction and analysis offer a practical resource for laboratory work. Furthermore, the elucidation of its biosynthetic pathway, from primary metabolites to the final esterification step catalyzed by a specific acyltransferase, provides a deeper understanding of the molecular mechanisms underlying the production of this important volatile compound. This knowledge can inform future research in metabolic engineering to enhance the production of valuable natural fragrances and in the development of novel bioactive compounds.

References

The Biosynthesis of Benzyl Acetate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) acetate (B1210297) is a key volatile organic compound responsible for the characteristic floral scent of numerous plant species, including jasmine, ylang-ylang, and gardenia.[1][2][3] Its pleasant aroma makes it a valuable ingredient in the fragrance, cosmetic, and food industries.[1][2][3] Understanding the intricate biosynthetic pathways of benzyl acetate in plants is crucial for metabolic engineering efforts aimed at enhancing its production for commercial purposes and for elucidating the ecological roles of floral scents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, from its primary metabolic precursors to the final esterification step. It includes detailed experimental protocols for the key enzymes and analytical techniques used in its study, a summary of quantitative data on its natural occurrence, and a discussion of the regulatory mechanisms that govern its production.

The Core Biosynthetic Pathway of this compound

The primary route for this compound biosynthesis in plants is a multi-step enzymatic process that originates from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. The pathway can be broadly divided into two main stages: the formation of the alcohol precursor, benzyl alcohol, and its subsequent esterification to this compound.

The established biosynthetic pathway proceeds as follows:

  • L-Phenylalanine → Cinnamic Acid: The pathway initiates with the non-oxidative deamination of L-phenylalanine to cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

  • Cinnamic Acid → Benzoic Acid: Cinnamic acid is then converted to benzoic acid through a series of reactions. This conversion can occur via a β-oxidative pathway, which involves the shortening of the side chain of cinnamic acid.

  • Benzoic Acid → Benzaldehyde: Benzoic acid is reduced to benzaldehyde.

  • Benzaldehyde → Benzyl Alcohol: The aldehyde is further reduced to the corresponding alcohol, benzyl alcohol, by the action of an alcohol dehydrogenase.[4]

  • Benzyl Alcohol + Acetyl-CoA → this compound: The final step is the esterification of benzyl alcohol with acetyl-CoA, catalyzed by the enzyme Acetyl-CoA:Benzylalcohol Acetyltransferase (BEAT) .[4][5]

Diagram of the this compound Biosynthetic Pathway

Benzyl_Acetate_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_ester_formation Ester Formation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL Benzoic Acid Benzoic Acid Cinnamic Acid->Benzoic Acid β-oxidation Benzaldehyde Benzaldehyde Benzoic Acid->Benzaldehyde Benzyl Alcohol Benzyl Alcohol Benzaldehyde->Benzyl Alcohol Alcohol Dehydrogenase This compound This compound Benzyl Alcohol->this compound BEAT BEAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound

Caption: The core biosynthetic pathway of this compound in plants.

Key Enzymes in this compound Biosynthesis

Phenylalanine Ammonia-Lyase (PAL)

PAL is a crucial enzyme that channels carbon from primary metabolism into the phenylpropanoid pathway. It catalyzes the first committed step in the biosynthesis of a vast array of secondary metabolites, including flavonoids, lignins, and the precursors of this compound.

Acetyl-CoA:Benzylalcohol Acetyltransferase (BEAT)

BEAT is the terminal enzyme in the biosynthesis of this compound, responsible for the characteristic floral scent in many plant species.[4][5] It belongs to the BAHD family of acyltransferases.[6] The expression of the BEAT gene is often tissue-specific, with the highest levels typically found in the petals of mature flowers, coinciding with peak scent emission.

Benzoyl-CoA:Benzyl Alcohol Benzoyltransferase (BEBT)

In some plant species, such as Clarkia breweri, another related enzyme, Benzoyl-CoA:Benzyl Alcohol Benzoyltransferase (BEBT), has been characterized.[7] BEBT catalyzes the formation of benzyl benzoate (B1203000) from benzyl alcohol and benzoyl-CoA. Interestingly, BEBT can also utilize acetyl-CoA as a substrate to produce this compound, although with a much lower affinity, suggesting that BEAT is the primary enzyme for this compound synthesis in vivo.[7]

Quantitative Data on this compound Production

The concentration of this compound varies significantly among different plant species, cultivars, and even within different floral parts. Environmental factors and the developmental stage of the flower also play a crucial role in the quantity of this compound produced.

Plant SpeciesCultivar/VarietyTissueThis compound ConcentrationReference
Prunus mumeMultiple cultivarsFlowers34.23% to 87.26% of total floral volatiles[8]
Jasminum sambac-Callus on MS + 20% sucrose1.27%[9]
Clarkia breweri-Floral scent~20-40% of total scent output[7]

Enzyme Kinetics:

EnzymeSubstrateKm (µM)Vmax (pkat/mg protein)Plant SpeciesReference
BEBTBenzoyl-CoA-17,100Clarkia breweri[7]
BEBTAcetyl-CoA8181,400Clarkia breweri[7]

Experimental Protocols

Headspace Volatile Collection from Flowers

This protocol describes a non-destructive method for collecting floral volatiles for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

Procedure:

  • Preparation of Collection Bags: Boil oven bags in water for 30 minutes to remove residual plastic compounds. Dry the bags in an oven at 175°C for 60 minutes. Install polypropylene bulkhead unions in the corners of the closed end of the bags. Rinse all bags and tubing with 75% ethanol and allow them to air dry.[4][6]

  • Volatile Collection:

    • Select a blooming flower for sampling.

    • Carefully enclose the flower within the prepared oven bag.

    • Connect the glass filter cartridge with the sorbent trap to the outlet union of the bag and to the vacuum pump.

    • Connect the air pump to the inlet union to supply purified air into the bag.

    • Turn on both the air pump and the vacuum, setting the flow rate to 0.05 L/min. Ensure the bag is filled with air but not overinflated.[6]

    • Collect volatiles for a defined period, typically 10 minutes for a rapid collection.[6]

    • After collection, turn off the pumps and carefully remove the filter cartridge.

  • Sample Storage: Place the filter cartridge into a clean glass vial, seal with a cap, and wrap the cap with PTFE pipe thread tape. Store the sample in a freezer until GC-MS analysis.[6]

  • Control Sample: Repeat the collection process with an empty oven bag to serve as a blank control.[6]

Diagram of Headspace Volatile Collection Workflow

Headspace_Collection cluster_setup Collection Setup cluster_analysis Analysis Flower Flower Oven Bag Oven Bag Sorbent Trap Sorbent Trap Oven Bag->Sorbent Trap Air Pump Air Pump Air Pump->Oven Bag Vacuum Vacuum Sorbent Trap->Vacuum GC-MS Analysis GC-MS Analysis Sorbent Trap->GC-MS Analysis Thermal Desorption Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: Workflow for headspace volatile collection and analysis.

Extraction and Quantification of this compound from Plant Tissues by GC-MS

This protocol outlines the extraction of this compound and other metabolites from plant tissues for quantitative analysis.

Materials:

  • Plant tissue (e.g., flower petals)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (B129727)

  • Chloroform (B151607)

  • Ultrapure water

  • Ribitol (B610474) (internal standard)

  • Microcentrifuge tubes

  • Thermomixer

  • Centrifuge

  • Vacuum centrifuge (SpeedVac)

  • Methoxyamine hydrochloride in pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Immediately freeze collected plant tissue in liquid nitrogen.[10]

    • Grind the frozen tissue to a fine powder using a mortar and pestle cooled with liquid nitrogen.[10]

  • Metabolite Extraction:

    • Transfer a known weight of the powdered tissue to a microcentrifuge tube.

    • Add 700 µL of methanol and vortex for 10 seconds to quench enzymatic activity.[10]

    • Add a known amount of an internal standard (e.g., 30 µL of 0.2 mg/mL ribitol in water).[10]

    • Incubate the mixture in a thermomixer at 70°C for 15 minutes with shaking.[10]

    • Centrifuge at 14,000 rpm for 10 minutes and transfer the supernatant to a new tube.[10]

    • Add 375 µL of chloroform and 750 µL of ultrapure water to the supernatant for phase separation.[10]

    • Vortex and centrifuge at 4,000 rpm for 15 minutes.

    • Carefully collect the upper polar phase.[10]

    • Dry the collected phase in a vacuum centrifuge.[10]

  • Derivatization:

    • Dissolve the dried extract in 40 µL of methoxyamine hydrochloride (20 mg/mL in pyridine) and incubate at 37°C for 2 hours with shaking.[10]

    • Add 70 µL of MSTFA and incubate at 37°C for 30 minutes with shaking.[10]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable temperature program for the GC oven to separate the compounds. For example, an initial temperature of 80°C, increasing at a rate of 15°C/min to 330°C, and holding for 5 minutes.[10]

    • Acquire mass spectra in full scan mode.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated with known concentrations of a this compound standard.

Acetyl-CoA:Benzylalcohol Acetyltransferase (BEAT) Enzyme Assay

This protocol is adapted from the assay for the related enzyme BEBT and can be used to measure BEAT activity.[7]

Materials:

  • Plant tissue extract containing BEAT enzyme

  • 5x Assay buffer (250 mM Bis-Tris Propane, pH 7.7)

  • Benzyl alcohol substrate solution (50 mM in dimethyl sulfoxide)

  • [14C]-Acetyl-CoA (radiolabeled)

  • Scintillation vials

  • Scintillation fluid

  • Ethyl acetate

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup: In a 0.6-mL microcentrifuge tube, combine the following:

    • 5.0 µL of crude enzyme extract

    • 10.0 µL of 5x assay buffer

    • 1.0 µL of 50 mM benzyl alcohol

    • 1.0 µL of [14C]-Acetyl-CoA

    • 33 µL of water to a final volume of 50 µL.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

  • Extraction:

    • Stop the reaction by adding 100 µL of ethyl acetate and vortexing.

    • Centrifuge to separate the phases.

    • Transfer the upper ethyl acetate phase containing the radiolabeled this compound to a scintillation vial.

  • Quantification:

    • Add scintillation fluid to the vial.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the enzyme activity based on the amount of radiolabeled product formed over time.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at multiple levels, including transcriptional control of biosynthetic genes and the influence of phytohormones.

Transcriptional Regulation

The expression of genes involved in the this compound biosynthetic pathway is controlled by specific transcription factors. MYB transcription factors have been identified as key regulators of floral scent production.[11][12] For instance, in Prunus mume, PmMYB4 transcription factors are suggested to play a role in regulating the accumulation of precursors for this compound synthesis.[5] These transcription factors bind to specific cis-regulatory elements in the promoters of target genes, such as BEAT, to activate or repress their transcription.

Hormonal Regulation by Jasmonates

The phytohormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are well-established regulators of plant defense responses and have also been shown to influence floral scent production.[13][14] Jasmonate signaling is initiated by the binding of the bioactive form, JA-isoleucine (JA-Ile), to its receptor, COI1.[13][14] This leads to the degradation of JAZ repressor proteins, which in turn de-represses transcription factors (such as MYCs) that activate the expression of JA-responsive genes, including those involved in floral scent biosynthesis.[13] In some species, a flower-specific jasmonate signaling pathway has been identified that regulates the constitutive accumulation of defensive compounds, which can include volatile terpenes that contribute to the overall floral scent profile.[13]

Diagram of Jasmonate Signaling Pathway Regulating Scent Biosynthesis

Jasmonate_Signaling Stimulus Stimulus JA-Ile JA-Ile Stimulus->JA-Ile Biosynthesis COI1 COI1 JA-Ile->COI1 Binds to JAZ JAZ COI1->JAZ Targets for degradation MYC2 MYC2 JAZ->MYC2 Represses Scent Biosynthesis Genes Scent Biosynthesis Genes MYC2->Scent Biosynthesis Genes Activates Floral Scent Floral Scent Scent Biosynthesis Genes->Floral Scent Leads to

Caption: Simplified jasmonate signaling pathway in floral scent regulation.

Alternative Biosynthetic Pathways

While the pathway from L-phenylalanine is the major route for this compound biosynthesis, it is important to consider potential alternative sources for its precursors.

Alternative Routes to Benzyl Alcohol

In some microorganisms, benzyl alcohol can be synthesized from benzoic acid, which in turn can be derived from the degradation of other aromatic compounds.[10] While less common in plants, the possibility of alternative pathways contributing to the benzyl alcohol pool, especially under specific physiological conditions or in certain species, cannot be entirely ruled out.

Conclusion

The biosynthesis of this compound in plants is a well-defined pathway involving a series of enzymatic conversions from L-phenylalanine. The final esterification step, catalyzed by BEAT, is a critical control point in determining the final yield of this important floral volatile. The production of this compound is under complex regulatory control, involving both transcriptional and hormonal signaling networks. A thorough understanding of these pathways and their regulation is essential for the metabolic engineering of plants to enhance the production of this valuable natural product for various industrial applications. Future research should focus on further elucidating the specific transcription factors and signaling components that fine-tune the expression of this compound biosynthetic genes in different plant species.

References

The Core Properties of Benzyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) acetate (B1210297), a prominent ester in the fragrance and flavor industries, also presents a subject of interest in scientific research due to its chemical characteristics and metabolic pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of benzyl acetate, complete with detailed experimental protocols and visual representations of its core chemical and biological transformations.

Physical Properties

This compound is a colorless liquid with a characteristic sweet, fruity, and floral aroma reminiscent of jasmine.[1] A summary of its key physical properties is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₀O₂[1]
Molar Mass150.17 g/mol [1]
AppearanceColorless liquid[1][2]
OdorSweet, fruity, floral (jasmine-like)[1][3]
Boiling Point212 - 215.5 °C (at 760 mmHg)[4][5]
Melting Point-51.3 °C[4][5]
Density1.055 g/mL (at 20 °C)
Refractive Index1.501 - 1.504 (at 20 °C)[2]
Solubility in Water3.1 g/L[1]
Solubility in Organic SolventsMiscible with ethanol, ether, and acetone[1]
Vapor Pressure0.1643 mmHg (at 25 °C)[2]
Flash Point90 - 102 °C (closed cup)[2]
log Kₒw (Octanol-Water Partition Coefficient)1.96[1]

Chemical Properties and Reactivity

This compound undergoes typical reactions of an ester, most notably hydrolysis and transesterification. Its synthesis is commonly achieved through the Fischer esterification of benzyl alcohol and acetic acid.

Fischer Esterification: Synthesis of this compound

The synthesis of this compound is a classic example of Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.

Fischer_Esterification acetic_acid Acetic Acid protonated_acid Protonated Acetic Acid acetic_acid->protonated_acid + H+ benzyl_alcohol Benzyl Alcohol catalyst H+ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + Benzyl Alcohol protonated_ester Protonated this compound tetrahedral_intermediate->protonated_ester - H2O benzyl_acetate This compound protonated_ester->benzyl_acetate - H+ water Water

Fischer Esterification Mechanism for this compound Synthesis.
Hydrolysis of this compound

This compound can be hydrolyzed back to benzyl alcohol and acetic acid. This reaction is the reverse of esterification and is typically catalyzed by an acid or a base. The equilibrium can be shifted towards the products by using a large excess of water.

Hydrolysis benzyl_acetate This compound benzyl_alcohol Benzyl Alcohol benzyl_acetate->benzyl_alcohol + H2O acetic_acid Acetic Acid benzyl_acetate->acetic_acid + H2O water Water catalyst H+ or OH- (catalyst) Synthesis_Workflow start Start: Combine Reactants (Benzyl Alcohol, Acetic Acid, H2SO4) reflux Reflux Reaction Mixture start->reflux workup Work-up: Transfer to Separatory Funnel reflux->workup wash_water Wash with Water workup->wash_water wash_bicarb Wash with 5% NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (Anhydrous MgSO4) wash_brine->dry purify Purification by Distillation dry->purify end_product End Product: Pure this compound purify->end_product Metabolism_Pathway benzyl_acetate This compound hydrolysis_step Hydrolysis (Esterases) benzyl_acetate->hydrolysis_step benzyl_alcohol Benzyl Alcohol hydrolysis_step->benzyl_alcohol acetic_acid Acetic Acid hydrolysis_step->acetic_acid oxidation_step Oxidation benzyl_alcohol->oxidation_step tca_cycle Enters TCA Cycle acetic_acid->tca_cycle benzoic_acid Benzoic Acid oxidation_step->benzoic_acid conjugation_step Conjugation (with Glycine) benzoic_acid->conjugation_step hippuric_acid Hippuric Acid (Excreted) conjugation_step->hippuric_acid

References

Spectroscopic Profile of Benzyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl (B1604629) acetate (B1210297), a common fragrance and flavor agent with applications in various scientific fields. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for benzyl acetate is summarized in the tables below, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35Multiplet5HAromatic protons (C₆H₅)
5.11Singlet2HMethylene protons (-CH₂-)
2.09Singlet3HMethyl protons (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]

Chemical Shift (δ) ppmAssignment
170.7Carbonyl carbon (C=O)
136.1Aromatic carbon (quaternary)
128.6Aromatic carbons (CH)
128.2Aromatic carbons (CH)
128.1Aromatic carbons (CH)
66.2Methylene carbon (-CH₂-)
20.8Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3035MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1740StrongC=O (ester) stretch
~1240StrongC-O (ester) stretch
~1020MediumC-O stretch
~750, ~700StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing valuable clues about its structure.

Table 4: Major Mass Spectrometry Fragments for this compound [3]

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
150Moderate[M]⁺ (Molecular ion)
108High[M - CH₂CO]⁺
91High[C₇H₇]⁺ (Tropylium ion)
79Moderate[C₆H₇]⁺
43High[CH₃CO]⁺ (Acylium ion)

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : A small amount of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[4][5] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.[4] For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[4] Broadband proton decoupling is employed during ¹³C NMR acquisition to simplify the spectrum and enhance signal intensity.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, a simple "neat" sample preparation method can be used. A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr).[6][7] The plates are pressed together to form a thin film of the sample.

  • Data Acquisition : A background spectrum of the empty IR spectrometer is first recorded. The salt plates containing the sample are then placed in the sample holder of the FTIR spectrometer. The infrared spectrum is recorded by passing a beam of infrared radiation through the sample.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the this compound sample is introduced into the mass spectrometer. For a volatile liquid like this compound, this can be done via direct injection or through a gas chromatography (GC) system.

  • Ionization : The sample molecules are ionized, typically using Electron Ionization (EI). In EI, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[8][9]

  • Mass Analysis : The resulting ions (the molecular ion and any fragment ions formed) are accelerated into a mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8][9]

  • Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.[8][9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Data Interpretation Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Introduce into Vacuum Chamber Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR IR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer Prep_MS->Acquire_MS Process_NMR Fourier Transform & Referencing Acquire_NMR->Process_NMR Process_IR Background Subtraction Acquire_IR->Process_IR Process_MS Generate Mass Spectrum Acquire_MS->Process_MS Interpret_NMR ¹H & ¹³C Spectra Process_NMR->Interpret_NMR Interpret_IR IR Spectrum Process_IR->Interpret_IR Interpret_MS Mass Spectrum Process_MS->Interpret_MS Structure Structural Elucidation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: A diagram illustrating the general workflow of spectroscopic analysis.

References

Benzyl acetate's role as a floral scent compound in Prunus mume

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Benzyl (B1604629) Acetate (B1210297) in the Floral Scent of Prunus mume

Introduction

Prunus mume, commonly known as mei or Chinese plum, is an ornamental and fruit tree celebrated for its early spring blossoms and distinct, pleasant fragrance.[1][2] Unlike most species in the Prunus genus, such as P. persica (peach) and P. armeniaca (apricot), which lack a strong floral scent, P. mume emits a characteristic aroma.[3][4] Extensive research has identified that the benzenoid compound, benzyl acetate, is the principal component responsible for this unique fragrance.[1][3][5] Its strong fruity and jasmine-like aroma is a major contributor to the sensory profile of the flower.[4] This document provides a comprehensive technical overview of the biosynthesis, genetic regulation, and quantitative analysis of this compound in P. mume, tailored for researchers in plant science and chemical biology.

Biosynthesis of this compound

The formation of this compound in Prunus mume is a multi-step process originating from the phenylpropanoid pathway. The biosynthesis of benzenoid volatiles like this compound begins with the amino acid L-phenylalanine.[2] The pathway involves several key precursors, including benzaldehyde (B42025) and benzyl alcohol.[2][6]

The final, critical step in the formation of this compound is the esterification of benzyl alcohol. This reaction is catalyzed by the enzyme acetyl-CoA:benzyl alcohol acetyltransferase (BEAT), which transfers an acetyl group from acetyl-CoA to benzyl alcohol.[6][7][8] The availability of precursors, particularly benzyl alcohol, is a significant factor influencing the final yield of this compound.[4] Studies have shown that while other Prunus species may possess the necessary enzymes, the lack of sufficient benzyl alcohol substrate prevents this compound synthesis.[4]

The biosynthesis is regulated by both developmental cues and external factors, with emissions peaking during the full bloom stage.[3][9] Key enzymes such as phenylalanine ammonia-lyase (PAL), cytochrome P450s, and short-chain dehydrogenases/reductases play important roles in producing the necessary precursors for this compound synthesis.[6]

Benzyl_Acetate_Biosynthesis cluster_pathway Phenylpropanoid Pathway cluster_enzymes Key Enzymes L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL Benzaldehyde Benzaldehyde Cinnamic->Benzaldehyde β-oxidative pathway (multiple steps) Benzyl_Alcohol Benzyl Alcohol Benzaldehyde->Benzyl_Alcohol SDRs/CADs Benzyl_Acetate This compound Benzyl_Alcohol->Benzyl_Acetate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Benzyl_Acetate beat_node BEAT (PmBEAT36/37) beat_node->Benzyl_Acetate PAL_note PAL: Phenylalanine Ammonia-Lyase SDR_note SDRs: Short-chain Dehydrogenases/Reductases CAD_note CADs: Cinnamyl Alcohol Dehydrogenases BEAT_note BEAT: Benzyl Alcohol Acetyltransferase

Caption: Biosynthesis pathway of this compound in Prunus mume.

Genetic and Enzymatic Regulation

The characteristic floral scent of P. mume is directly linked to the expansion and expression of the Benzyl alcohol acetyltransferase (BEAT) gene family.[3] Comparative genomics reveals that the P. mume genome contains 44 unique PmBEAT genes, a significant expansion compared to the non-aromatic P. persica.[3][10] This gene duplication, primarily through retroduplication and tandem duplication, is hypothesized to be the evolutionary origin of the species' unique fragrance.[3]

Among these, PmBEAT34, PmBEAT36, and PmBEAT37 are highly expressed in flowers, with peak expression occurring during the full blooming stage.[3] Functional verification has confirmed that these genes encode enzymes with benzyl alcohol acetyltransferase activity localized in the cytoplasm.[3][10] Overexpression of PmBEAT36 or PmBEAT37 in P. mume petal protoplasts leads to increased this compound production, while interference with their expression results in a decrease.[3][10] Other studies have also implicated PmBAHD16 and PmBAHD25 from the BAHD acyltransferase family in this compound synthesis.[11]

The regulation of this pathway is complex, involving transcription factors that control the expression of biosynthetic genes. For instance, PmMYB4 transcription factors are believed to play a significant role in regulating the accumulation of key precursors.[6] Additionally, the expression of key PmBEAT genes is influenced by environmental factors such as light and temperature.[3]

Regulatory_Network cluster_genes Biosynthetic Genes cluster_compounds Metabolites TF PmMYB4 Transcription Factor PAL PmPAL TF->PAL regulates SDR PmSDR TF->SDR regulates Env Environmental Factors (Light, Temperature) BEAT PmBEAT36 PmBEAT37 Env->BEAT influences expression Precursors Precursors (Benzaldehyde, Benzyl Alcohol) PAL->Precursors synthesizes SDR->Precursors synthesizes BA This compound BEAT->BA catalyzes Precursors->BA

Caption: Regulatory network for this compound production in P. mume.

Quantitative Data Presentation

The emission of this compound varies significantly among different P. mume cultivars and in comparison to other Prunus species. Benzenoids are the predominant class of compounds, often accounting for over 95% of total volatile emissions.[1]

Table 1: Comparison of Key Volatile Compounds in Prunus Species. This table illustrates that this compound is the dominant volatile in P. mume but is negligible or absent in related non-aromatic species, which instead may produce high levels of benzaldehyde.[4]

SpeciesThis compound (Relative %)Benzyl Alcohol (Relative %)Benzaldehyde (Relative %)
Prunus mume90.36%3.51%-
Prunus sibirica0.06%-91.88%
Prunus armeniaca-0.51%57.60%
Prunus persica-0.19%-
Prunus cerasifera-->57.60%
Data sourced from Hao et al. (2014).[4] Note: '-' indicates not detected or not reported as a major compound.

Table 2: Emission Amounts of this compound in Various P. mume Cultivars. The absolute amount of this compound emitted can differ substantially between cultivars, highlighting genetic diversity in fragrance profiles.[1]

CultivarThis compound Emission (μg·g⁻¹ FW·h⁻¹)
'Zao'1333.0
'Fub'848.3
'Wuy'390.4
'Sub'358.4
'Zah'239.2
'Fenp'810.3 (Cinnamyl acetate dominant)
Data sourced from Zhang et al. (2019).[1]

Table 3: Relative Content of Major Volatiles in P. mume Cultivars with Different Aroma Types. This table shows the percentage of key compounds in the headspace of cultivars classified by their aroma profile, demonstrating that this compound is a major component across most types.[12]

CompoundStrong-Scented (%)Fresh-Scented (%)Sweet-Scented (%)Light-Scented (%)
This compound 1.55 - 61.261.55 - 61.261.55 - 61.261.55 - 61.26
Benzyl alcohol 5.13 - 57.135.13 - 57.135.13 - 57.135.13 - 57.13
Benzaldehyde 5.34 - 46.465.34 - 46.465.34 - 46.465.34 - 46.46
Eugenol 0.87 - 6.030.87 - 6.030.87 - 6.030.87 - 6.03
Data represents the range of relative content found across cultivars within each aroma type, as reported by Wang et al. (2021).[12]

Experimental Protocols

Reproducible and accurate quantification of floral volatiles and their corresponding gene expression is crucial. The following sections detail standardized protocols used in P. mume research.

Volatile Organic Compound (VOC) Collection and Analysis

A non-destructive, rapid headspace collection technique is commonly employed to sample floral volatiles for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

Protocol: Rapid Headspace Volatile Collection

  • Preparation: Use clean, baked oven bags (~40.5 cm × 44.5 cm) fitted with polypropylene (B1209903) bulkhead unions.[13][15] Rinse all bags and tubing with 75% ethanol (B145695) and bake at 74-85 °C for 30 minutes to remove contaminants.[13][15]

  • Sampling: Enclose a blooming flower with the prepared oven bag and seal it at the base with a zip tie.[15]

  • Collection: Connect the bag to a portable volatile collection system. Use one port to pump charcoal-filtered air into the bag and the other to pull the headspace air out through a glass filter cartridge containing a porous polymer adsorbent (e.g., Tenax).[13][16]

  • Flow Rate and Duration: Set both the air pump and vacuum to a flow rate of approximately 0.05 L/min for 10 minutes.[13][15] For flowers with low emissions, the sampling time may be extended.[13]

  • Control: Perform a blank collection using an empty oven bag to identify background contaminants.[15]

  • Storage: After collection, seal the adsorbent filter in a glass vial with PTFE tape and store it in a freezer until GC-MS analysis.[13][15]

Protocol: GC-MS Analysis

  • Thermal Desorption: Place the glass filter cartridge into the injector port of the GC-MS. Release the trapped volatiles by heating the thermal collection trap to 220 °C for 8 minutes with a helium gas flow (1.2 mL/min).[13]

  • Cryo-focusing: Desorbed compounds are collected in a cold trap unit at -130 °C.[13]

  • Injection: Flash heat the cold trap to inject the compounds into the capillary column of the gas chromatograph.[13]

  • GC Program: A typical temperature program starts at 60°C (hold for 2 min), increases to 150°C at 5°C/min, then increases to 280°C at 20°C/min, and holds for 20 min.[17]

  • MS Parameters: Set the mass spectrometer interface temperature to 280°C and the mass scanning range to 50–400 m/z.[17]

  • Identification and Quantification: Identify compounds by comparing mass spectra with libraries (e.g., NIST) and authentic standards.[14][17] Quantify by using an internal standard (e.g., benzyl propionate) added to the sample or by comparison to a standard curve.[17][18]

Experimental_Workflow A 1. Sample Preparation (Clean Oven Bag) B 2. Headspace Collection (Enclose Flower, 10 min) A->B C 3. Volatile Trapping (Adsorbent Tube) B->C D 4. Sample Storage (Freezer) C->D E 5. Thermal Desorption (220°C) D->E F 6. GC Separation E->F G 7. MS Detection (50-400 m/z) F->G H 8. Data Analysis (Identification & Quantification) G->H

Caption: Experimental workflow for floral scent analysis.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of target genes like PmBEATs.

Protocol: qRT-PCR

  • RNA Extraction: Isolate total RNA from P. mume floral tissues (e.g., petals) collected at different developmental stages and immediately frozen in liquid nitrogen. Use a commercial kit (e.g., E.Z.N.A. Plant RNA Kit) according to the manufacturer's instructions.[19]

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for target genes (PmBEAT36, PmBEAT37, etc.) and reference genes.

  • Reference Genes: For normalization, use stably expressed reference genes. In P. mume floral tissues, Protein Phosphatase 2A (PP2A-1, PP2A-2) and Ubiquitin-conjugating enzyme E2 (UBC) have been shown to be suitable.[20][21]

  • qRT-PCR Reaction: Perform the reaction in a real-time PCR system. A typical reaction mixture includes cDNA template, forward and reverse primers, and a SYBR Green master mix.[21]

  • Thermal Cycling: A standard thermal profile is: 95°C for 30 s, followed by 40 cycles of 95°C for 5 s and 60°C for 30 s.[19]

  • Data Analysis: Calculate the relative expression level of the target genes using the 2⁻ΔΔCt method, normalizing to the geometric mean of the selected reference genes.[19] Perform at least three biological and three technical replicates for accuracy.[21]

In Vitro Enzyme Activity Assay

This assay measures the ability of a purified recombinant enzyme (e.g., PmBEAT37) to synthesize this compound from its substrates.

Protocol: BEAT Enzyme Assay

  • Protein Expression and Purification: Express the target BEAT protein (e.g., in E. coli) and purify it using affinity chromatography.

  • Reaction Mixture: Prepare a 200 μL reaction mixture containing:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT).[22]

    • Benzyl alcohol substrate (e.g., 120 μM).[22]

    • Acetyl-CoA substrate (e.g., 140 μM).[22]

    • Purified BEAT protein (e.g., 50-60 μL).[22]

  • Control: Set up a control reaction using protein purified from an empty vector control to account for non-enzymatic activity.[22]

  • Incubation: Incubate the reaction mixture at 25-30°C for 15-30 minutes.[22]

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of methanol (B129727) or ethyl acetate.[22] Centrifuge to pellet the protein and collect the supernatant containing the product.

  • Product Detection: Analyze the supernatant for the presence of this compound using GC-MS or UPLC, quantifying against a standard curve.[22]

Conclusion and Future Directions

This compound is unequivocally the key volatile compound defining the characteristic floral scent of Prunus mume. Its biosynthesis is controlled by a specialized and expanded family of PmBEAT genes, which catalyze the final esterification step from benzyl alcohol and acetyl-CoA. The production is tightly regulated at the genetic level, with specific PmBEAT isoforms showing high expression in floral tissues during peak bloom.

Future research should focus on several key areas:

  • Upstream Regulation: Elucidating the complete regulatory network, including the specific roles of transcription factors like PmMYB4 and their binding sites on the promoters of PmBEAT genes.

  • Substrate Transport: Investigating the mechanisms of precursor transport and subcellular localization, which are crucial for efficient biosynthesis.

  • Epigenetic Control: Exploring the role of epigenetic modifications, such as DNA methylation, in regulating the temporal and spatial expression of scent-related genes during flower development.[9]

  • Breeding Applications: Utilizing the knowledge of key genes like PmBEAT36 and PmBEAT37 as molecular markers for breeding new P. mume cultivars with enhanced or novel fragrance profiles.

References

The Alluring Aroma: Benzyl Acetate as a Key Pheromone Component in Orchid Bees

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Male orchid bees (Apidae: Euglossini) are renowned for their unique behavior of collecting volatile compounds from various environmental sources, primarily orchids, to concoct complex chemical mixtures known as "perfumes." These perfumes are not mere fragrant adornments; they are sophisticated pheromonal signals crucial for mating rituals and species recognition. Among the myriad of compounds sequestered by these bees, benzyl (B1604629) acetate (B1210297) emerges as a frequently occurring and biologically significant component. This technical guide provides an in-depth exploration of the role of benzyl acetate in the chemical ecology of orchid bees, designed for researchers, scientists, and professionals in drug development interested in the intricacies of insect chemical communication.

Data Presentation: Quantitative Analysis of this compound

The precise quantitative composition of orchid bee perfumes is species-specific and can exhibit individual variation. While comprehensive quantitative data for this compound across all orchid bee species is not exhaustively compiled in a single public repository, the following table summarizes available data from scientific literature, highlighting the percentage of this compound found in the perfume bouquets of select species. It is important to note that many studies qualitatively identify compounds or refer to unpublished databases for quantitative information.

Orchid Bee SpeciesThis compound Percentage (%)Other Major ComponentsReference(s)
Euglossa imperialisVariable, often a minor component1,8-Cineole, Eucalyptol, Methyl Salicylate[1]
Eulaema merianaPredominantly collectedMethyl Salicylate[1]
Euglossa viridissimaPresent, but not a dominant compoundHNDB (2-hydroxy-6-nona-1,3-dienyl-benzaldehyde)[2][3]
Catasetum sp. (Orchid food source)Can be a major component of the floral fragranceα-pinene, myrcene, 1,8-cineole, methyl benzoate, d-carvone[4]

Experimental Protocols

Understanding the role of this compound in orchid bee chemical communication relies on a suite of specialized experimental techniques. The following sections detail the methodologies for the key experiments cited in the study of these interactions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Perfume Analysis

GC-MS is the gold standard for identifying and quantifying the volatile compounds in an orchid bee's perfume.

a. Sample Collection:

  • Headspace Analysis of Floral Sources: To identify the source of this compound, dynamic headspace samples are collected from orchids known to be visited by the bees. A flower is enclosed in a glass chamber, and purified air is passed over it. The volatiles are trapped on an adsorbent material (e.g., Porapak Q). The trapped compounds are then eluted with a solvent like diethyl ether.

  • Bee Perfume Extraction: Individual male orchid bees are captured. The hind tibiae, which contain the perfume pouches, are excised and placed in a vial with a small volume of a suitable solvent (e.g., hexane) to extract the stored compounds.[2]

b. GC-MS Parameters:

  • Gas Chromatograph (GC): An Agilent 7890A GC system (or equivalent) is used.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically employed.

  • Injector: Splitless injection is used to introduce the sample.

  • Oven Temperature Program: The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 280-300°C) at a specific rate (e.g., 3-10°C/min) to separate compounds based on their boiling points.[5]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS): An Agilent 5975C inert XL EI/CI MSD (or equivalent) is used for detection and identification.

  • Ionization Mode: Electron Impact (EI) at 70 eV is standard.

  • Mass Range: The mass spectrometer scans a mass-to-charge ratio (m/z) range of approximately 50 to 800 amu.

  • Compound Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST/Wiley).

c. Quantification:

  • The internal standard method is used for accurate quantification. A known amount of an internal standard (a compound not naturally present in the sample, e.g., 6-methoxy-8-nitroquinoline) is added to each sample before analysis.[5]

  • Calibration curves are generated using standard solutions of this compound at various concentrations.

  • The peak area of this compound relative to the internal standard is used to calculate its concentration in the original sample.

Electroantennography (EAG) for Olfactory Response Measurement

EAG is used to measure the electrical response of a bee's antenna to an odorant, providing a direct measure of its olfactory sensitivity.

a. Bee Preparation:

  • A male orchid bee is immobilized, and one of its antennae is carefully excised at the base.

  • The antenna is mounted between two electrodes. Glass micropipette electrodes filled with a saline solution (e.g., insect Ringer's solution) are commonly used to ensure good electrical contact and maintain the antenna's viability.

b. Odor Delivery:

  • A continuous stream of purified and humidified air is passed over the antenna.

  • A known amount of this compound (dissolved in a solvent like paraffin (B1166041) oil or hexane) is applied to a piece of filter paper, which is then placed inside a Pasteur pipette.

  • A puff of air is passed through the pipette, delivering the this compound stimulus into the continuous airstream directed at the antenna.

c. Recording and Analysis:

  • The electrical potential difference between the two ends of the antenna is amplified and recorded using specialized software.

  • The amplitude of the negative voltage deflection upon odor stimulation is measured as the EAG response.

  • Responses to this compound are compared to a solvent control (air puffed through filter paper with solvent only) to ensure the response is specific to the compound.

Behavioral Assays: Y-Tube Olfactometer

The Y-tube olfactometer is a common behavioral assay to test the preference or aversion of an insect to a specific odor.

a. Apparatus:

  • A Y-shaped glass or plastic tube is used. The base of the "Y" is the release point for the bee, and the two arms present different odor choices.

  • Each arm is connected to an air source that delivers a controlled flow of purified and humidified air.

b. Experimental Procedure:

  • Acclimation: Individual male orchid bees are placed in a dark, quiet environment for a period before the experiment to reduce stress.

  • Odor Introduction: A filter paper treated with a known concentration of this compound in a solvent is placed in the airflow leading to one arm of the olfactometer. A filter paper with only the solvent is placed in the airflow of the other arm as a control. The position of the odor and control arms is alternated between trials to avoid positional bias.[6]

  • Bee Introduction and Observation: A single bee is introduced at the base of the Y-tube. The bee is allowed a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the bee walks or flies a certain distance into one of the arms.

  • Data Analysis: The number of bees choosing the arm with this compound versus the control arm is recorded. A statistically significant preference for the this compound arm indicates that it is an attractant.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes involved in the interaction between orchid bees and this compound.

Benzyl_Acetate_Biosynthesis cluster_enzymes Enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL Benzoic_acid Benzoic_acid Cinnamic_acid->Benzoic_acid Multiple steps Benzaldehyde Benzaldehyde Benzoic_acid->Benzaldehyde Reductase Benzyl_alcohol Benzyl_alcohol Benzaldehyde->Benzyl_alcohol Reductase Benzyl_acetate Benzyl_acetate Benzyl_alcohol->Benzyl_acetate BEAT PAL Phenylalanine ammonia-lyase BEAT Benzylalcohol acetyltransferase

Biosynthesis of this compound in Orchids.

Olfactory_Signaling_Pathway cluster_antennal_sensillum Antennal Sensillum Benzyl_Acetate This compound OBP Odorant Binding Protein (OBP) Benzyl_Acetate->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery G_protein G-protein OR->G_protein Activation AC Adenylate Cyclase (AC) G_protein->AC Activation cAMP cAMP AC->cAMP Production Ion_Channel Ion Channel cAMP->Ion_Channel Opening Depolarization Neuron Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Olfactory Signaling Pathway in Orchid Bees.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Bee_Collection Orchid Bee Collection Tibiae_Extraction Hind Tibiae Extraction (Hexane) Bee_Collection->Tibiae_Extraction GC_Injection GC Injection (Splitless) Tibiae_Extraction->GC_Injection GC_Separation GC Separation (DB-5MS Column) GC_Injection->GC_Separation MS_Detection MS Detection (Electron Impact) GC_Separation->MS_Detection Data_Analysis Data Analysis (Library Search) MS_Detection->Data_Analysis Quantitative_Results Quantitative Results (% this compound) Data_Analysis->Quantitative_Results Quantification

GC-MS Experimental Workflow for Perfume Analysis.

Conclusion

This compound plays a multifaceted role in the chemical ecology of orchid bees, acting as a key attractant and a component of their complex pheromonal perfumes. The methodologies detailed in this guide provide a framework for the rigorous scientific investigation of this fascinating insect-plant interaction. Further research, particularly in obtaining comprehensive quantitative data across a wider range of orchid bee species and elucidating the specific neural pathways involved in this compound perception, will undoubtedly deepen our understanding of chemical communication in the natural world. This knowledge has the potential to inform the development of novel, targeted approaches for pest management and conservation efforts, as well as provide inspiration for the synthesis of new fragrance compounds.

References

Olfactory Perception of Benzyl Acetate in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) acetate (B1210297) is a common floral volatile organic compound found in a wide variety of plants and is known to play a significant role in mediating insect behavior. As a key component of many floral scents, it serves as an important cue for pollinators, herbivores, and their natural enemies. Understanding the mechanisms by which insects detect and process this aromatic ester is crucial for the development of novel pest management strategies, the enhancement of pollination services, and for fundamental research into the evolution of insect olfaction. This technical guide provides an in-depth overview of the current knowledge on the olfactory perception of benzyl acetate in insects, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative electrophysiological and behavioral responses of various insect species to this compound.

Table 1: Electroantennogram (EAG) Responses of Various Insect Species to this compound

Insect SpeciesCaste/SexThis compound ConcentrationMean EAG Response (mV)NotesReference
Apis mellifera (Honey Bee)Worker10⁻⁴ MWeaker response in springThis compound is a known apple flower volatile that elicits strong antennal responses.[1]
Solenopsis invicta (Red Imported Fire Ant)Male Alate10 µg~0.8This compound elicited a significant EAG response.[2][3]
Solenopsis invicta (Red Imported Fire Ant)Female Alate10 µg~0.6Significant EAG response observed.[2][3]
Solenopsis invicta (Red Imported Fire Ant)Worker10 µg~0.4Moderate EAG response.[2][3]
Athetis dissimilis (Moth)MaleNot Specified0.61 ± 0.02One of the strongest EAG responses among tested esters.[4]
Bactrocera dorsalis (Oriental Fruit Fly)Mated & Immature (M&F)10 µg~0.4 - 0.5No significant difference between sexes or mating status.[5]

Table 2: Behavioral Responses of Various Insect Species to this compound

Insect SpeciesAssay TypeThis compound ConcentrationBehavioral ResponseNotesReference
Dacus dorsalis (Oriental Fruit Fly)Field TrappingNot SpecifiedAttractantEvaluated as an attractant for male flies.[1][6]
Dacus cucurbitae (Melon Fly)Field TrappingNot SpecifiedAttractantThis compound and its derivatives are attractive.[1][6]
Solenopsis invicta (Red Imported Fire Ant)Two-Choice BioassayLow ConcentrationsAttractantExhibited attraction at certain concentrations.[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Electroantennography (EAG)

Objective: To measure the summed electrical potential from the entire insect antenna in response to an odorant stimulus, providing an overall measure of olfactory sensitivity.

Materials:

  • Intact insect

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrolyte solution (e.g., saline)

  • Preamplifier and data acquisition system

  • Odor delivery system (e.g., Pasteur pipette with filter paper)

  • This compound solutions of varying concentrations

  • Solvent for dilutions (e.g., paraffin (B1166041) oil or hexane)

Procedure:

  • Insect Preparation: Anesthetize the insect by chilling. Immobilize the insect in a holder (e.g., a pipette tip) with the head and antennae exposed.

  • Electrode Preparation: Pull glass capillaries to a fine point. Fill the capillaries with electrolyte solution and insert Ag/AgCl wires.

  • Antenna Mounting: Carefully excise one antenna at the base. Mount the antenna between the recording and reference electrodes. The reference electrode is typically inserted into the head capsule, and the recording electrode makes contact with the distal tip of the antenna.

  • Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume (e.g., 10 µl) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A pipette with solvent only serves as a control.

  • Odor Delivery and Recording: Place the antenna in a continuous stream of humidified, purified air. Deliver a puff of air through the stimulus pipette, directing the odorant over the antenna. Record the resulting depolarization of the antennal potential using the data acquisition system.

  • Data Analysis: Measure the amplitude of the negative voltage deflection from the baseline. Normalize the responses to the solvent control.

Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral preference of an insect between two odor choices in a controlled laboratory setting.

Materials:

  • Y-tube olfactometer (glass or plastic)

  • Airflow system (pump, flowmeters, charcoal filter, humidifier)

  • Odor sources (e.g., filter paper treated with this compound and a solvent control)

  • Test insects

  • Collection chambers

Procedure:

  • Setup: Connect the Y-tube to the airflow system, ensuring a constant and equal flow of clean, humidified air through both arms.

  • Odor Introduction: Place the odor source (filter paper with this compound) in one arm and the control source (filter paper with solvent) in the other. The placement of the treatment and control should be randomized between trials to avoid positional bias.

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Observation: Allow the insect a set amount of time to make a choice (e.g., 5-10 minutes). A choice is recorded when the insect moves a certain distance into one of the arms.

  • Data Collection: Record the number of insects choosing the treatment arm versus the control arm. Also, record the number of insects that make no choice.

  • Data Analysis: Use a chi-square test or a binomial test to determine if there is a statistically significant preference for the this compound-treated arm over the control arm.

Wind Tunnel Bioassay

Objective: To study the upwind flight behavior of insects in response to an odor plume, simulating a more natural environment for long-range attraction.

Materials:

  • Wind tunnel

  • Fan for generating laminar airflow

  • Anemometer

  • Odor source dispenser (e.g., rubber septum, filter paper)

  • Release platform for insects

  • Video recording equipment

  • Dim red light source (for nocturnal insects)

Procedure:

  • Tunnel Preparation: Clean the wind tunnel thoroughly to remove any residual odors. Set the wind speed to a level appropriate for the test insect (e.g., 0.2-0.5 m/s).

  • Acclimatization: Place the insects in the wind tunnel room for at least one hour before the experiment to acclimate to the ambient conditions (temperature, humidity, and light).

  • Odor Source Placement: Place the odor source at the upwind end of the tunnel.

  • Insect Release: Release a single insect on the platform at the downwind end of the tunnel.

  • Behavioral Observation: Record the insect's flight path and behaviors, such as activation (initiation of movement), take-off, upwind flight (oriented flight towards the source), casting (zigzagging flight), and source contact.

  • Data Analysis: Quantify the percentage of insects exhibiting each behavior. Analyze flight parameters such as flight speed and tortuosity from video recordings.

Olfactory Signaling Pathways and Receptors

The perception of this compound in insects begins with the binding of the odorant molecule to Olfactory Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs), which are housed within sensory hairs called sensilla on the antennae and maxillary palps.

General Olfactory Signaling Pathway
  • Odorant Binding and Transport: this compound molecules enter the sensilla through pores in the cuticle and dissolve in the sensillar lymph. Odorant Binding Proteins (OBPs) are thought to bind to hydrophobic odorants like this compound and transport them to the ORs.

  • Receptor Activation: The binding of this compound to a specific OR, in conjunction with the highly conserved co-receptor (Orco), forms a ligand-gated ion channel. This binding event causes the ion channel to open.

  • Signal Transduction: The opening of the OR-Orco channel leads to an influx of cations, causing a depolarization of the ORN membrane. In some cases, a secondary G-protein coupled signaling cascade may be involved, leading to signal amplification.

  • Action Potential Generation: If the depolarization reaches the threshold, the ORN fires an action potential.

  • Signal Transmission to the Brain: The action potential travels along the axon of the ORN to the antennal lobe of the insect brain. ORNs expressing the same OR typically converge on the same glomerulus in the antennal lobe.

  • Neural Processing: In the antennal lobe, the information is processed by local interneurons and projection neurons, which then relay the signal to higher brain centers like the mushroom bodies and the lateral horn for further processing, leading to a behavioral response.

Diagram of the Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_orn Olfactory Receptor Neuron cluster_brain Antennal Lobe (Brain) Odorant (this compound) Odorant (this compound) Pore Odorant (this compound)->Pore Diffusion OBP OBP Pore->OBP Binding OR + Orco OR Orco OBP->OR + Orco Transport & Release ORN Dendrite ORN Dendrite OR + Orco->ORN Dendrite Ion Channel Opening Depolarization Depolarization ORN Dendrite->Depolarization Action Potential Action Potential Depolarization->Action Potential Axon Action Potential->Axon Glomerulus Glomerulus Axon->Glomerulus Synapse Projection Neuron Projection Neuron Glomerulus->Projection Neuron Higher Brain Centers Higher Brain Centers Projection Neuron->Higher Brain Centers Behavioral Response Behavioral Response Higher Brain Centers->Behavioral Response

Caption: Generalized insect olfactory signaling pathway.

Specific Olfactory Receptors for this compound

While the specific ORs that bind to this compound have not been definitively identified in all insect species, research in Tephritid fruit flies provides some insights. In Bactrocera dorsalis, a number of ORs have been identified that respond to various plant volatiles.[7][8][9] For example, BdorOR82a has been shown to respond to geranyl acetate, a structurally related ester.[7][8] It is likely that one or more of the 60 identified ORs in B. dorsalis are responsible for the detection of this compound.[7] Further research using techniques such as in situ hybridization and single-sensillum recording coupled with functional expression of ORs in systems like Xenopus oocytes or empty neurons in Drosophila is needed to deorphanize the specific receptors for this compound in a wider range of insect species.

Experimental Workflows

Diagram of the Electroantennography (EAG) Workflow

EAG_Workflow A Insect Immobilization & Antenna Excision B Antenna Mounting on Electrodes A->B D Odor Delivery to Antenna B->D C Stimulus Preparation (this compound Dilutions) C->D E Recording of Antennal Depolarization D->E F Data Analysis (Amplitude Measurement) E->F

Caption: Workflow for Electroantennography (EAG).

Diagram of the Y-Tube Olfactometer Workflow

YTube_Workflow A Setup Y-Tube with Airflow B Introduction of Odor (this compound) and Control A->B C Insect Release at Base of Y-Tube B->C D Observation of Insect Choice C->D E Data Recording (Choice & No Choice) D->E F Statistical Analysis (e.g., Chi-Square Test) E->F

Caption: Workflow for Y-Tube Olfactometer Bioassay.

Diagram of the Wind Tunnel Bioassay Workflow

WindTunnel_Workflow A Wind Tunnel Setup & Acclimatization of Insects B Placement of Odor Source (this compound) Upwind A->B C Insect Release at Downwind Platform B->C D Video Recording of Flight Behavior C->D E Behavioral Quantification (% Take-off, Upwind Flight, etc.) D->E F Flight Parameter Analysis E->F

Caption: Workflow for Wind Tunnel Bioassay.

Conclusion

The olfactory perception of this compound in insects is a complex process involving specific receptors, a well-defined signaling pathway, and resulting in distinct behavioral responses. This guide has provided a comprehensive overview of the current understanding in this area, including quantitative data on insect responses, detailed experimental protocols, and visualizations of the underlying mechanisms. For researchers, scientists, and drug development professionals, this information serves as a valuable resource for designing new studies, interpreting experimental results, and developing innovative approaches for insect management and control. Future research should focus on the deorphanization of this compound-specific olfactory receptors in a wider range of insect species and the elucidation of the complete neural circuits that govern the behavioral responses to this important semiochemical.

References

Unraveling the Thermal Degradation of Benzyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) acetate (B1210297), a common ester found in numerous essential oils and widely used in the fragrance, flavor, and pharmaceutical industries, undergoes complex chemical transformations when subjected to high temperatures. Understanding the thermal decomposition products and pathways of benzyl acetate is crucial for process optimization, safety assessments, and the development of stable formulations. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, summarizing the key products, reaction mechanisms, and experimental methodologies for its study.

Primary Thermal Decomposition Pathways

The thermal decomposition of this compound is not a simple process but rather a complex interplay of competing unimolecular and radical-mediated reactions. The specific products and their relative abundances are highly dependent on factors such as temperature, pressure, and the presence of catalysts or radical scavengers.

At elevated temperatures, this compound can decompose through several primary pathways:

  • Unimolecular Elimination: This pathway involves a concerted six-membered ring transition state, leading to the formation of toluene (B28343) and acetic acid . This is often considered a major pathway, particularly at lower pyrolysis temperatures.

  • Homolytic Bond Cleavage: The ester linkage in this compound can undergo homolytic cleavage, resulting in the formation of a benzyl radical and an acetoxy radical .

    • The benzyl radical is a key intermediate that can subsequently undergo a variety of reactions, including dimerization to form bibenzyl, or further decomposition. Studies on the pyrolysis of the benzyl radical itself have identified products such as fulvenallene , acetylene , and the cyclopentadienyl radical [1][2].

    • The acetoxy radical is unstable and readily decomposes to a methyl radical and carbon dioxide . The methyl radical can then participate in various hydrogen abstraction and recombination reactions.

  • Decarboxylation and Subsequent Reactions: Early studies on the pyrolysis of this compound in the presence of a toluene carrier gas identified carbon dioxide , hydrogen , methane , and carbon monoxide as gaseous products, indicating a more complex decomposition than simple elimination. This suggests that decarboxylation and subsequent radical reactions play a significant role.

The interplay of these pathways leads to a diverse mixture of decomposition products. The relative importance of each pathway is influenced by the reaction conditions.

Quantitative Analysis of Decomposition Products

While comprehensive quantitative data on the thermal decomposition of this compound across a wide range of temperatures is not extensively documented in a single source, the primary products resulting from the main decomposition pathways have been identified. The following table summarizes the key decomposition products and the pathways from which they are proposed to originate.

Decomposition ProductChemical FormulaProposed Origin Pathway(s)
TolueneC₇H₈Unimolecular Elimination
Acetic AcidCH₃COOHUnimolecular Elimination
Benzyl RadicalC₇H₇•Homolytic Bond Cleavage
Acetoxy RadicalCH₃COO•Homolytic Bond Cleavage
Carbon DioxideCO₂Decomposition of Acetoxy Radical
Methyl RadicalCH₃•Decomposition of Acetoxy Radical
MethaneCH₄Hydrogen abstraction by Methyl Radical
BibenzylC₁₄H₁₄Dimerization of Benzyl Radicals
FulvenalleneC₇H₆Isomerization and decomposition of Benzyl Radical[1]
AcetyleneC₂H₂Decomposition of Benzyl Radical[1]
Cyclopentadienyl RadicalC₅H₅•Decomposition of Benzyl Radical[1]
HydrogenH₂Various radical reactions
Carbon MonoxideCOIncomplete combustion or secondary reactions

Proposed Decomposition Mechanisms

The thermal decomposition of this compound can be visualized through competing signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary unimolecular and radical-mediated decomposition routes.

benzyl_acetate This compound transition_state Six-membered Transition State benzyl_acetate->transition_state Heat toluene Toluene transition_state->toluene acetic_acid Acetic Acid transition_state->acetic_acid benzyl_acetate This compound benzyl_radical Benzyl Radical benzyl_acetate->benzyl_radical Homolytic Cleavage (Heat) acetoxy_radical Acetoxy Radical benzyl_acetate->acetoxy_radical further_products Further Decomposition Products (e.g., Fulvenallene) benzyl_radical->further_products methyl_radical Methyl Radical acetoxy_radical->methyl_radical co2 Carbon Dioxide acetoxy_radical->co2 cluster_pygcms Py-GC-MS Workflow sample_prep Sample Preparation (this compound in sample holder) pyrolysis Pyrolysis (Heated Pyrolyzer) sample_prep->pyrolysis gc_separation GC Separation (Capillary Column) pyrolysis->gc_separation ms_detection MS Detection and Identification (Mass Spectrometer) gc_separation->ms_detection data_analysis Data Analysis (Quantification and Interpretation) ms_detection->data_analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl Acetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) acetate (B1210297) is a common ester with a characteristic pleasant, sweet aroma of jasmine and is widely used in the fragrance, flavor, and pharmaceutical industries.[1] This document provides a detailed protocol for the synthesis of benzyl acetate through the Fischer esterification of benzyl alcohol with acetic acid, using sulfuric acid as a catalyst.[2][3][4] Fischer esterification is a classic and efficient method for producing esters, valued for its use of readily available and inexpensive reagents.[2] This reversible reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[5][6] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant or by removing water as it is formed.[5][7]

Reaction Scheme

The overall reaction for the Fischer esterification of benzyl alcohol and acetic acid is as follows:

C₆H₅CH₂OH + CH₃COOH ⇌ C₆H₅CH₂OOCCH₃ + H₂O (Benzyl Alcohol + Acetic Acid ⇌ this compound + Water)

Materials and Methods

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )ConcentrationQuantityNotes
Benzyl AlcoholC₆H₅CH₂OH108.14>99%10.0 mL (0.096 mol)Limiting reagent.[8]
Glacial Acetic AcidCH₃COOH60.05>99.7%30.0 mL (0.524 mol)Used in excess to drive the reaction.[8]
Concentrated Sulfuric AcidH₂SO₄98.0898%0.25 mLCatalyst. Handle with extreme care.[8]
5% Sodium BicarbonateNaHCO₃84.015% (w/v)~30 mLFor neutralization.
Saturated Sodium ChlorideNaCl58.44Saturated~20 mLFor washing and breaking emulsions.[2]
Anhydrous Sodium Sulfate (B86663)Na₂SO₄142.04-~2-3 gDrying agent.
Boiling Chips---2-3To ensure smooth boiling.
Equipment
  • 50 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (100 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Distillation apparatus (optional, for further purification)

  • Rotary evaporator (optional)

Experimental Protocol

  • Reaction Setup: To a 50 mL round-bottom flask, add 10.0 mL of benzyl alcohol and 30.0 mL of glacial acetic acid.[8] Add a few boiling chips to the flask.

  • Catalyst Addition: While gently swirling the flask, slowly and carefully add 0.25 mL of concentrated sulfuric acid.[8]

  • Reflux: Attach the reflux condenser to the round-bottom flask and ensure that cooling water is flowing through the condenser. Heat the mixture to reflux using a heating mantle and maintain the reflux for 60-90 minutes.[2]

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a 100 mL separatory funnel.

    • Add 50 mL of cold water to the separatory funnel. Shake the funnel gently and allow the layers to separate. The ester will form the upper organic layer.

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer with 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[3] Be sure to vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves. Repeat this washing step until no more gas is evolved.

    • Wash the organic layer with 20 mL of saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.[2]

  • Drying and Isolation:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate to the flask and swirl to dry the ester. The solution should become clear.

    • Decant or filter the dried this compound into a pre-weighed round-bottom flask.

  • Purification (Optional): For higher purity, the crude this compound can be purified by simple distillation. Collect the fraction boiling at approximately 215 °C.[8] Alternatively, the solvent can be removed using a rotary evaporator.[7]

Reaction Mechanism and Workflow

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the acetic acid, making it more electrophilic. The lone pair of electrons on the oxygen of the benzyl alcohol then attacks the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[6][9]

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation CH3COOH Acetic Acid Protonated_Acid Protonated Acetic Acid CH3COOH->Protonated_Acid +H+ H+ H+ Tetrahedral_Intermediate Tetrahedral_Intermediate Protonated_Acid->Tetrahedral_Intermediate + Benzyl Alcohol Protonated_Intermediate Protonated_Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated_Ester Protonated_Intermediate->Protonated_Ester - H2O Benzyl_Acetate Benzyl_Acetate Protonated_Ester->Benzyl_Acetate - H+ experimental_workflow reagents Combine Benzyl Alcohol, Acetic Acid, and Sulfuric Acid reflux Reflux for 60-90 minutes reagents->reflux cool Cool to Room Temperature reflux->cool transfer Transfer to Separatory Funnel cool->transfer wash_water Wash with Cold Water transfer->wash_water wash_bicarb Wash with 5% Sodium Bicarbonate wash_water->wash_bicarb wash_brine Wash with Saturated NaCl wash_bicarb->wash_brine dry Dry with Anhydrous Na2SO4 wash_brine->dry isolate Isolate Crude this compound dry->isolate purify Purify by Distillation (Optional) isolate->purify product Pure this compound isolate->product Crude Product purify->product

References

Application Note: Sulfuric Acid-Catalyzed Synthesis of Benzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) acetate (B1210297) is an organic ester with a characteristic pleasant sweet aroma reminiscent of jasmine. It is a key component in the fragrance and flavor industries and also serves as a versatile solvent. The most common and economically viable method for its synthesis is the Fischer esterification of benzyl alcohol with acetic acid, utilizing a strong acid catalyst such as sulfuric acid.[1][2] This application note provides a detailed protocol for the synthesis of benzyl acetate catalyzed by sulfuric acid, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle

The synthesis of this compound via Fischer esterification is a reversible reaction between benzyl alcohol and acetic acid.[3] Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the acetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the benzyl alcohol.[4][5] The reaction equilibrium can be shifted towards the product side by using an excess of one of the reactants or by removing water as it is formed.[6]

Quantitative Data Summary

The following table summarizes various reported reaction conditions and corresponding yields for the sulfuric acid-catalyzed synthesis of this compound.

Benzyl Alcohol (molar ratio)Acetic Acid (molar ratio)H₂SO₄ (catalyst ratio)Reaction Time (hours)Temperature (°C)Yield (%)Reference
11Catalytic amount1Reflux94.3[1]
150.0514RefluxNot specified, but successful[7]
120.2% (relative to benzyl alcohol)511095.52[8][9]
Not specifiedNot specified~2 mlNot specifiedHeating15.36[10]
12.533.33% (weight ratio to acetic acid)2Not specified67.1 (with Fe₂(SO₄)₃)[8]
11.846% (weight ratio of FeCl₃ to carbon)2Not specified89.10 (with FeCl₃/carbon)[8]

Note: The catalyst ratio and reaction conditions can significantly influence the reaction yield. The use of a large excess of acetic acid and a small, catalytic amount of sulfuric acid is a common strategy to maximize the conversion of benzyl alcohol.[7]

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound using sulfuric acid as a catalyst.

Materials and Reagents
  • Benzyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Distillation apparatus (optional, for further purification)

  • Magnetic stirrer and stir bar

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, combine benzyl alcohol and an excess of glacial acetic acid (e.g., a 1:2 to 1:5 molar ratio of alcohol to acid).[7][8] Add a few boiling chips and a magnetic stir bar.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture. A molar ratio of approximately 0.05 relative to the limiting reactant (benzyl alcohol) is recommended to avoid side reactions such as polymerization.[7]

  • Reflux: Attach the reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for 1 to 14 hours, depending on the scale and desired conversion.[1][7]

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Add an equal volume of cold water and shake gently to separate the organic layer. The ester layer may be on the bottom or top depending on the aqueous solution's density; adding salt can help separate the layers.[7]

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Water

      • 5% sodium bicarbonate solution to neutralize any remaining acetic acid and sulfuric acid.[11] Continue washing until no more CO₂ evolution (bubbling) is observed.

      • Saturated sodium chloride solution (brine) to remove residual water and inorganic impurities.[11]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation of Product: Decant or filter the dried organic layer into a pre-weighed round-bottom flask. The solvent can be removed by simple distillation or rotary evaporation to yield the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 215 °C at atmospheric pressure.[7]

Safety Precautions
  • All procedures should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid and glacial acetic acid are corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Benzyl alcohol is a skin and eye irritant.[11]

  • Ensure the reflux apparatus is properly set up to avoid pressure build-up.

Visualizations

Reaction Mechanism: Fischer Esterification

The following diagram illustrates the step-by-step mechanism of the sulfuric acid-catalyzed esterification of benzyl alcohol and acetic acid.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products AcOH Acetic Acid Protonated_AcOH Protonated Acetic Acid AcOH->Protonated_AcOH Protonation BnOH Benzyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate BnOH->Tetrahedral_Intermediate H2SO4 H₂SO₄ (Catalyst) H2SO4->Protonated_AcOH Protonated_AcOH->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Water Elimination BnOAc This compound Protonated_Ester->BnOAc Deprotonation H2O Water Protonated_Ester->H2O Catalyst_Regen H₂SO₄ (Regenerated) Protonated_Ester->Catalyst_Regen Catalyst Regeneration

Caption: Mechanism of Sulfuric Acid-Catalyzed Fischer Esterification.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow A 1. Mix Reactants (Benzyl Alcohol, Acetic Acid) B 2. Add Catalyst (H₂SO₄) A->B C 3. Reflux Reaction Mixture B->C D 4. Cool and Transfer to Separatory Funnel C->D E 5. Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (Anhydrous Na₂SO₄) E->F G 7. Isolate Crude Product (Solvent Removal) F->G H 8. Optional Purification (Distillation) G->H I Final Product: This compound G->I If no purification H->I

Caption: Workflow for this compound Synthesis and Purification.

References

Application Notes and Protocols for Lipase-Catalyzed Enzymatic Synthesis of Benzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) acetate (B1210297) is a key fragrance and flavor compound with a characteristic jasmine aroma, widely utilized in the cosmetic, food, and pharmaceutical industries. Traditional chemical synthesis often involves harsh conditions and the production of undesirable byproducts. Enzymatic synthesis using lipases offers a green and highly selective alternative, operating under mild conditions with high catalytic efficiency. This document provides detailed protocols and application notes for the synthesis of benzyl acetate catalyzed by lipases, focusing on methods using both free and immobilized enzymes through transesterification and esterification reactions.

Lipases, such as those from Candida antarctica (Lipase B, CALB) and Rhizomucor miehei (Lipozyme RM IM), are effective biocatalysts for this transformation.[1][2] Immobilization of these enzymes, for instance by encapsulation in chitosan-polyphosphate beads, can enhance their stability, facilitate recovery, and allow for repeated use, making the process more cost-effective and sustainable.[1][3][4] The choice of acyl donor, such as vinyl acetate or acetic acid, significantly influences reaction rates and yields.[5]

Signaling Pathways and Logical Relationships

The enzymatic synthesis of this compound by lipase (B570770) can proceed through two primary pathways: esterification and transesterification. The choice of pathway depends on the acyl donor used.

Esterification Pathway

In this pathway, benzyl alcohol reacts directly with an organic acid, typically acetic acid, to form this compound and water. This is a reversible reaction, and the removal of water can drive the equilibrium towards product formation.

Esterification_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Benzyl Alcohol Benzyl Alcohol Lipase Lipase Benzyl Alcohol->Lipase Acetic Acid Acetic Acid Acetic Acid->Lipase This compound This compound Lipase->this compound Water Water Lipase->Water

Caption: Esterification of benzyl alcohol with acetic acid.

Transesterification Pathway

Transesterification involves the reaction of benzyl alcohol with an ester as the acyl donor, such as vinyl acetate, ethyl acetate, or butyl acetate. This pathway can be more efficient as it is often irreversible, especially when using vinyl acetate, which produces acetaldehyde (B116499) that tautomerizes to the unreactive vinyl alcohol.

Transesterification_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Benzyl Alcohol Benzyl Alcohol Lipase Lipase Benzyl Alcohol->Lipase Acyl Donor (Ester) Acyl Donor (e.g., Vinyl Acetate) Acyl Donor (Ester)->Lipase This compound This compound Lipase->this compound Byproduct (Alcohol) Byproduct (e.g., Vinyl Alcohol) Lipase->Byproduct (Alcohol)

Caption: Transesterification of benzyl alcohol with an ester.

Experimental Workflow

The general workflow for the enzymatic synthesis of this compound involves several key stages, from preparation of the biocatalyst to the final analysis of the product.

Experimental_Workflow Start Start Enzyme_Prep Enzyme Preparation (Immobilization if required) Start->Enzyme_Prep Reaction_Setup Reaction Mixture Setup (Substrates, Enzyme, Solvent) Enzyme_Prep->Reaction_Setup Incubation Incubation (Controlled Temperature & Agitation) Reaction_Setup->Incubation Sampling Periodic Sampling Incubation->Sampling Separation Biocatalyst Separation (Filtration/Centrifugation) Incubation->Separation After Reaction Completion Analysis Product Analysis (GC-MS) Sampling->Analysis Purification Product Purification (Optional) Separation->Purification End End Purification->End

Caption: General experimental workflow for synthesis.

Data Presentation

Comparison of Different Acyl Donors

The choice of acyl donor has a significant impact on the conversion yield of this compound. Vinyl acetate consistently demonstrates the highest yields due to the irreversible nature of the transesterification reaction.[4][5]

Acyl DonorEnzymeSolventTemperature (°C)Reaction Time (h)Conversion Yield (%)Reference
Vinyl AcetateLipozyme RM IMSolvent-Free-0.17 (10 min)100[2][6]
Vinyl AcetateImmobilized CALBHexane (B92381)302498[4][5]
Acetic AcidImmobilized CALBHexane3024< 40[5]
Ethyl AcetateImmobilized CALBHexane3024< 40[5]
Butyl AcetateImmobilized CALBHexane3024< 40[5]
Optimized Reaction Conditions for High Yield

Optimization of reaction parameters is crucial for achieving high molar conversion. A statistical integrated genetic algorithm approach has been used to determine optimal conditions for transesterification.[7]

ParameterOptimized Value
Alcohol Molarity0.47 M
Reaction Time13.1 h
Temperature37.5 °C
Immobilized Lipase Amount13.31 U
Predicted Molar Conversion 96.32%

Experimental Protocols

Protocol 1: Transesterification using Immobilized Candida antarctica Lipase B (CALB)

This protocol is based on the use of CALB immobilized on chitosan-polyphosphate microspheres for the synthesis of this compound using vinyl acetate as the acyl donor.[4][5]

Materials:

  • Immobilized Candida antarctica Lipase B (CALB) on chitosan-polyphosphate support (LPCS)

  • Benzyl alcohol

  • Vinyl acetate

  • Hexane (analytical grade)

  • Reaction vials

  • Orbital shaker/incubator

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Add 5 mg of the dried immobilized CALB microspheres to a 2 mL reaction vial.

  • Add 20 µL of benzyl alcohol to the vial.

  • Add 50 µL of vinyl acetate as the acyl donor.

  • Add hexane to bring the total reaction volume to 2 mL.

  • Seal the vial and place it in an orbital shaker incubator at 30 °C.

  • Withdraw aliquots at specific time intervals (e.g., 12 and 24 hours) for analysis.

  • Analyze the samples by GC-MS to determine the conversion of benzyl alcohol to this compound.

Analytical Method (GC-MS):

  • Column: Chiral column (specifics depend on available equipment).

  • Temperature Program: Start at 60-80 °C, hold for 3 minutes, then ramp to 280 °C at 30 °C/min, and hold for 10 minutes.[4]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[4]

  • Mass Spectrometer: Scan mode in the range of 35 to 500 daltons with an ionization energy of 70 eV.[4]

Protocol 2: Solvent-Free Transesterification using Lipozyme RM IM

This protocol describes a rapid and efficient solvent-free synthesis of this compound using a commercially available immobilized lipase.[2][6]

Materials:

  • Lipozyme RM IM (immobilized lipase from Rhizomucor miehei)

  • Benzyl alcohol

  • Vinyl acetate

  • Reaction vessel with magnetic stirring

  • Temperature-controlled reaction setup

Procedure:

  • In a reaction vessel, combine benzyl alcohol and vinyl acetate. The molar ratio of benzyl alcohol to vinyl acetate can be optimized, with ratios of 1:5 to 1:7 showing excellent yields.

  • Add Lipozyme RM IM to the mixture.

  • Stir the reaction mixture at a controlled temperature.

  • The reaction is expected to reach near-complete conversion in as little as 10 minutes.[6]

  • Monitor the reaction progress by taking samples and analyzing them via GC-MS.

  • After the reaction, the immobilized enzyme can be recovered by filtration for reuse.

Protocol 3: Reusability of Immobilized Lipase

This protocol outlines the procedure for testing the operational stability and reusability of the immobilized lipase.[4]

Procedure:

  • Perform the enzymatic synthesis of this compound as described in Protocol 1.

  • After a 24-hour reaction cycle, separate the immobilized enzyme from the reaction medium by filtration.

  • Wash the recovered biocatalyst twice with 5 mL of hexane to remove any residual substrates and products.

  • Dry the immobilized enzyme at room temperature for 30 minutes.

  • Subject the dried, recycled biocatalyst to a new reaction cycle with fresh substrates.

  • Repeat this process for multiple cycles (e.g., five times) and analyze the product yield in each cycle to assess the operational stability. Immobilized lipase can retain over 85% of its initial activity even after five cycles.[8]

Conclusion

The enzymatic synthesis of this compound using lipases presents a highly efficient, selective, and environmentally friendly alternative to conventional chemical methods. The use of immobilized enzymes, particularly in combination with vinyl acetate as an acyl donor, allows for high conversion yields, rapid reaction times, and excellent reusability of the biocatalyst. The protocols and data presented here provide a comprehensive guide for researchers and professionals in developing robust and sustainable processes for the production of this valuable aroma compound.

References

Application Notes and Protocols for Benzyl Acetate Production via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) acetate (B1210297) is a significant organic ester widely utilized in the fragrance, flavor, cosmetic, and pharmaceutical industries for its characteristic jasmine-like aroma. It also serves as a versatile solvent and an intermediate in various chemical syntheses. While traditionally produced through the direct esterification of benzyl alcohol with acetic acid, transesterification presents a compelling alternative, offering advantages in terms of reaction equilibrium, milder reaction conditions, and, in the case of enzymatic catalysis, enhanced selectivity and sustainability.

This document provides detailed application notes and experimental protocols for the synthesis of benzyl acetate via both enzymatic and chemical transesterification. The protocols are designed to be accessible to researchers and scientists in academic and industrial settings, including those involved in drug development where high-purity solvents and intermediates are often required.

Methods Overview

Transesterification for this compound production typically involves the reaction of an acetate ester (e.g., methyl acetate, ethyl acetate, or vinyl acetate) with benzyl alcohol in the presence of a catalyst. The general reaction is depicted below:

R-acetate + Benzyl Alcohol ⇌ this compound + R-OH

Where R can be a methyl, ethyl, or vinyl group. The choice of acyl donor and catalyst (enzymatic or chemical) significantly influences the reaction kinetics, yield, and downstream processing.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various studies on the transesterification for this compound production, providing a comparative overview of different catalytic approaches.

Catalyst SystemAcyl DonorSolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Enzymatic Catalysis
Novozym® 435 (Immobilized Candida antarctica lipase (B570770) B)Vinyl Acetaten-Heptane402>95[1]
Lipozyme RM IM (Immobilized Rhizomucor miehei lipase)Vinyl AcetateSolvent-free500.17100[2][3]
Pseudomonas aeruginosa MTCC 5113 Lipase (Crude)Vinyl AcetateHeptane30389[4][5]
Encapsulated Candida antarctica lipase B (CALB)Vinyl AcetateHexane452498[6][7]
Chemical Catalysis
Sulfuric Acid (H₂SO₄)Methyl AcetoacetateToluene (B28343)1004.595[8]
Boric Acid on Silica (SiO₂–H₃BO₃)Methyl AcetoacetateToluene1004.595[8]
Sodium Methoxide (NaOMe)Ethyl AcetateToluene80--[9]

Experimental Protocols

Protocol 1: Enzymatic Transesterification using Immobilized Lipase

This protocol describes the synthesis of this compound using a commercially available immobilized lipase, Novozym® 435, and vinyl acetate as the acyl donor. This method is noted for its high yield, mild reaction conditions, and simple work-up.

Materials:

  • Benzyl alcohol (reagent grade, ≥99%)

  • Vinyl acetate (reagent grade, ≥99%)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • n-Heptane (anhydrous, ≥99%)

  • Molecular sieves (4 Å)

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer with heating

  • Reaction vessel (e.g., 100 mL round-bottom flask) with a condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add benzyl alcohol (e.g., 10 mmol, 1.08 g) and vinyl acetate (e.g., 20 mmol, 1.72 g, 2 molar equivalents).

  • Solvent Addition: Add 50 mL of anhydrous n-heptane to the reaction flask.

  • Enzyme Addition: Add Novozym® 435 (e.g., 10% w/w of substrates, ~0.28 g) to the reaction mixture.

  • Reaction Conditions: Place the flask in a preheated oil bath at 40°C and stir the mixture at 300 rpm.[1]

  • Monitoring the Reaction: The reaction can be monitored by taking small aliquots over time and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Reaction Work-up: After the reaction is complete (typically 2-4 hours, or as determined by monitoring), stop the heating and stirring.

  • Catalyst Recovery: Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh n-heptane, dried under vacuum, and stored for reuse.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the n-heptane and any unreacted vinyl acetate.

  • Purification (Optional): The resulting crude this compound is often of high purity. If further purification is required, vacuum distillation can be performed.

Expected Outcome:

This protocol is expected to yield this compound in high conversion (>95%) with minimal side products.

Protocol 2: Acid-Catalyzed Transesterification

This protocol outlines a general procedure for the synthesis of this compound using a strong acid catalyst like sulfuric acid. This method is effective but requires careful control of conditions to avoid side reactions.

Materials:

  • Benzyl alcohol (reagent grade, ≥99%)

  • Methyl acetate or Ethyl acetate (reagent grade, ≥99%)

  • Sulfuric acid (concentrated, 98%)

  • Toluene (anhydrous, ≥99%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional, for removal of alcohol byproduct)

  • Rotary evaporator

  • Magnetic stirrer with heating

  • Reaction vessel (e.g., 250 mL round-bottom flask) with a reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzyl alcohol (e.g., 0.1 mol, 10.8 g) and an excess of the acetate ester (e.g., methyl acetate, 0.3 mol, 22.2 g).

  • Solvent and Catalyst Addition: Add 100 mL of toluene to the flask. Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110°C for toluene) and maintain reflux for 4-6 hours. If using a Dean-Stark trap, the byproduct alcohol (methanol or ethanol) can be removed to drive the equilibrium towards the product.

  • Reaction Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of water

      • 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst - be cautious of gas evolution)

      • 50 mL of brine

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene and excess acetate ester using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Expected Outcome:

This method can provide good yields of this compound, typically in the range of 80-95%, depending on the reaction conditions and efficiency of byproduct removal.

Visualizations

Experimental Workflow for Enzymatic Transesterification

Enzymatic_Transesterification_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants Benzyl Alcohol + Vinyl Acetate Reaction Reaction Vessel (40°C, 300 rpm) Reactants->Reaction Solvent n-Heptane Solvent->Reaction Catalyst Immobilized Lipase Catalyst->Reaction Filtration Filtration Reaction->Filtration Reaction Mixture Filtration->Catalyst Recovered Catalyst Evaporation Rotary Evaporation Filtration->Evaporation Filtrate Purification Vacuum Distillation (Optional) Evaporation->Purification Product Pure Benzyl Acetate Purification->Product

Caption: Workflow for enzymatic synthesis of this compound.

Logical Relationship of Transesterification Reaction

Transesterification_Reaction Benzyl Alcohol Benzyl Alcohol Catalyst Catalyst (Enzyme or Acid/Base) Acetate Ester\n(e.g., Vinyl Acetate) Acetate Ester (e.g., Vinyl Acetate) This compound This compound Byproduct Alcohol\n(e.g., Acetaldehyde) Byproduct Alcohol (e.g., Acetaldehyde) Catalyst->this compound Catalyst->Byproduct Alcohol\n(e.g., Acetaldehyde)

Caption: Key components of the transesterification reaction.

Conclusion

Transesterification offers a robust and adaptable methodology for the synthesis of this compound. Enzymatic routes, particularly with immobilized lipases, provide a green and highly selective approach, yielding high-purity products under mild conditions. Chemical catalysis, while often requiring more stringent conditions and purification steps, remains a highly effective and scalable alternative. The choice of method will depend on the specific requirements of the application, including desired purity, scalability, cost considerations, and environmental impact. The protocols provided herein serve as a comprehensive guide for researchers to implement these synthetic strategies in their laboratories.

References

Application Notes and Protocols for the Green Synthesis of Benzyl Acetate Using Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) acetate (B1210297) is a widely utilized organic ester, prized for its pleasant jasmine-like aroma, which makes it a key component in the fragrance, flavor, and cosmetic industries.[1] Traditionally, its synthesis involves esterification reactions catalyzed by corrosive mineral acids like sulfuric acid, which pose significant environmental and operational challenges, including equipment corrosion and difficulties in product separation and catalyst recycling. The principles of green chemistry encourage the development of more sustainable synthetic routes. Ionic liquids (ILs) have emerged as promising green alternatives, acting as both catalysts and solvents. Their negligible vapor pressure, high thermal stability, and tunable acidity, coupled with the ease of separation and potential for recyclability, make them ideal candidates for cleaner production processes.[2] This document provides detailed application notes and experimental protocols for the synthesis of benzyl acetate using various ionic liquids, summarizing key data and outlining the general workflow.

Data Presentation: Performance of Various Ionic Liquid Catalysts

The following table summarizes the performance of different ionic liquids in the synthesis of this compound under optimized conditions as reported in the literature. This allows for a comparative assessment of their catalytic efficacy.

Ionic Liquid CatalystReactantsMolar Ratio (Acid:Alcohol:IL)Temperature (°C)Time (h)Yield/Conversion (%)Catalyst ReusabilityReference
[EMIM][HSO₄] (1-Ethyl-3-methylimidazolium hydrogen sulfate)Acetic Acid, Benzyl Alcohol1:1:0.66110490.34% (Conversion)Up to 3 cycles with minimal activity loss.[1][3][1][3]
[Hnmp]HSO₄ (1-methyl-2-pyrrolidonium hydrogen sulfate)Acetic Acid, Benzyl Alcohol---Good YieldsCatalyst could be reused.[4][4]
[BMIM]⁺PTSA⁻ (1-Butyl-3-methylimidazolium p-toluenesulfonate)Acetic Acid, Benzyl Alcohol2:1 (Acid:Alcohol), 1g IL1102100% (Conversion & Selectivity)Reused four times with conversion dropping to 86%.
[CnMIm][BF₄] (l-Alkyl-3-methylimidazolium tetrafluoroborate)Sodium Acetate, Benzyl Chloride-60-90% (Yield)Reusable for several times without losing activity.[5][5]
N-methylpyrrolidone hydrosulfateAcetic Acid, Benzyl Alcohol1.4:1 (Acid:Alcohol)110198.6% (Yield)Yield of 97.6% after 6 uses.[6][6]
1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphateAcetic Acid, Benzyl Alcohol2:1:0.002110595.52% (Yield)Yield of 84.15% after 5 uses.[6][6]
[HSO₃-pmim]HSO₄Butyric Acid, Benzyl Alcohol-115-99.4% (Yield)Reused five times without noticeable drop in activity.[7][7]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using a Brønsted acidic ionic liquid, based on common practices identified in the cited literature. The protocol for [EMIM][HSO₄] is highlighted as a representative example.

Protocol 1: Esterification of Benzyl Alcohol with Acetic Acid using [EMIM][HSO₄]

Materials:

  • Benzyl alcohol

  • Glacial acetic acid

  • 1-Ethyl-3-methylimidazolium hydrogen sulfate (B86663) ([EMIM][HSO₄])

  • Toluene (B28343) (optional, as a water-carrying agent)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if using a water-carrying agent) or water segregator[7]

  • Magnetic stirrer with hotplate

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add benzyl alcohol, acetic acid, and the ionic liquid [EMIM][HSO₄].[7]

    • The recommended molar ratio is 1:1 for acetic acid to benzyl alcohol and 0.66 for the ionic liquid relative to the alcohol.[1][3]

    • Optional: If removal of water is desired to push the equilibrium, a Dean-Stark trap can be fitted between the flask and condenser, and a solvent like toluene can be added to the reaction mixture.[7]

  • Reaction Execution:

    • Heat the reaction mixture to 110°C using an oil bath while stirring continuously.[1][3]

    • Maintain the reaction at this temperature for 4 hours.[1][3] Monitor the reaction progress by techniques such as TLC or GC if desired.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature. A biphasic system may form, with the upper layer containing the product and the lower layer containing the ionic liquid.[3]

    • Separate the layers. The product-containing organic layer can be easily removed by decantation or with a separatory funnel.[5]

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any unreacted acetic acid, followed by washing with distilled water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation if necessary.

  • Catalyst Recovery and Reuse:

    • The lower ionic liquid layer, which may contain unreacted starting materials and water, can be recovered.[3]

    • To reuse the ionic liquid, wash it with an organic solvent like diethyl ether to remove any dissolved organic product.

    • Remove any residual water and solvent under vacuum at an elevated temperature (e.g., 70-80°C) for several hours.

    • The dried, recovered ionic liquid can then be used for subsequent reaction cycles.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the green synthesis of this compound using an ionic liquid catalyst.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Esterification Reaction cluster_separation 3. Product Separation cluster_purification 4. Purification cluster_recycle 5. Catalyst Recycling A Charge Reactants: - Benzyl Alcohol - Acetic Acid - Ionic Liquid B Heat Mixture to Target Temperature (e.g., 110-115°C) A->B C Stir for Specified Time (e.g., 1-5 hours) B->C D Cool to Room Temperature C->D E Phase Separation: - Upper Organic Layer (Product) - Lower IL Layer (Catalyst) D->E F Decant or Separate Organic Layer E->F Product Stream K Wash IL Layer with Solvent E->K Catalyst Stream G Wash with NaHCO₃ and Water F->G H Dry with Anhydrous Sulfate Salt G->H I Filter and Evaporate Solvent H->I J Final Product: This compound I->J L Dry IL Under Vacuum K->L M Reuse Catalyst L->M

Caption: Workflow for ionic liquid-catalyzed synthesis of this compound.

Catalytic Role Relationship

This diagram illustrates the fundamental relationship between the reactants, catalyst, and products in the esterification process.

G Reactants Benzyl Alcohol + Acetic Acid Intermediate Protonated Carbonyl Intermediate Reactants->Intermediate Protonation by IL IL_Catalyst Brønsted Acidic Ionic Liquid [e.g., R-SO₃H]⁺X⁻ IL_Catalyst->Intermediate Intermediate->IL_Catalyst Regeneration Products This compound + Water Intermediate->Products Nucleophilic Attack & Water Elimination

References

Solid Acid Catalysts for Benzyl Acetate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzyl (B1604629) acetate (B1210297) using various solid acid catalysts. The use of solid acid catalysts offers a more environmentally friendly and efficient alternative to traditional homogeneous catalysts by simplifying product separation and catalyst recycling.

Introduction

Benzyl acetate is a key ester widely used in the fragrance, flavor, and pharmaceutical industries. Its synthesis is typically achieved through the Fischer esterification of benzyl alcohol with acetic acid. Solid acid catalysts have emerged as a promising class of materials for this reaction, addressing the corrosion, safety, and waste disposal issues associated with conventional liquid acid catalysts like sulfuric acid. This document outlines the application of several prominent solid acid catalysts, including sulfated zirconia, Amberlyst-15, H-Beta zeolite, and supported phosphotungstic acid, for the synthesis of this compound.

Data Presentation: Comparative Performance of Solid Acid Catalysts

The following table summarizes the quantitative data for this compound synthesis using different solid acid catalysts, allowing for easy comparison of their performance under various reaction conditions.

CatalystCatalyst LoadingReactant Molar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Sulfated Zirconia0.1 - 3 gVariedReflux0.5 - 24-100 (up to 12h)53 - 90[1]
Amberlyst-1525% (w/w of acetic acid)1:1.2510010--84.23[2]
Amberlyst-15Not specified1.986:1.26778139 (of acetic acid)--[3]
H-Beta ZeoliteNot specifiedNot specifiedNot specifiedNot specifiedHighForms dibenzyl ether as byproduct-
Phosphotungstic Acid2.54% (w/w of total reactants)1:2.5Not specified2--90.0[2]
SiW12/SiO21.5 g1.5:11101.25-->95.3[4]
Zeolite HX2.5 - 10 wt%1:411012~58 (of acetic acid)High-[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of selected solid acid catalysts and their application in this compound production.

Protocol 1: Synthesis of Sulfated Zirconia Catalyst

This protocol describes a common method for preparing sulfated zirconia, a highly active solid superacid catalyst.

Materials:

Procedure:

  • Zirconium Hydroxide Precipitation:

    • Dissolve zirconium oxychloride octahydrate in distilled water to create a 0.1 M solution.

    • Slowly add ammonium hydroxide solution dropwise to the zirconium oxychloride solution with vigorous stirring until the pH reaches approximately 8-9. This will precipitate zirconium hydroxide (Zr(OH)₄).

    • Age the resulting precipitate in the mother liquor for 3 hours at room temperature.

    • Filter the precipitate and wash it thoroughly with distilled water until no chloride ions are detected in the filtrate (tested with AgNO₃ solution).

    • Dry the obtained zirconium hydroxide in an oven at 110 °C for 24 hours.

  • Sulfation:

    • Immerse the dried zirconium hydroxide powder in a 1 M sulfuric acid solution (e.g., 10 mL of solution per gram of hydroxide) for 1 hour with constant stirring.

    • Filter the sulfated product to remove excess sulfuric acid.

    • Dry the sulfated zirconia at 110 °C for 12 hours.

  • Calcination:

    • Calcine the dried sulfated zirconia powder in a muffle furnace in a static air atmosphere.

    • Increase the temperature to 600-650 °C at a rate of 10 °C/min and hold for 3 hours.

    • Allow the catalyst to cool down to room temperature in a desiccator. The resulting white powder is the active sulfated zirconia catalyst.

Protocol 2: this compound Synthesis using a Solid Acid Catalyst

This protocol provides a general procedure for the esterification of benzyl alcohol with acetic acid using a solid acid catalyst.

Materials:

  • Benzyl alcohol

  • Glacial acetic acid

  • Solid acid catalyst (e.g., Sulfated Zirconia, Amberlyst-15, H-Beta Zeolite)

  • Toluene (or another suitable solvent, optional)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Diethyl ether or ethyl acetate (for extraction)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol, glacial acetic acid, and the solid acid catalyst. The typical molar ratio of benzyl alcohol to acetic acid is in the range of 1:1 to 1:3. The catalyst loading is typically 1-10 wt% with respect to the limiting reactant.

    • If a solvent is used to facilitate the reaction or azeotropically remove water, add it to the flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to the reflux temperature of the mixture) with constant stirring.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete (as determined by GC analysis or after a predetermined time), cool the mixture to room temperature.

    • Filter the reaction mixture to recover the solid acid catalyst. The catalyst can be washed with a solvent (e.g., ethyl acetate), dried, and stored for reuse.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Distilled water to remove the bulk of the unreacted acetic acid and other water-soluble impurities.

      • Saturated sodium bicarbonate solution to neutralize any remaining acetic acid (caution: CO₂ evolution).

      • Saturated sodium chloride solution (brine) to reduce the solubility of organic compounds in the aqueous layer.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.[6]

Protocol 3: Quantitative Analysis of this compound Reaction Mixture by Gas Chromatography (GC-FID)

This protocol outlines a general method for the quantitative analysis of the reaction mixture to determine the conversion of reactants and the yield of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the separation of polar compounds (e.g., a wax-type column like DB-WAX or a mid-polarity column like DB-5).

Procedure:

  • Sample Preparation:

    • Take a small aliquot (e.g., 0.1 mL) from the reaction mixture at a specific time point.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) to a known volume in a volumetric flask.

    • Add a known amount of an internal standard (e.g., dodecane (B42187) or undecane) to the diluted sample. The internal standard should be a compound that is not present in the reaction mixture and is well-separated from all other components on the chromatogram.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Typical GC conditions (can be optimized):

      • Injector Temperature: 250 °C

      • Detector Temperature: 250 °C

      • Oven Temperature Program:

        • Initial temperature: 80 °C, hold for 2 minutes.

        • Ramp at 10 °C/min to 220 °C.

        • Hold at 220 °C for 5 minutes.

      • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Quantification:

    • Identify the peaks corresponding to benzyl alcohol, acetic acid, this compound, and the internal standard based on their retention times, which should be determined by injecting pure standards.

    • Calculate the concentration of each component using the peak areas and the response factors relative to the internal standard. Response factors should be determined by analyzing standard solutions of known concentrations.

    • Calculate the conversion of benzyl alcohol and the yield of this compound based on the initial and final concentrations of the reactants and products.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound using a solid acid catalyst.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Esterification Reaction cluster_workup Product Work-up & Analysis Precursors Catalyst Precursors Preparation Preparation Method (e.g., Precipitation, Impregnation) Precursors->Preparation Calcination Calcination Preparation->Calcination Active_Catalyst Active Solid Acid Catalyst Calcination->Active_Catalyst Reaction_Vessel Reaction Vessel (Heating & Stirring) Active_Catalyst->Reaction_Vessel Reactants Benzyl Alcohol + Acetic Acid Reactants->Reaction_Vessel Filtration Catalyst Filtration Reaction_Vessel->Filtration GC_Analysis GC Analysis Reaction_Vessel->GC_Analysis Monitoring Washing Washing & Neutralization Filtration->Washing Drying Drying Washing->Drying Purification Purification (e.g., Distillation) Drying->Purification Pure_Product Pure this compound Purification->Pure_Product Pure_Product->GC_Analysis Purity Check

Caption: General workflow for this compound synthesis.

Signaling Pathway: Catalytic Esterification Mechanism

The diagram below illustrates the generally accepted mechanism for the acid-catalyzed esterification of benzyl alcohol with acetic acid.

Esterification_Mechanism Acetic_Acid Acetic Acid (R-COOH) Protonated_AA Protonated Acetic Acid [R-C(OH)2]+ Acetic_Acid->Protonated_AA Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_AA->Tetrahedral_Intermediate Nucleophilic Attack Benzyl_Alcohol Benzyl Alcohol (R'-OH) Benzyl_Alcohol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O H2O Water (H2O) Tetrahedral_Intermediate->H2O Benzyl_Acetate This compound (R-COOR') Protonated_Ester->Benzyl_Acetate - H+ Catalyst_Regen H+ (Regenerated) Benzyl_Acetate->Catalyst_Regen Catalyst_H H+ (from Solid Acid) Catalyst_H->Acetic_Acid Protonation

References

Application Notes and Protocols for the GC-MS Analysis of Benzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl (B1604629) acetate (B1210297) is an organic ester commonly found in floral essential oils and is widely used as a fragrance and flavoring agent in various products, including cosmetics, personal care items, food, and beverages.[1][2] Its accurate identification and quantification are crucial for quality control, regulatory compliance, and safety assessments. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like benzyl acetate due to its high sensitivity, selectivity, and ability to provide structural information.[3][4]

These application notes provide a comprehensive protocol for the qualitative and quantitative analysis of this compound using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Reagents and Materials
  • Solvents: High-purity methanol (B129727), ethyl acetate, and hexane (B92381) (GC or HPLC grade). Acetonitrile can also be a suitable solvent.[5]

  • Standards: this compound (analytical standard, ≥99.5% purity).

  • Internal Standard (IS): (Optional, for quantitative analysis) p-cymene (B1678584) or a deuterated analog of this compound.[6]

  • Sample Matrix: Dependent on the application (e.g., e-liquid, essential oil, cosmetic lotion).

  • Equipment: Analytical balance, volumetric flasks, pipettes, vials with PTFE-lined caps, syringe filters (0.22 µm).

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking: If an internal standard is used, spike each working standard and sample with a consistent concentration of the internal standard.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are two example protocols.

A. Liquid Samples (e.g., e-liquids, fragrance oils)

  • Accurately weigh 1.0 g of the liquid sample into a 10 mL volumetric flask.

  • Dilute to the mark with methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • If necessary, perform further dilutions with methanol to bring the analyte concentration within the calibration range.

B. Solid or Semi-Solid Samples (e.g., creams, lotions)

  • Accurately weigh 1.0 g of the sample into a 50 mL centrifuge tube.

  • Add 10 mL of ethyl acetate and vortex for 5 minutes to extract the this compound.

  • Centrifuge at 4000 rpm for 10 minutes to separate the solid matrix.

  • Carefully transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Filter the extract through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[7]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 20:1 or as appropriate for concentration)
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Mode Full Scan (m/z 40-300) for qualitative analysis and library matching.
MS SIM Mode For quantitative analysis, monitor the ions: m/z 91 (quantifier), 108, and 43 (qualifiers).

Data Presentation

Qualitative Analysis

Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 150 and several key fragment ions.[8]

Table 1: Characteristic Mass Fragments of this compound

m/z Ion Identity Relative Abundance
150[M]+ (Molecular Ion)Low
108[M-CH2CO]+High
91[C7H7]+ (Tropylium ion)Base Peak
79[C6H7]+Moderate
43[CH3CO]+High
Quantitative Analysis

A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 91) against the concentration of the working standards. The concentration of this compound in the samples is then determined from this curve.

Table 2: Example Calibration Data for this compound

Concentration (µg/mL) Peak Area (m/z 91)
150,000
5255,000
10510,000
251,275,000
502,550,000
1005,100,000
Correlation Coefficient (r²) >0.995

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Stock Stock Solution Standard->Stock Sample Sample Matrix Extraction Extraction/Dilution Sample->Extraction Working Working Standards Stock->Working Filtration Filtration Working->Filtration Extraction->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Qualitative Qualitative Analysis (Library Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

BenzylAcetate_Fragmentation Molecule This compound (m/z 150) Frag108 [M-CH2CO]+ (m/z 108) Molecule->Frag108 - CH2CO Frag43 Acetyl Cation [CH3CO]+ (m/z 43) Molecule->Frag43 - C7H7O Frag91 Tropylium Ion [C7H7]+ (m/z 91) Frag108->Frag91 - OH Frag79 [C6H7]+ (m/z 79) Frag91->Frag79 - C

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

High-performance liquid chromatography (HPLC) method for benzyl acetate quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for Benzyl (B1604629) Acetate (B1210297) Quantification

Introduction

Benzyl acetate is an organic ester commonly found in essential oils of flowers like jasmine and ylang-ylang. It is widely utilized as a fragrance ingredient in perfumes, cosmetics, soaps, and as a flavoring agent in food and beverage products[1][2]. Given its broad applications, a precise and reliable analytical method for the quantification of this compound is crucial for quality control, formulation development, and research. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound. The described protocol is simple, accurate, and reproducible, making it suitable for researchers, scientists, and professionals in the drug development and chemical industries.

Chromatographic Method

The separation and quantification are achieved using a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile (B52724) and water. This method provides excellent peak symmetry and resolution.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Waters Alliance-2695 or equivalent system with a PDA detector
Column Symmetry C18, 150 x 4.6 mm, 3.5 µm[3]
Mobile Phase Acetonitrile : Water (60:40 v/v)[3]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 µL[3][5]
Column Temperature 30 °C[4]
Detection Wavelength 254 nm[4][5][6]
Run Time 10 minutes

Experimental Protocols

Protocol 1: Reagent and Solution Preparation
  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

    • Mix the solvents thoroughly.

    • Degas the solution for 15 minutes using a sonicator or vacuum filtration before use.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound analytical standard[2] into a 100 mL volumetric flask.

    • Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Bring the volume to the mark with acetonitrile and mix well.

  • Calibration Standard Preparation:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain this compound.

    • Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards hplc_setup HPLC System Setup & Equilibration prep_standards->hplc_setup prep_samples Prepare Test Samples prep_samples->hplc_setup inject Inject Samples and Standards hplc_setup->inject acquire_data Acquire Chromatographic Data inject->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve calculate_conc Calculate Sample Concentration integrate_peaks->calculate_conc calibration_curve->calculate_conc result_node Final Report calculate_conc->result_node

Protocol 2: HPLC Analysis and Quantification
  • System Equilibration:

    • Purge the HPLC system with the mobile phase.

    • Allow the mobile phase to circulate through the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).

  • System Suitability Test:

    • Inject a mid-range standard solution (e.g., 25 µg/mL) five consecutive times.

    • Verify that the system suitability parameters meet the acceptance criteria outlined in Table 2.

  • Calibration Curve Construction:

    • Inject each calibration standard solution once.

    • Plot a graph of the peak area versus the concentration of this compound.

    • Perform a linear regression analysis and determine the correlation coefficient (R²). The R² value should be ≥ 0.999.

  • Sample Analysis:

    • Inject the prepared sample solutions.

    • Record the peak area corresponding to the retention time of this compound.

  • Calculation:

    • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve:

      • Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

// Nodes standard [label="this compound\nReference Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample [label="Unknown Sample", fillcolor="#34A853", fontcolor="#FFFFFF"];

peak_area_std [label="Standard Peak Areas", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; peak_area_sample [label="Sample Peak Area", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

calibration_curve [label="Calibration Curve\n(Peak Area vs. Concentration)", fillcolor="#FBBC05", fontcolor="#202124"];

calculation [label="Concentration Calculation\ny = mx + c", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

result [label="Quantified this compound\nConcentration", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges standard -> peak_area_std [label="HPLC Analysis"]; sample -> peak_area_sample [label="HPLC Analysis"]; peak_area_std -> calibration_curve [label="Linear Regression"]; calibration_curve -> calculation; peak_area_sample -> calculation; calculation -> result; } caption [label="Figure 2: Logical relationship of the quantification method.", shape=plaintext, fontname="Arial", fontsize=11];

Results and Discussion

This method demonstrates excellent performance for the quantification of this compound. A typical chromatogram shows a well-resolved peak for this compound with a retention time of approximately 4.5 minutes.

Table 2: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Retention Time (min) ~ 4.5
% RSD for Peak Area ≤ 2.0%0.85%
Tailing Factor (Asymmetry) ≤ 2.0[3]1.1
Theoretical Plates ≥ 3000[3]> 7500
Method Validation Data

The method was validated for linearity, precision, and accuracy.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
125,150
5126,200
10253,100
25630,500
501,265,000
1002,540,000
Correlation Coefficient (R²) ≥ 0.999

Table 4: Precision and Accuracy

Spiked Conc. (µg/mL)Measured Conc. (µg/mL) (Mean, n=6)Intra-day Precision (%RSD)Accuracy (% Recovery)
54.951.2%99.0%
2525.30.9%101.2%
7574.10.7%98.8%

The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be approximately 0.15 µg/mL and 0.50 µg/mL, respectively, demonstrating high sensitivity[4][7].

Conclusion

The developed RP-HPLC method is demonstrated to be simple, rapid, specific, and highly accurate for the quantification of this compound. The validation data confirms that the method exhibits excellent linearity, precision, and accuracy, making it a reliable tool for routine quality control analysis in various industries, including pharmaceuticals, cosmetics, and food science.

References

Application Note: Purification of Benzyl Acetate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of benzyl (B1604629) acetate (B1210297) via fractional distillation. Benzyl acetate, a common fragrance and flavor agent, is often synthesized through the esterification of benzyl alcohol and acetic acid. The crude product typically contains unreacted starting materials and byproducts that must be removed to achieve high purity. Fractional distillation is an effective technique for this purpose, leveraging differences in the boiling points of the components. This document outlines the necessary equipment, a step-by-step experimental procedure, and expected outcomes, including relevant physical property data for this compound and potential impurities.

Introduction

This compound is an organic ester widely used in the fragrance, flavor, and pharmaceutical industries due to its characteristic sweet, floral, and fruity aroma reminiscent of jasmine.[1][2][3] It is synthesized commercially through methods such as the Fischer esterification of benzyl alcohol and acetic acid or from benzyl chloride and sodium acetate.[4][5][6] Regardless of the synthetic route, the crude product is a mixture containing this compound, unreacted starting materials (e.g., benzyl alcohol, acetic acid), and potential byproducts (e.g., benzyl benzoate, water).[4][7]

Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points.[8][9] The process involves multiple successive distillations within a single fractionating column, providing a more efficient separation than simple distillation.[9] This method is particularly well-suited for purifying this compound, as the boiling point of a key potential impurity, benzyl alcohol, is very close to that of the desired product.

Data Presentation

The successful separation of this compound from its common impurities by fractional distillation relies on the differences in their boiling points. The table below summarizes the key physical properties of this compound and its potential contaminants.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 1 atm)Density (g/mL at 25°C)Refractive Index (n20/D)
Acetic AcidC₂H₄O₂60.05~118~1.049~1.372
WaterH₂O18.02100~0.997~1.333
Benzyl AlcoholC₇H₈O108.14~205~1.044~1.540
This compound C₉H₁₀O₂ 150.17 ~212 - 215 [10][11]~1.054 [1]~1.500 - 1.504 [10][11]
Benzyl BenzoateC₁₄H₁₂O₂212.24~323~1.118~1.568

Experimental Protocol

This protocol details the purification of crude this compound containing unreacted benzyl alcohol and acetic acid, as well as residual water.

Materials and Equipment
  • Crude this compound

  • Heating mantle with a stirrer

  • Round-bottom flask (appropriately sized for the volume of crude product)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)

  • Distillation head with a thermometer adapter

  • Condenser (Liebig or Allihn)

  • Receiving flasks (multiple, pre-weighed)

  • Thermometer (-10 to 360 °C)

  • Boiling chips or magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Tubing for condenser water

  • (Optional) Vacuum adapter and vacuum source for reduced pressure distillation

Pre-Distillation Workup

Before distillation, it is advisable to wash the crude this compound to remove the bulk of acidic and water-soluble impurities.

  • Transfer the crude this compound to a separatory funnel.

  • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic acid. Swirl gently and vent frequently to release the CO₂ produced. Continue washing until no more gas evolves.

  • Wash with deionized water to remove any remaining salts and water-soluble impurities.

  • Wash with a saturated brine solution to aid in the separation of the organic and aqueous layers.

  • Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the dried organic layer to remove the drying agent.

Fractional Distillation Procedure
  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as depicted in the workflow diagram below. Ensure all joints are properly sealed.

    • Place the dried, crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[9]

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[9]

  • Distillation Process:

    • Begin heating the round-bottom flask gently. If using a stirrer, ensure it is on.

    • Observe the temperature as the mixture begins to boil and the vapor rises through the fractionating column.

    • Fraction 1 (Low-boiling impurities): The temperature will initially rise and plateau at the boiling point of the most volatile components, likely residual water (~100 °C) and acetic acid (~118 °C). Collect this first fraction in a designated receiving flask.

    • Once all the low-boiling impurities have distilled, the temperature will rise again.

    • Intermediate Fraction: As the temperature approaches the boiling point of benzyl alcohol (~205 °C), there may be an intermediate fraction containing a mixture of benzyl alcohol and this compound. It is advisable to collect this in a separate flask.

    • Fraction 2 (Pure this compound): The temperature will stabilize at the boiling point of this compound (~212-215 °C).[10][11] Collect this fraction in a clean, pre-weighed receiving flask. The distillation rate should be slow and steady, approximately 1-2 drops per second, to ensure proper separation.[12]

    • Continue collecting this fraction as long as the temperature remains constant.

    • Stopping the Distillation: If the temperature begins to drop or fluctuate significantly after the main fraction has been collected, it indicates that the desired product has been distilled. Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and the charring of high-boiling residues.

    • Turn off the heat and allow the apparatus to cool completely before disassembling.

  • Post-Distillation Analysis:

    • Weigh the collected fraction of pure this compound to determine the yield.

    • Characterize the purified product by measuring its refractive index and comparing it to the literature value.[10][11]

    • For rigorous purity assessment, techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Visualization of the Experimental Workflow

G cluster_prep Pre-Distillation Workup cluster_distillation Fractional Distillation cluster_analysis Post-Distillation Analysis crude_product Crude this compound wash_bicarb Wash with NaHCO3 Solution crude_product->wash_bicarb wash_water Wash with Deionized Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Anhydrous MgSO4 wash_brine->dry filter Filter dry->filter setup Assemble Distillation Apparatus filter->setup Dried Crude Product heat Heat the Mixture setup->heat collect_f1 Collect Fraction 1 (Water, Acetic Acid) heat->collect_f1 collect_f_int Collect Intermediate Fraction collect_f1->collect_f_int collect_f2 Collect Fraction 2 (Pure this compound) collect_f_int->collect_f2 stop Stop Distillation collect_f2->stop weigh Determine Yield stop->weigh Purified Product refractive_index Measure Refractive Index weigh->refractive_index gc_nmr GC/NMR for Purity refractive_index->gc_nmr

References

Application Notes and Protocols for Benzyl Acetate as a Fragrance Ingredient in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) acetate (B1210297) is a synthetic and naturally occurring organic compound extensively used as a fragrance ingredient in a wide variety of cosmetics and personal care products.[1][2] It is a primary constituent of essential oils from flowers like jasmine, ylang-ylang, and gardenia, imparting a characteristic sweet, floral, and fruity aroma.[1][3] This document provides detailed application notes, safety data, and experimental protocols relevant to the use of benzyl acetate in cosmetic formulations to support research, development, and safety assessment.

Physicochemical Properties

This compound (CAS: 140-11-4) is the ester formed from the condensation of benzyl alcohol and acetic acid.[1][3] It is a colorless liquid with a pear-like odor.[4]

PropertyValueReference
Molecular FormulaC₉H₁₀O₂[4]
Molecular Weight150.17 g/mol [4]
Boiling Point212 °C[4]
Melting Point-51 °C[4]
Density1.054 g/mL[5]
Solubility in Water0.31 g/100 mL[5]
Log Kow (octanol/water partition coefficient)1.96[4]

Regulatory Status and Safety Summary

This compound is generally recognized as safe (GRAS) for use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[3] In cosmetics, its use is subject to the standards set by the International Fragrance Association (IFRA) to ensure consumer safety.[6][7]

Safety Data Summary

A comprehensive review of toxicological and dermatological data indicates that this compound exhibits low levels of acute toxicity via oral, dermal, and inhalation routes.[8][9][10] It is considered mildly irritating to the skin and minimally irritating to the eyes in animal studies.[8][10] Crucially, it is not considered a skin sensitizer (B1316253) in guinea pigs and humans under current declared use levels.[8][10][11] Furthermore, this compound is not found to be phototoxic or photoallergenic.[11] Genotoxicity and carcinogenicity studies have shown no significant concerns at typical exposure levels.[10][11][12]

EndpointResultReference
Acute Oral Toxicity (Rat LD50)2490 - 3690 mg/kg[8]
Acute Dermal Toxicity (Rabbit LD50)> 5000 mg/kg[8]
Skin Irritation (Rabbit)Mildly irritating[8][10]
Eye Irritation (Rabbit)Minimally irritating[8]
Skin SensitizationNot a sensitizer[8][10][11]
PhototoxicityNot phototoxic[11]
Genotoxicity (Ames Test)Negative[11]
CarcinogenicityNo evidence of carcinogenicity in dietary studies[10][12]

Recommended Usage Levels in Cosmetics

The International Fragrance Association (IFRA) has established maximum concentration levels for this compound in various cosmetic product categories to ensure its safe use. Adherence to these guidelines is crucial for regulatory compliance.

IFRA ClassProduct Application ExampleMaximum Compound Level (%)
Class 1Lip products, ToysNot suitable
Class 2Deodorants/Antiperspirants/Body Spray1.00
Class 3Eye Products, Facial Mask/Make up/Tissues0.50 - 1.00
Class 4Fine Fragrance, Fragrancing creams, EdT/Colognes10.00 - 40.00
Class 5.ABody Creams/Oil/Lotion, Foot care, Insect repellent wipes, Powder and Talc1.00 - 10.00
Class 5.BFacial moisturizer/cream/toner1.00
Class 5.CHand Creams/sanitizers, nail care1.00
Class 5.DBaby cream/lotion/Oil/Powder0.50
Class 6Mouthwash, ToothpasteNot suitable
Class 7.AHair Dyes (rinse off)1.00
Class 7.BHair Spray/Hair styling aids/Hair dyes (leave on)1.00
Class 8Intimate wipes, Baby wipes, Tampons0.50
Class 9Rinse-off toiletries: Soap, Shower Gel, Shampoo, Conditioner, Scrubs, Foams2.50
Class 10.ALaundry products, Household cleaners, Toilet seat wipes0.50 - 2.50
Class 10.BAerosol Air Fresheners5.00
Class 11.AFeminine Hygiene, Toilet Paper, Diapers1.00
Class 11.BFacial Tissue, Napkins, Paper Towels1.00
Class 12Non-skin contact home fragrances, Candles, Incense, Plastics (not toys), Fuels, Paints, Car and Air fresheners10-100 (Generally unrestricted)

Data sourced from an IFRA Conformity Certificate.[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the safety and stability assessment of this compound as a cosmetic ingredient.

Protocol 1: Skin Sensitization Assessment (OECD 406 - Guinea Pig Maximization Test)

This protocol outlines the Guinea Pig Maximization Test (GPMT), an adjuvant-type test to assess the potential of a substance to cause skin sensitization.[1][8][13]

1. Principle: The test involves an induction phase where the test substance is administered intradermally with an adjuvant to enhance the immune response, followed by a topical application. After a rest period, a challenge phase with a topical application of the test substance is performed to determine if sensitization has occurred.[13]

2. Materials:

  • Young adult guinea pigs

  • This compound

  • Freund's Complete Adjuvant (FCA)

  • Vehicle (e.g., corn oil, petrolatum)

  • Syringes and needles for intradermal injection

  • Occlusive patches

3. Procedure:

  • Preliminary Irritation Test: Determine the concentrations of this compound that cause mild-to-moderate skin irritation for the induction phase and the highest non-irritant concentration for the challenge phase.
  • Induction Phase (Day 0):
  • Administer three pairs of intradermal injections into the shaved dorsal shoulder region of the test animals (minimum 10 animals).[1]
  • Injection 1: 0.1 mL of a 1:1 mixture of FCA and the vehicle.
  • Injection 2: 0.1 mL of this compound at the selected irritant concentration in the vehicle.
  • Injection 3: 0.1 mL of a 1:1 emulsion of this compound at the selected concentration and the FCA/vehicle mixture.
  • Control animals (minimum 5 animals) receive injections of the vehicle and FCA/vehicle mixture only.[1]
  • Topical Induction (Day 7):
  • Apply a filter paper saturated with this compound at the highest practical non-necrotizing concentration to the injection site and secure with an occlusive patch for 48 hours.
  • Challenge Phase (Day 21):
  • Apply a patch with the highest non-irritating concentration of this compound to a shaved flank of both test and control animals for 24 hours.
  • Observation (48 and 72 hours after challenge):
  • Observe and grade the skin reactions (erythema and edema) at the challenge sites.

4. Interpretation of Results: A substance is classified as a sensitizer if the incidence of positive reactions in the test group is significantly higher than in the control group. A response of at least 30% in an adjuvant test is generally expected for a sensitizer.[1]

Protocol 2: In Vitro Phototoxicity Assessment (OECD 432 - 3T3 NRU Phototoxicity Test)

This protocol describes an in vitro method to evaluate the phototoxic potential of a substance.[3][9][14][15][16]

1. Principle: The test compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light. Phototoxicity is determined by the reduction in the viability of Balb/c 3T3 cells, measured by the uptake of the vital dye Neutral Red.[3][9]

2. Materials:

  • Balb/c 3T3 cells

  • 96-well cell culture plates

  • This compound

  • Culture medium

  • Neutral Red (NR) solution

  • Solar simulator with a filter to remove UVC and UVB radiation

  • Plate reader for measuring absorbance

3. Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates and incubate for 24 hours to form monolayers.[9]
  • Pre-incubation: Treat the cells in both plates with at least eight different concentrations of this compound for 1 hour.[3][9]
  • Irradiation: Expose one plate to a non-cytotoxic dose of simulated solar radiation, while the other plate is kept in the dark.[3][9]
  • Incubation: Replace the treatment medium with culture medium in both plates and incubate for another 24 hours.[9]
  • Neutral Red Uptake: Incubate the cells with Neutral Red solution for 3 hours, then wash and extract the dye.
  • Measurement: Measure the absorbance of the extracted dye at 540 nm.

4. Data Analysis:

  • Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates.
  • Determine the IC50 values (concentration that reduces cell viability by 50%) for both conditions.
  • Calculate the Photo-Irritation-Factor (PIF) by comparing the IC50 values. A significant difference in cytotoxicity between the irradiated and non-irradiated cells indicates phototoxic potential.

Protocol 3: Stability Testing of this compound in a Cosmetic Formulation

This protocol provides a general framework for assessing the stability of a cosmetic product containing this compound.[17][18][19][20][21]

1. Principle: The stability of the fragrance is evaluated by subjecting the final product to various environmental conditions that simulate storage, transport, and use over its intended shelf life.

2. Materials:

  • Final cosmetic formulation containing this compound.

  • Packaging intended for the final product.

  • Control sample of the formulation without this compound.

  • Environmental chambers (for controlled temperature and humidity).

  • UV light cabinet.

  • Analytical instrumentation (e.g., GC-MS).

3. Procedure:

  • Accelerated Stability Testing:
  • Store samples of the cosmetic product at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months. This is used to predict long-term stability.[21]
  • Real-Time Stability Testing:
  • Store samples under normal conditions (e.g., 25°C/60% RH) for the duration of the intended shelf life (e.g., 12, 24, 36 months).[18][21]
  • Light Exposure Testing:
  • Expose samples to controlled UV light to assess the impact on color and fragrance.[17]
  • Freeze-Thaw Cycle Testing:
  • Subject samples to repeated cycles of freezing and thawing (e.g., -10°C to 25°C) to evaluate physical stability.[20]
  • Evaluation at Intervals: At specified time points (e.g., 1, 2, 3 months for accelerated testing; 3, 6, 12, 24, 36 months for real-time testing), evaluate the samples for:
  • Physical and Chemical Properties: Color, odor, pH, viscosity, and phase separation.
  • Fragrance Integrity: Olfactory evaluation by a trained panel and quantitative analysis of this compound concentration using GC-MS.
  • Packaging Compatibility: Assess for any interaction between the product and its packaging.[21]

4. Interpretation of Results: The product is considered stable if it maintains its physical, chemical, and olfactory integrity within acceptable limits throughout the testing period.

Signaling Pathways and Experimental Workflows

Skin Sensitization Signaling Pathway

The process of skin sensitization by a chemical hapten, such as a fragrance ingredient, involves a complex series of events known as the Adverse Outcome Pathway (AOP).[22] The key events include the binding of the hapten to skin proteins, activation of keratinocytes, and subsequent activation and maturation of dendritic cells (antigen-presenting cells).[22][23] This leads to the priming of T-cells in the lymph nodes, resulting in sensitization.[10][24] Upon re-exposure, these memory T-cells are activated, leading to an inflammatory response known as allergic contact dermatitis.[25]

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_dermis Dermis cluster_lymph_node Draining Lymph Node Hapten Hapten Keratinocytes Keratinocytes Hapten->Keratinocytes Penetration Protein Protein Hapten->Protein Covalent Binding (Haptenation) Langerhans_Cells Langerhans Cells (Immature Dendritic Cells) Keratinocytes->Langerhans_Cells Release of Pro-inflammatory Cytokines (IL-1α, TNF-α) Mature_DC Mature Dendritic Cell Langerhans_Cells->Mature_DC Migration & Maturation Hapten_Protein_Complex Hapten-Protein Complex Protein->Hapten_Protein_Complex Hapten_Protein_Complex->Langerhans_Cells Naive_T_Cell Naive_T_Cell Mature_DC->Naive_T_Cell Antigen Presentation Memory_T_Cell Memory T-Cell (Sensitization) Naive_T_Cell->Memory_T_Cell Proliferation & Differentiation

Diagram of the skin sensitization signaling pathway.
Experimental Workflow for Safety Assessment

A typical workflow for assessing the safety of a fragrance ingredient like this compound involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.

Safety_Assessment_Workflow Start Start Physicochemical_Properties Characterize Physicochemical Properties Start->Physicochemical_Properties In_Silico_Analysis In Silico Analysis (e.g., QSAR for sensitization) Physicochemical_Properties->In_Silico_Analysis In_Vitro_Genotoxicity In Vitro Genotoxicity (Ames Test - OECD 471) In_Silico_Analysis->In_Vitro_Genotoxicity In_Vitro_Phototoxicity In Vitro Phototoxicity (3T3 NRU - OECD 432) In_Vitro_Genotoxicity->In_Vitro_Phototoxicity In_Vitro_Skin_Irritation In Vitro Skin Irritation/ Corrosion In_Vitro_Phototoxicity->In_Vitro_Skin_Irritation In_Vitro_Skin_Sensitization In Vitro Skin Sensitization (e.g., DPRA, KeratinoSens™) In_Vitro_Skin_Irritation->In_Vitro_Skin_Sensitization In_Vivo_Studies In Vivo Studies (if necessary) - Skin Sensitization (OECD 406) - Acute Toxicity In_Vitro_Skin_Sensitization->In_Vivo_Studies Risk_Assessment Risk Assessment & Establish Safe Use Levels In_Vivo_Studies->Risk_Assessment End End Risk_Assessment->End

Workflow for fragrance ingredient safety assessment.

Conclusion

This compound has a long history of safe use as a fragrance ingredient in cosmetic products. Its safety profile is well-documented, with extensive data supporting its lack of sensitizing, phototoxic, and genotoxic potential at current usage levels. Adherence to IFRA standards and conducting appropriate stability and safety testing within the final cosmetic formulation are essential for ensuring product quality and consumer safety. The provided protocols and workflows offer a comprehensive guide for researchers and developers working with this widely used fragrance component.

References

Application Notes and Protocols: Benzyl Acetate as a Flavoring Agent in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) acetate (B1210297) is an organic ester naturally present in a variety of fruits and flowers, including jasmine, apple, and cherry.[1][2][3] It is characterized by a sweet, fruity, and floral aroma, often described as reminiscent of jasmine and pear.[4][5] Due to its pleasant sensory profile, benzyl acetate is widely utilized as a flavoring agent in the food industry to impart or enhance fruity and floral notes in a range of products. This document provides detailed application notes and experimental protocols for the use of this compound in food formulations, focusing on sensory evaluation, quality control, and stability testing. This compound is generally recognized as safe (GRAS) for use in food by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA), with the assigned number 2135.[1][5][6]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Formula C₉H₁₀O₂[5][6]
Molecular Weight 150.17 g/mol [5][6]
Appearance Colorless liquid[5][7]
Odor Sweet, fruity, floral, jasmine, pear[4][5][8]
Taste Sweet, apple, apricot[4]
Boiling Point 213 °C[7]
Melting Point -51 °C[7]
Flash Point 102 °C[7]
Solubility Miscible with alcohol and ether; practically insoluble in water[6]
FEMA Number 2135[1][5][6]
CAS Number 140-11-4[1][5]
Typical Concentration of this compound in Food Products
Food CategoryConcentration Range (ppm)Reference
Non-alcoholic beverages 7.8[6]
Ice cream, ices 14[6]
Candy 34[6]
Baked goods 22[6]
Gelatins & Puddings 23[6]
Chewing gum 760[6]
Raspberry Flavors up to 5,000 (preferred around 1,000)[1]
Blackberry Flavors around 1,000[1]
Cherry Flavors 500 - 2,000[1]
Vanilla Bean Flavors around 150[1]
Chocolate Flavors around 100[1]
Jasmine Flavors around 5,000[1]

Experimental Protocols

Sensory Evaluation of this compound in a Fruit-Flavored Beverage

Objective: To determine the sensory profile of a fruit-flavored beverage containing this compound using quantitative descriptive analysis and to assess consumer acceptability using a hedonic scale.

1. Quantitative Descriptive Analysis (QDA)

  • Panelists: Recruit 8-12 trained sensory panelists.

  • Training:

    • Familiarize panelists with the flavor profile of this compound by presenting solutions of this compound in water at varying concentrations.

    • Develop a consensus vocabulary to describe the aromatic and flavor attributes. Key descriptors may include "fruity," "floral," "jasmine," "pear," "sweet," and "chemical."

    • Train panelists on the use of an unstructured line scale (e.g., 15 cm) anchored with "low" and "high" intensity at the ends for each descriptor.

  • Sample Preparation:

    • Prepare a base fruit-flavored beverage (e.g., apple or pear) without this compound (Control).

    • Prepare experimental samples by adding food-grade this compound to the base beverage at three different concentrations (e.g., 5 ppm, 10 ppm, and 15 ppm).

  • Evaluation Procedure:

    • Present 30 mL of each sample, coded with three-digit random numbers, in a randomized order to each panelist.

    • Provide unsalted crackers and water for palate cleansing between samples.

    • Panelists will rate the intensity of each descriptor on the provided line scale for each sample.

  • Data Analysis:

    • Measure the distance from the "low" anchor to the panelist's mark on the line scale for each attribute.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between the control and experimental samples.

    • Generate a spider web plot to visualize the sensory profiles of the different beverage formulations.

2. Consumer Acceptability (Hedonic Test)

  • Panelists: Recruit at least 40-50 untrained consumers.[9]

  • Sample Preparation: Prepare samples as described in the QDA section.

  • Evaluation Procedure:

    • Present the samples in a randomized order.

    • Ask consumers to rate their overall liking, as well as liking of aroma, flavor, and sweetness, using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).[10][11]

  • Data Analysis:

    • Analyze the hedonic scores using ANOVA to identify significant differences in consumer preference among the samples.

    • A mean score of 5 or above is generally considered acceptable.

Quality Control: Determination of this compound in a Beverage by HS-SPME-GC-MS

Objective: To quantify the concentration of this compound in a beverage sample using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • SPME autosampler and fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Sample Preparation:

    • Place 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., benzyl alcohol-d7).

    • Add a salt (e.g., NaCl) to increase the volatility of the analyte.

  • HS-SPME Procedure:

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 250°C).

    • Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

    • Set the oven temperature program to achieve good separation of this compound from other volatile compounds.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification, using characteristic ions for this compound (e.g., m/z 91, 108, 150) and the internal standard.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard with the calibration curve.

Stability Testing of this compound in a Baked Good

Objective: To evaluate the stability of this compound in a baked good (e.g., a cookie) under accelerated storage conditions.

  • Sample Preparation:

    • Prepare a batch of cookie dough without this compound (Control).

    • Prepare a batch of cookie dough with a known concentration of this compound (e.g., 22 ppm).

    • Bake the cookies under controlled conditions.

    • Package the cookies in airtight containers.

  • Storage Conditions:

    • Store the packaged cookies in an environmental chamber under accelerated conditions (e.g., 40°C and 75% relative humidity) for a period of 12 weeks.[12][13][14][15][16]

  • Testing Intervals:

    • Analyze the cookies at week 0, 2, 4, 8, and 12.

  • Analytical Method:

    • At each time point, take a representative sample of the cookies.

    • Determine the concentration of this compound using a validated analytical method, such as the HS-SPME-GC-MS protocol described above, with appropriate modifications for a solid matrix.

  • Data Analysis:

    • Plot the concentration of this compound against time.

    • Determine the degradation kinetics of this compound in the baked good.

    • The shelf life can be predicted based on the time it takes for the concentration of this compound to decrease to a predetermined level (e.g., 90% of the initial concentration).

Visualization

Experimental Workflow for Sensory Evaluation

Sensory_Evaluation_Workflow cluster_QDA Quantitative Descriptive Analysis cluster_Hedonic Consumer Acceptability QDA_Panel Trained Panel (8-12) QDA_Vocab Vocabulary Development QDA_Panel->QDA_Vocab QDA_Eval Sample Evaluation QDA_Vocab->QDA_Eval QDA_Data Data Analysis (ANOVA) QDA_Eval->QDA_Data End Sensory Profile & Acceptability Report QDA_Data->End Hedonic_Panel Untrained Consumers (40-50) Hedonic_Eval Sample Evaluation (9-point scale) Hedonic_Panel->Hedonic_Eval Hedonic_Data Data Analysis (ANOVA) Hedonic_Eval->Hedonic_Data Hedonic_Data->End Start Sample Preparation (Control & Experimental Batches) cluster_QDA cluster_QDA Start->cluster_QDA cluster_Hedonic cluster_Hedonic Start->cluster_Hedonic

Caption: Workflow for the sensory evaluation of this compound in a beverage.

Quality Control Workflow using HS-SPME-GC-MS

QC_Workflow Start Beverage Sample Prep Sample Preparation (Vial, Internal Standard, Salt) Start->Prep SPME HS-SPME (Equilibration & Extraction) Prep->SPME GCMS GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Quant Quantification (Calibration Curve) GCMS->Quant End This compound Concentration Report Quant->End

Caption: Workflow for quantifying this compound using HS-SPME-GC-MS.

Olfactory Signaling Pathway for this compound

Olfactory_Signaling BA This compound OR Olfactory Receptor (e.g., OR5AN1) BA->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Simplified olfactory signaling pathway for this compound.

References

Benzyl Acetate: A Versatile Solvent for Resins and Cellulose Acetate in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for utilizing benzyl (B1604629) acetate (B1210297) as a solvent for a variety of resins and cellulose (B213188) acetate. Benzyl acetate, a high-boiling point ester with a characteristic fruity aroma, offers excellent solvency for numerous polymers, making it a valuable tool in formulations for coatings, inks, and controlled-release drug delivery systems.[1] Its moderate evaporation rate and good compatibility with many natural and synthetic resins also contribute to its utility in these applications.[2]

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's properties is crucial for formulation development. Key physicochemical data for this compound are summarized below.

PropertyValueReferences
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [3]
Appearance Colorless liquid[3]
Odor Pear-like, floral[3]
Boiling Point 212 - 216 °C[3][4]
Melting Point -51 °C[4]
Density ~1.05 g/cm³ at 25°C[3]
Flash Point ~102 °C (closed cup)[3]
Vapor Pressure 0.17 mmHg at 25°C[5]
Water Solubility Slightly soluble[6]
Solubility in Organic Solvents Miscible with alcohol, ether, and other organic solvents[5]

Hansen Solubility Parameters for Compatibility Assessment

Hansen Solubility Parameters (HSP) are a powerful tool for predicting the compatibility of a solvent with a polymer. The principle of "like dissolves like" is quantified by comparing the HSP values of the solvent and the polymer. A smaller difference in their HSP values indicates a higher likelihood of miscibility.

The total Hansen solubility parameter (δt) is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

δt² = δD² + δP² + δH²

Below is a table of HSP values for this compound and representative polymers.

SubstanceδD (MPa½)δP (MPa½)δH (MPa½)
This compound 18.35.76.0
Cellulose Acetate (DS ~2.5) 17.113.19.4

Note: The closer the individual and total HSP values between the solvent and the polymer, the better the expected solubility.

Application in Resin Formulations

This compound is an effective solvent for a wide range of natural and synthetic resins, including alkyd and epoxy resins.[7][2] Its high boiling point makes it suitable for applications requiring slow evaporation, such as in certain coatings and inks, where it helps to improve flow and leveling.

Experimental Protocol: Preparation of a Short Oil Alkyd Resin Solution

This protocol describes the preparation of a 50% (w/w) solution of a short oil alkyd resin in this compound. Short oil alkyds are known for their fast-drying properties and are often used in industrial baking enamels.

Materials:

  • Short oil alkyd resin

  • This compound

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate with temperature control

Procedure:

  • Weigh the desired amount of short oil alkyd resin into a clean, dry glass beaker or flask.

  • Add the corresponding amount of this compound to achieve a 50% (w/w) concentration.

  • Place the beaker or flask on a magnetic stirrer with a stir bar.

  • Begin stirring the mixture at a moderate speed.

  • If necessary, gently heat the mixture to 40-50°C to facilitate the dissolution of the resin. Monitor the temperature closely to avoid any degradation of the resin.

  • Continue stirring until the resin is completely dissolved and the solution is clear and homogeneous. This may take several hours depending on the specific resin.

  • Allow the solution to cool to room temperature before use.

dot

experimental_workflow_resin cluster_materials Materials cluster_process Process Resin Short Oil Alkyd Resin Weigh 1. Weigh Resin Resin->Weigh Solvent This compound Add_Solvent 2. Add this compound Solvent->Add_Solvent Weigh->Add_Solvent Stir 3. Stir at Room Temp Add_Solvent->Stir Heat 4. Gentle Heating (optional) Stir->Heat Cool 5. Cool to RT Heat->Cool Solution Homogeneous Solution Cool->Solution

Caption: Workflow for preparing a short oil alkyd resin solution.

Application in Cellulose Acetate Formulations

This compound is a suitable solvent for cellulose acetate, a versatile biopolymer used in films, fibers, and pharmaceutical coatings.[2][8] The solubility of cellulose acetate is highly dependent on its degree of substitution (DS), which refers to the average number of acetyl groups per glucose unit.[8][9] Cellulose acetate with a DS of approximately 2.5 is soluble in a range of organic solvents, including this compound.[10]

Experimental Protocol: Preparation of a Cellulose Acetate Solution and Film Casting

This protocol outlines the preparation of a 10% (w/v) cellulose acetate solution in this compound and the subsequent casting of a film. Such films have applications in areas like controlled drug release and membrane technologies.

Materials:

  • Cellulose Acetate (DS ~2.5)

  • This compound

  • Glass bottle with a screw cap

  • Magnetic stirrer and stir bar

  • Flat, level glass plate or petri dish

  • Film casting knife or doctor blade

  • Drying oven with controlled temperature and ventilation

Procedure for Solution Preparation:

  • Weigh the appropriate amount of cellulose acetate powder.

  • Transfer the powder to a glass bottle.

  • Add the calculated volume of this compound to achieve a 10% (w/v) solution.

  • Add a magnetic stir bar to the bottle and securely close the cap.

  • Place the bottle on a magnetic stirrer and stir at a moderate speed at room temperature.

  • Continue stirring until the cellulose acetate is completely dissolved. This may take 24-48 hours. The resulting solution should be clear and viscous.

Procedure for Film Casting:

  • Ensure the glass plate or petri dish is clean, dry, and perfectly level.

  • Pour a sufficient amount of the prepared cellulose acetate solution onto the casting surface.

  • Use a film casting knife or doctor blade set to the desired thickness to spread the solution evenly across the surface.

  • Place the cast film in a drying oven with controlled ventilation.

  • Dry the film at 60-80°C for several hours until all the solvent has evaporated. The drying time will depend on the film thickness and oven conditions.

  • Once completely dry, carefully peel the film from the casting surface.

dot

experimental_workflow_ca cluster_solution_prep Solution Preparation cluster_film_casting Film Casting & Drying Weigh_CA 1. Weigh Cellulose Acetate Add_BA 2. Add this compound Weigh_CA->Add_BA Stir_Dissolve 3. Stir until Dissolved (24-48h) Add_BA->Stir_Dissolve CA_Solution 10% (w/v) CA Solution Stir_Dissolve->CA_Solution Pour 4. Pour Solution on Plate CA_Solution->Pour Cast 5. Cast with Doctor Blade Pour->Cast Dry 6. Dry in Oven (60-80°C) Cast->Dry Peel 7. Peel Dried Film Dry->Peel CA_Film Cellulose Acetate Film Peel->CA_Film logical_relationships Solvent_Props Solvent Properties (e.g., this compound) Solubility Solubility Solvent_Props->Solubility Viscosity Solution Viscosity Solvent_Props->Viscosity Drying_Rate Drying/Evaporation Rate Solvent_Props->Drying_Rate Polymer_Props Polymer Properties (Resin/Cellulose Acetate) Polymer_Props->Solubility Polymer_Props->Viscosity Process_Params Process Parameters (Temp, Time, Conc.) Process_Params->Solubility Process_Params->Viscosity Process_Params->Drying_Rate Product_Quality Final Product Quality Solubility->Product_Quality Viscosity->Product_Quality Drying_Rate->Product_Quality

References

Benzyl Acetate: Application Notes for Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of benzyl (B1604629) acetate (B1210297) as a reference standard in the development of analytical methods, particularly for chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Introduction

Benzyl acetate (CAS No. 140-11-4) is an organic ester with a characteristic sweet, floral, and fruity aroma reminiscent of jasmine and pear. It is a common ingredient in fragrances, flavors, cosmetics, and personal care products. Due to its well-defined chemical and physical properties, high purity, and commercial availability as an analytical standard, this compound is a suitable reference material for analytical method development and validation. This document outlines its applications and provides detailed protocols for its use as a standard.

Applications of this compound as an Analytical Standard:

  • Method Development and Validation: Used to establish and validate the performance of chromatographic systems, including parameters like linearity, accuracy, precision, and limits of detection and quantification.

  • Quality Control: Serves as a reference standard for the purity assessment and quantification of this compound in raw materials and finished products.

  • Impurity Profiling: Can be used as a known impurity standard in the analysis of related pharmaceutical products.

  • Flavor and Fragrance Analysis: Employed as a standard for the identification and quantification of this compound in essential oils, food, beverages, and consumer products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance Colorless liquid
Odor Sweet, floral, jasmine-like
Boiling Point 212-215 °C
Melting Point -51 °C
Density ~1.054 g/mL at 25 °C
Solubility Insoluble in water; soluble in alcohol and organic solvents.
Refractive Index 1.501 – 1.505

Experimental Protocols

Gas Chromatography (GC-FID) Method for this compound Analysis

This protocol is adapted from the OSHA method for the analysis of this compound in air samples and can be modified for the analysis of this compound as a raw material or in various sample matrices.

Objective: To provide a standardized GC-FID method for the quantification of this compound.

Workflow for GC-FID Analysis of this compound

GC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard Prepare this compound Stock Solution Working_Standards Prepare Working Standards (Serial Dilution) Standard->Working_Standards Injection Inject Standard/Sample Working_Standards->Injection Sample Prepare Sample Solution Sample->Injection GC_System GC-FID System Setup GC_System->Injection Chromatogram Obtain Chromatogram Injection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using GC-FID.

Materials and Reagents:

  • This compound (analytical standard, ≥99.7% purity)

  • Carbon Disulfide (reagent grade)

  • p-Cymene (B1678584) (internal standard, optional)

  • Volumetric flasks (various sizes)

  • Calibrated microsyringes

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: e.g., STABILWAX, 60 m x 0.32 mm i.d., 0.5 µm film thickness

  • Electronic integrator or data system

Protocol:

  • Standard Solution Preparation:

    • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in carbon disulfide in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with carbon disulfide to cover the expected concentration range of the samples. If using an internal standard, add a constant concentration of p-cymene to each working standard.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in a known volume of carbon disulfide. If an internal standard is used, add the same constant concentration of p-cymene as in the working standards.

  • GC-FID Conditions:

ParameterSetting
Injector Temperature 250 °C
Oven Temperature Program Initial: 70 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min
Detector Temperature 300 °C
Carrier Gas Helium or

Troubleshooting & Optimization

Technical Support Center: Fischer Esterification of Benzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of benzyl (B1604629) acetate (B1210297) through Fischer esterification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My benzyl acetate yield is consistently low. What are the common causes and how can I improve it?

Low yields in the Fischer esterification of this compound can stem from several factors. The reversible nature of the reaction is a primary consideration.[1][2] To favor the formation of the ester, it's crucial to shift the reaction equilibrium to the right.

Troubleshooting Steps:

  • Increase the concentration of one reactant: Using a significant excess of one of the reactants, typically the less expensive one (acetic acid), can drive the reaction forward.[1][3][4] A 5-fold molar excess of acetic acid to benzyl alcohol has been shown to be effective.[3]

  • Remove water as it forms: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis of the ester).[1][5][6] This can be achieved by:

    • Azeotropic distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to remove water azeotropically.[5]

    • Using a dehydrating agent: While concentrated sulfuric acid acts as a catalyst, it also serves as a dehydrating agent.[7] Molecular sieves can also be added to the reaction mixture.[7]

  • Optimize reaction time and temperature: Ensure the reaction is refluxed for a sufficient duration to reach equilibrium. Reflux times can range from one hour to over 14 hours, depending on the scale and specific conditions.[3][8] The reaction is typically conducted at the boiling point of the reaction mixture.[5]

  • Proper work-up procedure: Inefficient extraction and purification can lead to significant product loss.[9][10][11] Ensure complete neutralization of the acid catalyst and unreacted acetic acid, and minimize the formation of emulsions during washing steps.

Q2: I'm observing the formation of a dark-colored, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

The formation of dark, polymeric material is a common side reaction, particularly when using strong acid catalysts like sulfuric acid with benzyl alcohol.[3]

Causes:

  • Polymerization and sulfonation of benzyl alcohol: Benzyl alcohol is susceptible to acid-catalyzed polymerization and sulfonation, especially at high concentrations of sulfuric acid.[3]

  • Excessive heat: High temperatures can promote side reactions and decomposition.

Preventative Measures:

  • Control catalyst concentration: Use a minimal, catalytic amount of sulfuric acid. A molar ratio of 0.05 moles of sulfuric acid for every mole of benzyl alcohol has been reported to be effective in minimizing polymerization.[3] Using a higher ratio (e.g., 0.15) can lead to significant polymerization.[3]

  • Maintain appropriate temperature: While reflux is necessary, avoid excessive, uncontrolled heating.

Q3: During the work-up, I'm struggling with the formation of an emulsion that is difficult to separate. What should I do?

Emulsion formation is a frequent issue during the aqueous washing of the crude ester, especially when the densities of the organic and aqueous layers are similar.[3]

Troubleshooting Steps:

  • Add brine: Washing the organic layer with a saturated sodium chloride (brine) solution can help break the emulsion by increasing the ionic strength of the aqueous layer, which in turn increases its density and reduces the solubility of the organic components in the aqueous phase.[4][12]

  • Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Allow sufficient time for separation: Let the separatory funnel stand undisturbed for an extended period to allow the layers to separate.

  • Filtration: In some cases, filtering the emulsified mixture through a bed of celite or glass wool can help break the emulsion.

Q4: How do I effectively remove the acid catalyst and unreacted acetic acid from my product?

Proper removal of acidic components is crucial for obtaining a pure product and preventing ester hydrolysis during storage.

Procedure:

  • Water Wash: After cooling the reaction mixture, transfer it to a separatory funnel and wash it with water to remove the bulk of the unreacted acetic acid and sulfuric acid.[12]

  • Sodium Bicarbonate Wash: Wash the organic layer with a saturated or 5% aqueous sodium bicarbonate solution until the effervescence (CO2 evolution) ceases.[4][12] This step neutralizes any remaining acidic components.

  • Brine Wash: Perform a final wash with saturated sodium chloride solution to remove residual water and aid in layer separation.[12]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.[3]

Q5: Are there alternative catalysts to sulfuric acid for the Fischer esterification of this compound?

Yes, several alternative catalysts can be used to mitigate the issues associated with sulfuric acid.

  • Ionic Liquids: 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO4]) has been shown to be an effective and recyclable catalyst, achieving over 90% conversion under optimized conditions.[13]

  • Solid Acid Catalysts: Strong acid cation exchange resins, such as Amberlyst-15, offer the advantage of being easily separable from the reaction mixture by filtration.[14]

  • Other Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) is another commonly used acid catalyst.[5]

Data Summary

The following tables summarize quantitative data from various sources to provide a comparative overview of different reaction conditions and their outcomes.

Table 1: Reaction Conditions and Yields for this compound Synthesis

Benzyl Alcohol (molar eq.)Acetic Acid (molar eq.)CatalystCatalyst Loading (mol% to alcohol)Reaction Time (hours)Temperature (°C)Yield (%)Reference
11H₂SO₄Not specified1Reflux94.3[8]
15H₂SO₄514RefluxNot specified, but successful[3]
11.05H₂SO₄Not specified0.83RefluxNot specified, equilibrium study[15]
1Not specifiedH₂SO₄Not specifiedNot specifiedReflux15.36[9]
11[EMIM][HSO₄]66411090.3 (conversion)[13]
12Strong acid cation exchange resin25% (wt/wt to acetic acid)1010084.24[14]
121-methyl-3-(3-sulfopropyl) imidazolium (B1220033) tungstophosphate0.2Not specified11095.52[14]

Experimental Protocols

Protocol 1: Standard Fischer Esterification using Sulfuric Acid

This protocol is a generalized procedure based on common laboratory practices.[3][12]

  • Reactant and Catalyst Addition: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl alcohol, a 5-fold molar excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid (approximately 0.05 molar equivalents relative to the benzyl alcohol).[3] Add a few boiling chips.

  • Reflux: Heat the mixture to reflux and maintain the reflux for 1-14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with deionized water.

    • Wash with a saturated aqueous solution of sodium bicarbonate until no more gas evolves.

    • Wash with a saturated aqueous solution of sodium chloride (brine).

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Decant or filter the dried solution and remove the solvent/excess acetic acid under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Esterification using an Ionic Liquid Catalyst

This protocol is based on the use of [EMIM][HSO4] as a catalyst.[13]

  • Reactant and Catalyst Addition: In a reaction vessel, combine equimolar amounts of benzyl alcohol and acetic acid. Add the ionic liquid catalyst, [EMIM][HSO4], at a molar ratio of 0.66 relative to the benzyl alcohol.

  • Reaction: Heat the mixture at 110°C for 4 hours with stirring.

  • Separation: After cooling, two layers will form. The upper layer is the this compound product, and the lower layer contains the ionic liquid, unreacted starting materials, and water.[13]

  • Product Isolation: Separate the upper layer containing the this compound.

  • Catalyst Recycling: The lower ionic liquid layer can be recovered and reused.[13]

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Benzyl Alcohol + Glacial Acetic Acid ReactionVessel Round-bottom Flask Reactants->ReactionVessel Catalyst H₂SO₄ (catalytic) Catalyst->ReactionVessel Reflux Heat to Reflux (1-14 hours) ReactionVessel->Reflux Cooling Cool to RT Reflux->Cooling SeparatoryFunnel Transfer to Separatory Funnel Cooling->SeparatoryFunnel Wash_H2O Wash with H₂O SeparatoryFunnel->Wash_H2O Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over Na₂SO₄ Wash_Brine->Drying Filtration Filter Drying->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Fischer_Esterification_Equilibrium cluster_shift_right Driving Equilibrium to Products Reactants Benzyl Alcohol + Acetic Acid Products This compound + Water Reactants->Products Esterification (H⁺ catalyst) Products->Reactants Hydrolysis (H⁺ catalyst) Shift1 Increase [Reactant] (e.g., excess Acetic Acid) Shift2 Remove [Product] (e.g., remove Water)

Caption: Chemical equilibrium in the Fischer esterification of this compound.

References

Side reactions in benzyl acetate synthesis: ether formation and polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of benzyl (B1604629) acetate (B1210297), with a specific focus on the side reactions of ether formation and polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing benzyl acetate?

A1: The most prevalent method is the Fischer esterification of benzyl alcohol with acetic acid, using a strong acid, typically sulfuric acid, as a catalyst.[1][2][3][4] The reaction involves heating the reactants under reflux to drive the equilibrium towards the formation of the ester.[1][5]

Q2: What are the primary side reactions to be aware of during this compound synthesis?

A2: The two most significant side reactions are the formation of dibenzyl ether and the polymerization of benzyl alcohol.[5][6] When using sulfuric acid, sulfonation of the aromatic ring can also occur as an undesired side reaction.[5]

Q3: What causes the formation of dibenzyl ether as a byproduct?

A3: Dibenzyl ether is formed through the acid-catalyzed self-condensation (dehydration) of two molecules of benzyl alcohol.[6] This reaction is more likely to occur at higher temperatures, making temperature control a critical parameter in minimizing this impurity.

Q4: What conditions lead to the polymerization of benzyl alcohol?

A4: Benzyl alcohol is particularly susceptible to polymerization in the presence of excessive amounts of strong acid catalysts like sulfuric acid.[5] Using too high a concentration of the catalyst can lead to the formation of a dark, viscous, or tar-like substance, significantly reducing the yield of the desired ester.[5]

Q5: How can I minimize the occurrence of these side reactions?

A5: Minimizing side reactions involves careful control of reaction conditions. Key strategies include:

  • Limiting Catalyst Concentration: Use the smallest effective amount of acid catalyst. For example, a molar ratio of 0.05 for sulfuric acid to benzyl alcohol has been shown to be effective, whereas a ratio of 0.15 can cause significant polymerization.[5]

  • Temperature Control: Avoiding excessively high temperatures can reduce the rate of dibenzyl ether formation.[5]

  • Alternative Catalysts: Employing milder or heterogeneous catalysts, such as strong acid cation exchange resins or certain ionic liquids, can significantly reduce unwanted side reactions compared to concentrated sulfuric acid.[2][7]

Troubleshooting Guide

Problem: My final product shows an unexpected peak in the NMR or GC-MS analysis corresponding to dibenzyl ether.

  • Potential Cause: The reaction temperature was too high, or the acid catalyst concentration was excessive, promoting the acid-catalyzed dehydration of benzyl alcohol.[6]

  • Recommended Solution:

    • Optimize Temperature: Reduce the reaction temperature during future experiments. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate is ideal.

    • Reduce Catalyst: Decrease the molar ratio of the acid catalyst relative to the limiting reagent, benzyl alcohol.

    • Purification: Dibenzyl ether can be separated from this compound through careful fractional distillation under reduced pressure or by column chromatography.[6]

Problem: The reaction mixture has turned dark brown or black, and a viscous tar has formed.

  • Potential Cause: This is a strong indication of polymerization of the starting material, benzyl alcohol.[5] This is most commonly caused by using too much strong acid catalyst (e.g., sulfuric acid).[5]

  • Recommended Solution:

    • Drastically Reduce Catalyst: In subsequent attempts, significantly lower the concentration of the sulfuric acid catalyst. A molar ratio of approximately 0.05 relative to the benzyl alcohol is a recommended starting point.[5]

    • Consider Alternative Catalysts: Switch to a catalyst less prone to causing polymerization. Solid acid catalysts, such as cation exchange resins, are often a safer alternative.[7]

Problem: The yield of this compound is very low, with a large amount of unreacted benzyl alcohol remaining.

  • Potential Cause: The Fischer esterification is an equilibrium-controlled reaction. Insufficient reaction time or the presence of water (a product of the reaction) can prevent the reaction from reaching completion.

  • Recommended Solution:

    • Increase Reaction Time: Extend the reflux period to allow the reaction to proceed further towards the product side.

    • Use Excess Reagent: Employ a larger molar excess of acetic acid to shift the equilibrium towards the formation of this compound.

    • Remove Water: If the setup allows, use a Dean-Stark apparatus to remove water as it is formed, which will drive the reaction to completion.

Problem: I am having difficulty separating the organic and aqueous layers during the workup.

  • Potential Cause: Emulsions have formed, which are common when washing organic layers with aqueous solutions, especially basic ones.

  • Recommended Solution:

    • Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1][8] This increases the ionic strength of the aqueous layer, helping to break the emulsion and improve the separation of the two phases.[1]

    • Be Gentle: When mixing layers, use gentle inversions of the separatory funnel rather than vigorous shaking.

Data Presentation

The choice of catalyst has a profound impact on reaction efficiency and the minimization of side products. The following table summarizes reaction conditions and yields for this compound synthesis using various modern catalysts, which are often employed to avoid the harsh conditions associated with sulfuric acid.

CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (hr)Max. Yield / ConversionReference
[EMIM][HSO₄] (Ionic Liquid)1:1110490.34% (Conversion)[9]
Strong Acid Cation Exchange Resin4:51001084.23% (Yield)[7]
N-methylpyrrolidone hydrosulfate1.4:1.0110198.6% (Yield)[7]
Phosphotungstic Acid2.5:1.0Not Specified290.0% (Yield)[7]
1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate2.0:1.0110595.52% (Yield)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound using a sulfuric acid catalyst.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine benzyl alcohol (e.g., 0.1 mol), glacial acetic acid (e.g., 0.3-0.5 mol, as the excess reagent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.005 mol, ~0.25 mL).[1][5]

  • Reaction: Heat the mixture to reflux using a heating mantle. Maintain the reflux for 1-2 hours.[1] The progress can be monitored by TLC if desired.

  • Cooling & Transfer: Allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

  • Aqueous Workup:

    • Wash the mixture with deionized water to remove the bulk of the excess acetic acid and some unreacted benzyl alcohol.[1][5]

    • Carefully wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acetic acid and the sulfuric acid catalyst.[1] Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • Perform a final wash with a saturated sodium chloride (brine) solution to remove residual water and aid in layer separation.[1][8]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.[5]

  • Purification: Decant or filter the dried liquid away from the drying agent. Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product. The boiling point of this compound is approximately 215°C at atmospheric pressure.[5]

Protocol 2: Qualitative Test for Unreacted Alcohol (Chromic Acid Test)

This test can be used to check for the presence of unreacted benzyl alcohol (a primary alcohol) in the final product.

  • Preparation: Dissolve a small sample (2-3 drops) of the purified product in 1 mL of reagent-grade acetone (B3395972) in a test tube.

  • Testing: Add 1-2 drops of the chromic acid reagent (Jones reagent) to the test tube and gently agitate.

  • Observation: A positive result for a primary alcohol is the formation of a greenish-blue opaque suspension within a few seconds.[1] The absence of this color change indicates that unreacted benzyl alcohol has been successfully removed.

Visualizations

Reaction_Pathways cluster_reactants Reactants cluster_product Desired Product cluster_side_products Side Products BA Benzyl Alcohol BzA This compound BA->BzA Fischer Esterification (Main Reaction) DBE Dibenzyl Ether BA->DBE Self-Condensation (Side Reaction) Polymer Polymer/Tar BA->Polymer Polymerization (Side Reaction) AA Acetic Acid AA->BzA Fischer Esterification (Main Reaction)

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting_Flowchart decision decision solution solution start Observe Issue in Synthesis decision1 What is the primary issue? start->decision1 decision2 Unreacted Alcohol Present? decision1->decision2 Low Yield decision3 Peak ID = Dibenzyl Ether? decision1->decision3 Unexpected Peak problem3 problem3 decision1->problem3 Dark/Tar-like Mixture solution1 Increase reflux time Use excess acetic acid Remove H2O (Dean-Stark) decision2->solution1 Yes solution2 Reduce reaction temperature Decrease catalyst amount Purify via fractional distillation decision3->solution2 Yes solution3 Drastically reduce H2SO4 conc. Switch to a milder catalyst (e.g., solid acid resin) problem3->solution3

Caption: Troubleshooting flowchart for this compound synthesis issues.

Experimental_Workflow arrow start 1. Combine Reactants (Benzyl Alcohol, Acetic Acid, Catalyst) reflux 2. Heat Mixture to Reflux start->reflux cool 3. Cool Reaction to Room Temp reflux->cool workup 4. Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) cool->workup dry 5. Dry Organic Layer (e.g., over Na₂SO₄) workup->dry purify 6. Purify Product (Distillation) dry->purify end Final Product: this compound purify->end

Caption: Standard experimental workflow for this compound synthesis.

References

Minimizing by-product formation in industrial benzyl acetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the industrial production of benzyl (B1604629) acetate (B1210297).

Troubleshooting Guide

This guide addresses common issues encountered during benzyl acetate synthesis, focusing on identifying causes and providing solutions to minimize by-product formation.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or molar ratio of reactants.[1] - Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in an insufficient amount.[2] - Equilibrium Limitations: The esterification reaction is reversible.[3]- Optimize Reaction Parameters: Systematically vary temperature, time, and reactant ratios to find the optimal conditions for your specific catalyst and setup.[1][3][4] - Catalyst Selection and Handling: Ensure the catalyst is active and used in the correct proportion. Consider using more robust catalysts like solid acid resins or ionic liquids.[1][5] - Shift Equilibrium: Remove water as it forms using a Dean-Stark apparatus or by working under vacuum to drive the reaction towards product formation.
Formation of Dibenzyl Ether - High Reaction Temperature: Elevated temperatures, especially in the presence of strong acid catalysts, promote the dehydration of benzyl alcohol to form dibenzyl ether.[6][7] - Strong Acid Catalyst: Catalysts like concentrated sulfuric acid can strongly promote this side reaction.[5][8]- Lower Reaction Temperature: Operate at the lowest effective temperature to favor esterification over ether formation.[6][7] - Use Milder Catalysts: Employ catalysts such as solid acid resins (e.g., Amberlite IR-100), certain inorganic salts, or enzymatic catalysts which are less prone to inducing dehydration.[2][5][6]
Presence of Unreacted Benzyl Alcohol - Incomplete Reaction: The reaction may not have reached completion due to insufficient time or suboptimal conditions.[9] - Purification Challenges: Benzyl alcohol and this compound have close boiling points, making separation by simple distillation difficult.[9]- Increase Reaction Time or Temperature (with caution): Extend the reaction duration or cautiously increase the temperature to drive the reaction further to completion. - Purification Strategy: Add boric acid before distillation to convert excess benzyl alcohol into high-boiling benzyl borate, which remains in the distillation flask.[10][11] Alternatively, use fractional distillation under reduced pressure.
Formation of Polymeric By-products - Strong Acid Catalyst: Concentrated sulfuric acid can cause polymerization of benzyl alcohol, especially at higher concentrations and temperatures.[12]- Reduce Catalyst Concentration: Use the minimum effective amount of the acid catalyst.[12] - Alternative Catalysts: Switch to a heterogeneous catalyst or an ionic liquid to avoid strong acidic conditions in the reaction mixture.[4][5]
Presence of Benzaldehyde - Oxidation of Benzyl Alcohol: If air is present in the reaction system, especially at elevated temperatures, benzyl alcohol can be oxidized to benzaldehyde.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Residual Benzyl Chloride - Incomplete Reaction (Benzyl Chloride Route): When synthesizing from benzyl chloride and sodium acetate, the reaction may not go to completion.[8]- Optimize Reaction Conditions: Ensure adequate reaction time and temperature. - Purification: Implement a multi-step purification process including hydrolysis and multiple distillations to remove residual benzyl chloride.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in industrial this compound production?

A1: The most frequently encountered by-products include dibenzyl ether, unreacted benzyl alcohol, polymeric substances, and benzaldehyde.[6][12][13] If the synthesis route starts from benzyl chloride, residual benzyl chloride can also be a significant impurity.[8]

Q2: How does the choice of catalyst affect by-product formation?

A2: The catalyst plays a crucial role. Strong mineral acids like concentrated sulfuric acid are effective but tend to promote side reactions such as the formation of dibenzyl ether and polymerization of benzyl alcohol.[5][8][12] Heterogeneous catalysts, such as solid acid resins (e.g., cation exchange resins), inorganic salts, and ionic liquids, often offer higher selectivity and result in fewer by-products.[1][4][5] Enzymatic catalysts, like lipases, are highly selective and operate under mild conditions, minimizing by-product formation.[2]

Q3: What is the optimal molar ratio of reactants to minimize by-products?

A3: The optimal molar ratio of acetic acid to benzyl alcohol can vary depending on the catalyst and reaction conditions. An excess of one reactant can be used to drive the equilibrium towards the product side. For example, using an excess of acetic acid is common.[12] However, an excessive excess can sometimes lead to other issues. It is crucial to experimentally determine the optimal ratio for a specific process. For instance, one study using an ionic liquid catalyst found an optimal molar ratio of 1:1.[4]

Q4: How can I effectively remove unreacted benzyl alcohol from the final product?

A4: Due to the close boiling points of benzyl alcohol and this compound, simple distillation is often inefficient.[9] A common industrial practice is to add a small amount of boric acid before distillation. The boric acid reacts with the residual benzyl alcohol to form high-boiling benzyl borate, which remains in the distillation pot, allowing for the purification of this compound.[10][11]

Q5: Can transesterification be used to produce this compound, and does it offer advantages in terms of by-products?

A5: Yes, transesterification is a viable method for producing this compound, for example, by reacting benzyl alcohol with an acyl donor like vinyl acetate.[14][15] This method can be advantageous, especially when catalyzed by enzymes, as it often proceeds under milder conditions and with higher selectivity, leading to fewer by-products compared to traditional Fischer esterification with strong acid catalysts.[2]

Quantitative Data Summary

Table 1: Comparison of Different Catalysts and their Impact on this compound Yield.

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Max. Yield (%)Reference
Strong Acid Cation Exchange ResinAcetic Acid, Benzyl Alcohol4.0:5.01001084.23[1]
Phosphotungstic AcidAcetic Acid, Benzyl Alcohol2.5:1.0Not Specified290.0[1]
FeCl3/CarbonAcetic Acid, Benzyl Alcohol1.0:1.8Not Specified289.10[1]
1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphateAcetic Acid, Benzyl Alcohol2.0:1.0110595.52[1]
[EMIM][HSO4] (Ionic Liquid)Acetic Acid, Benzyl Alcohol1:1110490.34[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Strong Acid Cation Exchange Resin

  • Reactants and Catalyst: Acetic acid, benzyl alcohol, and a strong acid cation exchange resin.

  • Procedure:

    • Combine acetic acid and benzyl alcohol in a molar ratio of 4.0:5.0 in a reaction vessel.

    • Add the strong acid cation exchange resin at a weight ratio of 25% relative to the acetic acid.

    • Heat the mixture to 100°C and maintain for 10 hours with continuous stirring.

    • After the reaction, filter to remove the catalyst.

    • Wash the organic phase with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate (B86663).

    • Purify the this compound by vacuum distillation.[1]

Protocol 2: Synthesis of this compound using an Ionic Liquid Catalyst

  • Reactants and Catalyst: Acetic acid, benzyl alcohol, and 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO4]).

  • Procedure:

    • In a reaction flask, mix acetic acid and benzyl alcohol in a 1:1 molar ratio.

    • Add the ionic liquid catalyst, [EMIM][HSO4], at a molar ratio of 0.66 relative to the reactants.

    • Heat the reaction mixture to 110°C and maintain for 4 hours with stirring.

    • After the reaction, the ionic liquid phase can be separated and potentially reused.

    • The organic phase containing this compound is washed with water and a dilute base to remove any unreacted acetic acid.

    • The product is then dried and purified by distillation.[4]

Visualizations

Byproduct_Formation_Pathway Benzyl_Alcohol Benzyl Alcohol Polymer Polymer (By-product) Benzyl_Alcohol->Polymer Polymerization (Strong Acid) Benzaldehyde Benzaldehyde (By-product) Benzyl_Alcohol->Benzaldehyde Oxidation (Air) p1 Benzyl_Alcohol->p1 p2 Benzyl_Alcohol->p2 Benzyl_Alcohol->p2 Acetic_Acid Acetic Acid Acetic_Acid->p1 Benzyl_Acetate This compound (Desired Product) Dibenzyl_Ether Dibenzyl Ether (By-product) p1->Benzyl_Acetate Esterification (Desired Reaction) p2->Dibenzyl_Ether Dehydration (High Temp, Strong Acid) p3 Troubleshooting_Workflow Start Start: Low Yield or Impure Product Analyze_Byproducts Analyze By-products (GC-MS, NMR) Start->Analyze_Byproducts Dibenzyl_Ether Dibenzyl Ether Detected Analyze_Byproducts->Dibenzyl_Ether Yes Unreacted_Alcohol Unreacted Benzyl Alcohol Detected Analyze_Byproducts->Unreacted_Alcohol No Solution1 Lower Temperature & Use Milder Catalyst Dibenzyl_Ether->Solution1 Other_Byproducts Other By-products Unreacted_Alcohol->Other_Byproducts No Solution2 Increase Reaction Time & Use Boric Acid in Purification Unreacted_Alcohol->Solution2 Yes Solution3 Optimize Conditions & Consider Alternative Synthesis Route Other_Byproducts->Solution3 End End: Improved Yield and Purity Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Overcoming Emulsion Formation in Benzyl Acetate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who encounter emulsion formation during the extraction of benzyl (B1604629) acetate (B1210297). Below you will find frequently asked questions and troubleshooting guides to help you address and resolve these common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of benzyl acetate extraction?

An emulsion is a stable mixture of two immiscible liquids, such as the organic solvent containing your this compound and the aqueous wash solution. In an emulsion, one liquid is dispersed as microscopic droplets within the other, resulting in a cloudy or milky appearance at the interface of the two layers, making separation difficult.

Q2: What are the common causes of emulsion formation during the workup of this compound?

Emulsion formation during this compound extraction can be attributed to several factors:

  • Presence of Impurities: Unreacted starting materials such as benzyl alcohol and acetic acid, or the sulfuric acid catalyst from a Fischer esterification, can act as surfactants, stabilizing emulsions.[1]

  • High Shear Mixing: Vigorous shaking or stirring of the separatory funnel can create very fine droplets, which are more likely to form a stable emulsion.

  • Similar Densities: If the density of the organic phase is very close to the density of the aqueous phase, separation can be slow and prone to emulsion formation.[1]

  • Presence of Particulate Matter: Finely divided solids can accumulate at the interface between the two liquid phases, stabilizing an emulsion in a phenomenon known as a Pickering emulsion.

Q3: How can I prevent emulsion formation in the first place?

Proactive measures can significantly reduce the likelihood of emulsion formation:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mass transfer without excessive shear forces.

  • Pre-washing: If significant amounts of water-soluble impurities like acids are present, a preliminary gentle wash can remove them before more vigorous extractions.

  • "Salting Out": Adding a saturated solution of sodium chloride (brine) to the aqueous phase before extraction increases its ionic strength and density, which can help prevent emulsion formation.[1]

Troubleshooting Guide: Breaking an Emulsion

If an emulsion has already formed, follow this step-by-step guide to resolve it.

Step 1: Patience and Gentle Physical Methods

Often, the least disruptive methods are the most effective.

  • Let it Stand: Allow the separatory funnel to sit undisturbed for 10-30 minutes. Gravity alone may be sufficient to break the emulsion.

  • Gentle Agitation: Gently swirl the separatory funnel or tap the sides. This can help the dispersed droplets coalesce.

  • Stirring: Carefully insert a glass stirring rod into the emulsion layer and gently stir.

Step 2: Modifying the Aqueous Phase

If physical methods are insufficient, altering the chemical properties of the aqueous layer is the next step.

  • "Salting Out": Add a small amount of a saturated sodium chloride (brine) solution or solid sodium chloride to the separatory funnel. Gently swirl to dissolve the salt. This increases the ionic strength of the aqueous phase, forcing the separation of the organic and aqueous layers.[1]

  • pH Adjustment: If acidic or basic impurities are suspected to be the cause, careful adjustment of the aqueous phase pH can help. For instance, if residual acidic catalyst is present, a dilute basic solution can be added to neutralize it, which may destabilize the emulsion. Conversely, if soaps are the cause, acidification can be effective.

Step 3: Mechanical and Other Physical Methods

For persistent emulsions, more forceful methods may be necessary.

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite in a filter funnel. This can physically disrupt the emulsion layer.

  • Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the necessary force to separate the layers. This is often a very effective method.

  • Heating: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and promote phase separation. Use this method with caution, especially with volatile solvents.

Quantitative Data on Emulsion Breaking Techniques (Illustrative)

The effectiveness of different emulsion breaking techniques can vary significantly based on the specific composition of the mixture, the solvent used, and the temperature. The following tables provide illustrative data to compare these methods. Note: These values are examples and will need to be optimized for your specific experimental conditions.

Table 1: Comparison of Chemical Methods for Breaking this compound Emulsions

MethodAgentTypical ConcentrationEstimated Time for SeparationEstimated Emulsion Reduction (%)
Salting OutSaturated NaCl (Brine)10-20% of aqueous volume5 - 20 minutes80 - 95%
Salting OutSolid NaCl1-2 g per 100 mL10 - 30 minutes75 - 90%
pH Adjustment1 M NaOHTo pH 8-915 - 45 minutes60 - 85%
pH Adjustment1 M HClTo pH 5-615 - 45 minutes60 - 85%

Table 2: Comparison of Physical Methods for Breaking this compound Emulsions

MethodConditionsEstimated Time for SeparationEstimated Emulsion Reduction (%)
StandingRoom Temperature30 - 60 minutes20 - 50%
Centrifugation2000 x g5 - 15 minutes90 - 99%
Gentle Heating40 °C Water Bath10 - 20 minutes50 - 75%
FiltrationGlass Wool Plug5 - 10 minutes70 - 90%

Experimental Protocols

Protocol 1: Salting Out Technique
  • Prepare Brine Solution: Dissolve sodium chloride in deionized water until saturation is reached.

  • Addition: Carefully add the saturated brine solution to the separatory funnel containing the emulsion. A volume equivalent to 10-20% of the aqueous layer is a good starting point.

  • Mixing: Gently swirl the separatory funnel to mix the brine with the aqueous phase. Do not shake vigorously.

  • Observation: Allow the funnel to stand and observe the separation of the layers.

Protocol 2: Centrifugation
  • Transfer: Carefully transfer the emulsion and the two liquid phases to appropriate centrifuge tubes.

  • Balance: Ensure the centrifuge is properly balanced.

  • Centrifuge: Spin the tubes at a moderate speed (e.g., 2000-3000 x g) for 5 to 15 minutes.

  • Separate: Carefully pipette the separated layers from the centrifuge tubes.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting emulsion formation during this compound extraction.

Emulsion_Troubleshooting Troubleshooting Emulsion Formation in this compound Extraction start Emulsion Formed patience Step 1: Patience & Gentle Methods - Let it stand (10-30 min) - Gentle swirling/tapping start->patience check1 Emulsion Broken? patience->check1 chemical Step 2: Modify Aqueous Phase - Add Saturated NaCl (Brine) - Adjust pH (if applicable) check1->chemical No end_success Problem Solved: Continue with Extraction check1->end_success Yes check2 Emulsion Broken? chemical->check2 physical Step 3: Mechanical/Physical Methods - Centrifugation - Filtration (Glass Wool/Celite) - Gentle Heating check2->physical No check2->end_success Yes check3 Emulsion Broken? physical->check3 check3->end_success Yes end_fail Persistent Emulsion: - Consider solvent change - Re-evaluate reaction workup check3->end_fail No

Caption: A flowchart for troubleshooting emulsion formation.

This guide provides a comprehensive overview of the causes, prevention, and resolution of emulsions encountered during this compound extraction. By systematically applying these troubleshooting steps, researchers can effectively overcome this common experimental hurdle.

References

Technical Support Center: Optimizing Enzymatic Synthesis of Benzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of benzyl (B1604629) acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: Which enzyme is most commonly used for benzyl acetate synthesis?

A1: Lipases (E.C. 3.1.1.3) are the most frequently used enzymes for this synthesis. Specifically, immobilized Lipase (B570770) B from Candida antarctica, commercially known as Novozym® 435, is a popular choice due to its high activity, stability, and reusability.[1]

Q2: What are the primary methods for the enzymatic synthesis of this compound?

A2: The two main enzymatic routes are direct esterification of benzyl alcohol with acetic acid and transesterification with an acyl donor. Transesterification, particularly with vinyl acetate, often results in higher yields because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction equilibrium towards product formation.[2][3]

Q3: What is the optimal temperature for this reaction?

A3: The optimal temperature can vary depending on the specific lipase and its immobilization. For many immobilized lipases, a temperature range of 40°C to 60°C is effective.[4] For instance, one study found that the activity of an immobilized Candida antarctica lipase B (CALB) increased up to 55°C and then declined at temperatures above 60°C, with complete inactivation at 80°C.[2]

Q4: How does the molar ratio of substrates affect the yield of this compound?

A4: The molar ratio of the alcohol (benzyl alcohol) to the acyl donor is a critical parameter. Using an excess of one substrate can shift the reaction equilibrium to favor product formation. For example, in the synthesis of benzyl benzoate (B1203000) using Novozym® 435, a benzyl alcohol to benzoic anhydride (B1165640) molar ratio of 1:5 resulted in the highest conversion.[4] For the synthesis of benzyl propionate, a 1:5 molar ratio of acid to alcohol also led to a 99% conversion.[1]

Q5: Is a solvent necessary for this reaction?

A5: The reaction can be conducted in organic solvents, such as hexane (B92381) or n-heptane, or in a solvent-free system.[1] Solvent-free systems are often preferred as they are more environmentally friendly and can simplify downstream processing. However, solvents can help to dissolve substrates and may reduce mass transfer limitations.[5]

Q6: How can the enzyme be reused?

A6: Using an immobilized lipase is the key to enzyme reusability. The immobilized enzyme can be recovered from the reaction mixture by simple filtration, washed with a suitable solvent (like hexane), dried, and then reintroduced into a new reaction cycle.[2][6] Studies have shown that immobilized lipases can be reused for multiple cycles with only a slight decrease in activity.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or expiration.- Verify enzyme activity with a standard reaction. - Ensure storage at the recommended temperature (-20°C for many enzymes).
Reaction Equilibrium: Accumulation of byproducts, such as water in direct esterification, can lead to the reverse reaction (hydrolysis).[7]- For direct esterification, remove water in-situ using molecular sieves or by applying a vacuum.[7] - Use an acyl donor like vinyl acetate that minimizes reversible reactions.[2]
Substrate or Product Inhibition: High concentrations of substrates (especially short-chain acids) or the product (this compound) can inhibit the enzyme.[7]- Optimize the substrate molar ratio; an excess of one substrate may be inhibitory. - Consider a fed-batch approach where one substrate is added gradually.[1]
Slow Reaction Rate Suboptimal Temperature: The reaction temperature is too high or too low for the enzyme.- Adjust the temperature to the known optimum for your specific lipase (typically 40-60°C for immobilized lipases).[2][4]
Insufficient Enzyme Concentration: The amount of enzyme is too low to achieve a reasonable reaction rate.- Increase the enzyme loading. Typical concentrations range from 1% to 10% (w/w) of the total substrate mass.[4]
Mass Transfer Limitations: Inadequate mixing, especially in viscous or solvent-free systems.[5]- Increase the agitation speed to ensure proper mixing of substrates and the enzyme.
Inconsistent Results Enzyme Desorption: The lipase may be desorbing from the immobilization support, particularly in the presence of certain substrates like propionic acid.[1]- If using Novozym 435 with short-chain acids, be aware of potential enzyme leaching. - Consider using a different immobilized enzyme or a lyophilized powder enzyme in a solvent-free system.[1]
pH Shift: Although the reaction is in an organic medium, the "pH memory" of the enzyme from its last aqueous environment can affect its activity.- Ensure the enzyme is prepared and stored in a buffer with a pH that is optimal for its activity (typically pH 7-9 for lipases).

Quantitative Data on Reaction Conditions

Table 1: Effect of Acyl Donor on this compound Conversion

Acyl DonorReaction Time (hours)Conversion (%)
Vinyl Acetate1274
Vinyl Acetate2498
Acetic Acid24< 40
Ethyl Acetate24< 40
Butyl Acetate24< 40
Data from a study using immobilized CALB in hexane at 30°C.[2]

Table 2: Optimization of Benzyl Benzoate Synthesis Using Different Lipases

EnzymeTemperature (°C)Molar Ratio (Alcohol:Anhydride)Conversion (%)
Novozym® 435601:532
Lipozyme® RM IM401:550
Data from a 24-hour reaction in tert-butanol.[4]

Experimental Protocols

Protocol 1: Standard Enzymatic Synthesis of this compound via Transesterification

  • Reactant Preparation: In a sealed reaction vessel, combine benzyl alcohol and vinyl acetate. A common molar ratio to start with is 1:2 to 1:5 (benzyl alcohol:vinyl acetate). If using a solvent, add hexane or n-heptane (e.g., 2 mL).[2]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435 or immobilized CALB). A typical enzyme loading is 5-10% of the total substrate weight.[4]

  • Reaction Incubation: Place the vessel in a shaking incubator or on a heated magnetic stirrer set to the optimal temperature (e.g., 50°C).

  • Reaction Monitoring: Periodically withdraw small aliquots of the reaction mixture. Dilute the samples with a suitable solvent (e.g., hexane) for analysis by gas chromatography (GC) to determine the conversion of benzyl alcohol to this compound.

  • Reaction Termination: Continue the reaction for the desired time (e.g., 12-24 hours) or until the reaction reaches a plateau.

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. Wash the enzyme with hexane to remove any residual substrates and products. Dry the enzyme at a moderate temperature (e.g., 30°C) before storing or reusing.[2]

  • Product Analysis: Analyze the final product concentration in the reaction mixture using GC.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing reactants Prepare Reactants (Benzyl Alcohol, Acyl Donor) enzyme Add Immobilized Lipase reactants->enzyme incubate Incubate at Optimal Temperature with Agitation enzyme->incubate monitor Monitor Progress (e.g., GC Analysis) incubate->monitor monitor->incubate Continue Reaction filter Filter to Separate Enzyme monitor->filter Reaction Complete wash Wash and Dry Enzyme for Reuse filter->wash product Analyze Final Product filter->product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting Logic

troubleshooting_guide start Low this compound Yield q_rate Is the initial reaction rate slow? start->q_rate q_equilibrium Does the reaction stop prematurely? start->q_equilibrium a_temp Adjust Temperature to Optimum (e.g., 40-60°C) q_rate->a_temp Yes a_enzyme Increase Enzyme Concentration q_rate->a_enzyme Yes a_mixing Increase Agitation Speed q_rate->a_mixing Yes a_water Remove Water (Molecular Sieves/Vacuum) q_equilibrium->a_water Yes a_ratio Optimize Substrate Molar Ratio (Consider Fed-Batch) q_equilibrium->a_ratio Yes a_inhibition Check for Product Inhibition q_equilibrium->a_inhibition Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Catalyst Performance in Benzyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the synthesis of benzyl (B1604629) acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in benzyl acetate synthesis?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] The main causes can be categorized as chemical, thermal, and mechanical.[2]

  • Chemical Deactivation: This includes poisoning and fouling. Poisoning occurs when impurities in the feedstock (like sulfur or nitrogen compounds) strongly adsorb to the active sites of the catalyst, rendering them inactive.[3][4] Fouling, or coking, is the physical deposition of carbonaceous materials on the catalyst surface, which blocks pores and active sites.[4][5]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small, highly dispersed active particles of a catalyst to agglomerate into larger crystals.[6][7] This process, known as sintering, leads to a significant and often irreversible loss of active surface area.[6]

  • Mechanical Deactivation: This can involve the physical crushing or erosion of catalyst particles, particularly in fixed-bed reactors, leading to a decrease in surface area and altered flow dynamics.[4]

  • Leaching: For solid catalysts, the active components can sometimes dissolve or be washed away into the reaction medium, leading to a gradual loss of activity.[3] This was observed in a study where a Pd-Bi catalyst showed deactivation due to the dissolution of Palladium into the reaction mixture.[8]

Q2: How can I determine the cause of my catalyst's deactivation?

A2: Identifying the root cause is crucial for effective troubleshooting.[2] A systematic approach involves:

  • Analyzing Reaction Data: A sudden, sharp drop in activity often suggests poisoning, whereas a gradual decline may indicate sintering or fouling.[1] Changes in product selectivity, such as an increase in by-products like benzyl ether, can point to changes in the catalyst's acid sites.[9]

  • Feedstock Analysis: Test your reactants (benzyl alcohol and acetic acid) for potential impurities that could act as catalyst poisons.[3]

  • Catalyst Characterization: Comparing the fresh and spent catalyst is the most definitive method. Techniques like BET surface area analysis can detect sintering (indicated by a reduced surface area), while elemental analysis can identify poisons or confirm leaching of active components.[2]

Q3: What is catalyst regeneration and why is it important?

A3: Catalyst regeneration is a process that restores the activity of a deactivated catalyst.[2] It is economically and environmentally significant as it extends the catalyst's operational lifetime, reducing the need for costly replacement and minimizing waste.[4] The regeneration method depends on the type of catalyst and the deactivation mechanism. For instance, coke deposits can often be burned off, while certain poisons can be removed through chemical washing.[2][4]

Q4: Which catalysts for this compound synthesis are known to be reusable?

A4: Many solid acid catalysts and ionic liquids have demonstrated good reusability.

  • Strong Acid Cation Exchange Resins: These have shown good performance even after being used 10 times.[10]

  • Ionic Liquids: The ionic liquid [EMIM][HSO4] can be used for up to three cycles with minimal loss in activity.[11][12] Another, 1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate, showed a yield drop from 95.52% to 84.15% after five uses.[10]

  • Immobilized Enzymes (Lipases): Lipases immobilized on chitosan-polyphosphate beads have been successfully reused for five cycles.[13]

  • Solid Superacids and Heteropolyacids: Catalysts like S2O8²⁻-Fe2O3-CoO and phosphotungstic acid have shown high initial yields, and some can be reused multiple times with only a slight decrease in performance.[10]

Catalyst Performance and Reusability Data

The following table summarizes the performance of various catalysts used in this compound synthesis, highlighting their reusability.

CatalystReactantsReaction ConditionsMax. Yield (%)Reusability Performance
Strong Acid Cation Exchange ResinAcetic Acid, Benzyl Alcohol100°C, 10 hours84.23%Yield of 83.88% after 10 uses.[10]
1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphateAcetic Acid, Benzyl Alcohol110°C, 5 hours95.52%Yield dropped to 84.15% after 5 uses.[10]
[EMIM][HSO4] (Ionic Liquid)Acetic Acid, Benzyl Alcohol110°C, 4 hours90.34%Can be used for up to three cycles with minimal activity loss.[11][12]
S2O8²⁻-Fe2O3-ZnO (Solid Superacid)Acetic Acid, Benzyl Alcohol110°C, 1.5 hours98.6%Yield of 97.6% after 6 uses.[10]
Immobilized Lipase BBenzyl Alcohol, Vinyl Acetate30°C, 24 hours~97%Maintained high conversion after 5 cycles.[13]
Zeolite HXAcetic Acid, Benzyl Alcohol110°C, 12 hours~58%Deactivation observed with excess benzyl alcohol, attributed to poisoning of acid sites.[14]

Troubleshooting Guide

Problem: My reaction yield has dropped significantly over several cycles.

Possible CauseDiagnostic StepRecommended Solution
Fouling/Coking Characterize the spent catalyst for carbon deposits using Thermogravimetric Analysis (TGA).Regenerate the catalyst by controlled oxidation (calcination) to burn off coke deposits.[4][5]
Sintering Measure the surface area of the spent catalyst using BET analysis. A significant decrease suggests sintering.[6]Sintering is often irreversible. Optimize the reaction temperature to stay below the catalyst's thermal stability limit.[9][15]
Leaching of Active Sites Analyze the reaction mixture for dissolved catalyst components using ICP-MS.[16]Consider a stronger catalyst support or modify the catalyst to improve the anchoring of active species.
Poisoning Analyze the feedstock for impurities. Perform elemental analysis on the spent catalyst to identify potential poisons.[3]Purify reactants before the reaction. If poisoning is reversible, a specific chemical wash may regenerate the catalyst.[4]

Visual Guides and Workflows

The following diagrams illustrate key concepts in catalyst deactivation and regeneration.

DeactivationPathways cluster_causes Primary Causes cluster_mechanisms Deactivation Mechanisms cluster_effects Observed Effects HighTemp High Reaction Temperature Sintering Thermal Degradation (Sintering) HighTemp->Sintering Impurities Feedstock Impurities (e.g., S, N compounds) Poisoning Chemical Poisoning Impurities->Poisoning Leaching Leaching Impurities->Leaching (e.g., solvents) Byproducts Reaction Byproducts or Reactants Fouling Fouling / Coking Byproducts->Fouling LossSA Loss of Active Surface Area Sintering->LossSA BlockSites Blocking of Active Sites Poisoning->BlockSites Fouling->BlockSites LossActive Loss of Active Components Leaching->LossActive

Caption: Common catalyst deactivation pathways and their effects.

TroubleshootingWorkflow start Start: Decreased Catalyst Performance check_rate Is the activity loss gradual or sudden? start->check_rate gradual Gradual Loss check_rate->gradual Gradual sudden Sudden Loss check_rate->sudden Sudden check_temp Was reaction temp exceeded? gradual->check_temp check_feed Any change in feedstock source? sudden->check_feed sintering Likely Cause: Sintering (Irreversible) check_temp->sintering Yes fouling Likely Cause: Fouling/Coking check_temp->fouling No confirm Confirm with Catalyst Characterization (BET, TGA) sintering->confirm fouling->confirm poisoning Likely Cause: Poisoning check_feed->poisoning Yes no_change No Change check_feed->no_change No poisoning->confirm no_change->fouling

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

RegenerationCycle start Exhausted Resin Bed backwash Step 1: Backwash (Co-flow only) start->backwash Removes solids, decompacts bed injection Step 2: Regenerant Injection backwash->injection Restores ionic form displacement Step 3: Slow Rinse (Displacement) injection->displacement Pushes out regenerant rinse Step 4: Fast Rinse displacement->rinse Removes residual regenerant end Regenerated Resin Bed rinse->end Ready for service

Caption: General regeneration cycle for an ion-exchange resin catalyst.

Experimental Protocols

Protocol 1: General Regeneration of a Strong Acid Cation Exchange Resin

This protocol outlines the steps for regenerating a strong acid cation exchange resin, a common type of catalyst for this compound synthesis.[10][17] The process involves treating the exhausted resin with a strong acid to restore its protonated form.[18][19]

Materials:

  • Exhausted strong acid cation exchange resin

  • Strong acid regenerant (e.g., 1-2 M Hydrochloric Acid or Sulfuric Acid)[19]

  • Deionized water

  • Glass column or appropriate reactor

  • Peristaltic pump

Procedure:

  • Backwash (for co-flow regenerated columns): Place the exhausted resin in a column. Pump deionized water upwards through the resin bed at a flow rate sufficient to expand the bed by 50-75%.[18][20] This step removes suspended solids and de-compacts the resin bed. Continue for 10-15 minutes or until the effluent water is clear.

  • Regenerant Injection: Drain the water to the top of the resin bed. Pump the strong acid regenerant solution downwards through the bed at a low flow rate.[19][21] The flow rate should be slow enough to ensure a contact time of at least 30 minutes.[18]

  • Regenerant Displacement (Slow Rinse): After the regenerant has passed through, introduce deionized water at the same low flow rate as the regenerant injection.[21] This step slowly pushes the remaining regenerant out of the column without causing significant dilution or mixing.

  • Final Rinse (Fast Rinse): Increase the flow rate of deionized water to the normal service flow rate.[18][21] Monitor the pH of the effluent. Continue rinsing until the pH of the effluent is neutral and matches the pH of the influent deionized water.

  • Catalyst Recovery: The resin is now regenerated and ready for reuse. It can be removed from the column or used in situ for the next synthesis reaction.

Protocol 2: Testing Catalyst Reusability

This protocol provides a method for evaluating the performance of a catalyst over multiple reaction cycles.

Materials:

  • Fresh catalyst

  • Reactants: Benzyl alcohol and acetic acid

  • Solvent (if required)

  • Standard reaction setup (e.g., round-bottom flask, condenser, heating mantle)

  • Analytical equipment (e.g., Gas Chromatograph) for determining product yield

Procedure:

  • Initial Reaction (Cycle 1):

    • Set up the reaction with a known amount of fresh catalyst and reactants according to your established procedure.[14]

    • Run the reaction for the designated time and temperature.

    • Upon completion, take a sample for analysis to determine the initial yield of this compound.

  • Catalyst Recovery:

    • Separate the catalyst from the reaction mixture. For solid catalysts, this can be done by filtration.[16] For ionic liquids that form a separate phase, decantation can be used.[22]

    • Wash the recovered catalyst with an appropriate solvent (e.g., hexane (B92381) for some immobilized enzymes, methanol (B129727) for polyaniline salts) to remove any adsorbed products or unreacted starting materials.[13][17]

    • Dry the catalyst under mild conditions (e.g., in a vacuum oven at a temperature that will not cause thermal degradation).[13]

  • Subsequent Cycles (Cycle 2, 3, etc.):

    • Use the entire recovered and dried catalyst for the next reaction cycle.

    • Use fresh reactants and solvent in the same quantities as the initial cycle.

    • Run the reaction under identical conditions (temperature, time, stirring speed).

    • At the end of each cycle, analyze the product yield and recover the catalyst as described above.

  • Data Analysis:

    • Repeat the process for the desired number of cycles (e.g., 5-10 times).

    • Plot the this compound yield as a function of the cycle number. A decrease in yield indicates catalyst deactivation.

References

Technical Support Center: Purification of Benzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted benzyl (B1604629) alcohol from benzyl acetate (B1210297).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of benzyl acetate.

Issue 1: An emulsion has formed during liquid-liquid extraction, and the aqueous and organic layers are not separating.

  • Initial Step: Stop shaking the separatory funnel and allow it to stand undisturbed for 10-15 minutes. Sometimes, emulsions will break on their own with time.

  • Solution 1: Gentle Agitation. Avoid vigorous shaking which can promote emulsion formation. Instead, gently swirl or invert the separatory funnel to mix the layers.[1]

  • Solution 2: Addition of Brine. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1][2] This increases the ionic strength of the aqueous layer, which can help to break the emulsion and force the separation of the layers.[1][3]

  • Solution 3: Filtration. For persistent emulsions, you can try filtering the mixture through a pad of Celite or glass wool.[1][4] This can help to break up the emulsified droplets.

  • Solution 4: Centrifugation. If available, centrifuging the emulsion can be a very effective method for separating the layers.[1]

  • Solution 5: Solvent Evaporation (Pre-emptive). If you consistently encounter emulsions with a particular reaction, try evaporating the reaction solvent after the reaction is complete. Then, redissolve the residue in the extraction solvent before adding the aqueous wash.[4]

Issue 2: After simple distillation, the this compound still contains a significant amount of benzyl alcohol.

  • Analysis: A lower than expected boiling point during distillation can indicate the presence of unreacted benzyl alcohol.[2] Simple distillation may not be sufficient to separate two liquids with close boiling points like benzyl alcohol (~205 °C) and this compound (~215 °C).[2]

  • Solution 1: Fractional Distillation. For a more efficient separation, use a fractional distillation setup. A fractionating column (e.g., Vigreux, Raschig, or packed column) provides a larger surface area for repeated vaporization-condensation cycles, leading to a better separation of components with close boiling points.

  • Solution 2: Vacuum Distillation. Performing the distillation under reduced pressure will lower the boiling points of both compounds, which can sometimes improve separation and is particularly useful for heat-sensitive compounds.

  • Solution 3: Drive the Reaction to Completion. The most effective way to avoid this issue is to ensure the initial esterification reaction goes to completion. This can be achieved by using an excess of one reactant (often acetic acid) or by removing the water byproduct as it is formed (e.g., using a Dean-Stark apparatus).[2][3]

Issue 3: The final this compound product has a sharp, irritating odor instead of a pleasant, floral scent.

  • Analysis: This often indicates the presence of acidic impurities, such as unreacted acetic acid or the acid catalyst (e.g., sulfuric acid).

  • Solution: Neutralizing Wash. Ensure the crude product is thoroughly washed with a base solution, such as 5% aqueous sodium bicarbonate, until the aqueous wash is no longer acidic (test with litmus (B1172312) paper or pH paper).[3] Continue washing until no more carbon dioxide gas evolves.[2] This will neutralize and remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted benzyl alcohol from this compound?

The most common methods for purifying this compound and removing unreacted benzyl alcohol are:

  • Liquid-Liquid Extraction (Washing): This involves washing the crude product with water and/or a dilute basic solution to remove water-soluble impurities like benzyl alcohol and acidic compounds.[3]

  • Distillation: Simple distillation can be used if the amount of benzyl alcohol is low, but fractional distillation is more effective for separating components with close boiling points.[2]

  • Column Chromatography: For high-purity applications, column chromatography using silica (B1680970) gel can effectively separate this compound from benzyl alcohol.[5][6]

Q2: How soluble is benzyl alcohol in the aqueous solutions used for washing?

Benzyl alcohol has a moderate solubility in water (approximately 4 g/100 mL).[7][8][9] It is also slightly soluble in aqueous solutions of sodium bicarbonate and hydrochloric acid due to polar interactions.[10] Therefore, washing the organic layer with these aqueous solutions will help to extract the unreacted benzyl alcohol.

Q3: What are the key physical properties to consider when choosing a purification method?

The significant difference in polarity between the relatively nonpolar this compound and the more polar benzyl alcohol is the basis for separation by extraction and chromatography. For distillation, the key consideration is the difference in their boiling points.

CompoundBoiling Point (°C)Density (g/mL)Molar Mass ( g/mol )Solubility in Water
This compound~215~1.055150.17Insoluble
Benzyl Alcohol~205~1.044108.14Moderately Soluble (~4 g/100 mL)[7][8][9]

Data sourced from[2]

Q4: Which purification method should I choose?

The choice of method depends on the scale of your experiment, the required purity of the final product, and the available equipment. The following diagram provides a general decision-making workflow.

G start Start with Crude This compound wash Perform Aqueous Wash (Water, NaHCO3 soln.) start->wash check_purity1 Is Purity Sufficient? wash->check_purity1 end Final Product check_purity1->end Yes distillation_choice Choose Distillation Method check_purity1->distillation_choice No simple_dist Simple Distillation distillation_choice->simple_dist Low Impurity Expected fractional_dist Fractional Distillation distillation_choice->fractional_dist High Impurity Expected check_purity2 Is Purity Sufficient? simple_dist->check_purity2 fractional_dist->check_purity2 check_purity2->end Yes chromatography Column Chromatography check_purity2->chromatography No, High Purity Required check_p check_p chromatography->check_p check_purity3 Is Purity Sufficient? check_purity3->end Yes nutty3 nutty3

Caption: Decision workflow for this compound purification.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is a standard workup procedure following the synthesis of this compound.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently invert the funnel 5-10 times to mix the layers. Allow the layers to separate and drain the lower aqueous layer.

  • Add a 5% aqueous solution of sodium bicarbonate to the organic layer in the separatory funnel. Swirl gently and vent frequently to release any evolved CO2 gas. Continue this washing step until no more gas is evolved. Separate and discard the aqueous layer.

  • Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drain the organic layer (this compound) into a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to the organic layer and swirl. Allow it to stand for 10-15 minutes to remove residual water.

  • Decant or filter the dried organic layer to remove the drying agent. The resulting liquid is purified this compound.

G start Crude Product add_water Add Water (Separatory Funnel) start->add_water separate1 Separate Layers add_water->separate1 add_bicarb Add 5% NaHCO3 (Wash) separate1->add_bicarb Organic Layer separate2 Separate Layers add_bicarb->separate2 add_brine Add Brine (Wash) separate2->add_brine Organic Layer separate3 Separate Layers add_brine->separate3 dry Dry with Na2SO4 separate3->dry Organic Layer filter Filter/Decant dry->filter end Purified this compound filter->end

Caption: Workflow for purification by liquid-liquid extraction.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for separating this compound from unreacted benzyl alcohol.

  • Set up a fractional distillation apparatus, including a heating mantle, a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Place the washed and dried crude this compound into the round-bottom flask with a few boiling chips.

  • Slowly heat the flask. The temperature should rise gradually.

  • Collect any initial low-boiling fractions, which may include residual extraction solvent or other volatile impurities.

  • Carefully monitor the temperature at the head of the column. Collect the fraction that distills at or near the boiling point of benzyl alcohol (~205 °C).

  • As the temperature begins to rise, change the receiving flask. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (~215 °C). This is your purified product.

  • Stop the distillation before the distilling flask becomes completely dry.

Protocol 3: Purification by Column Chromatography

This protocol is for obtaining high-purity this compound on a laboratory scale.

  • Prepare a chromatography column with silica gel (e.g., 60-120 mesh) as the stationary phase.[5][6]

  • Choose an appropriate eluent system. A common system is a mixture of hexane (B92381) and ethyl acetate (e.g., 98:2 or 95:5 hexane:EtOAc).[5][6][11]

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent mixture, collecting fractions in separate test tubes.

  • Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Purity Analysis of Synthetic Benzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity analysis of synthetic benzyl (B1604629) acetate (B1210297).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of synthetic benzyl acetate.

Gas Chromatography (GC) Analysis Troubleshooting

Issue 1: Peak Tailing for the this compound Peak

  • Question: My this compound peak is showing significant tailing in the GC chromatogram. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for this compound is often indicative of active sites within the GC system. Here are the common causes and solutions:

    • Contaminated or Active Inlet Liner: The glass inlet liner can accumulate non-volatile residues or have active silanol (B1196071) groups that interact with this compound.

      • Solution: Replace the inlet liner with a new, deactivated liner. Perform regular inlet maintenance.

    • Column Contamination: The front end of the GC column can become contaminated with heavy byproducts or sample matrix components.

      • Solution: Trim 15-20 cm from the front of the column. If the problem persists, the column may need to be replaced.

    • Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volumes and lead to peak distortion.

      • Solution: Ensure the column is installed at the correct depth according to the manufacturer's instructions for your GC instrument.

    • Insufficient Inlet Temperature: If the inlet temperature is too low, it can cause slow vaporization of the sample, leading to band broadening.

      • Solution: Ensure the inlet temperature is appropriate for the analysis, typically around 250 °C.

Issue 2: Presence of Ghost Peaks in the Chromatogram

  • Question: I am observing unexpected peaks ("ghost peaks") in my blank runs and sample chromatograms. What is the source of this contamination?

  • Answer: Ghost peaks are typically caused by contamination in the GC system. Here are the likely sources and remedies:

    • Septum Bleed: Over time, the inlet septum can degrade and release volatile compounds.

      • Solution: Replace the septum with a high-quality, low-bleed septum.

    • Contaminated Carrier Gas: Impurities in the carrier gas or gas lines can appear as ghost peaks.

      • Solution: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.

    • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the subsequent sample.

      • Solution: Implement a thorough wash sequence for the syringe between injections, using a solvent that effectively dissolves this compound and potential impurities.

Issue 3: Poor Resolution Between Benzyl Alcohol and this compound

  • Question: I am having difficulty separating the benzyl alcohol peak from the this compound peak. How can I improve the resolution?

  • Answer: Benzyl alcohol is a common impurity in this compound synthesized via Fischer esterification. Due to its polarity, it can sometimes be challenging to resolve from the main peak.

    • Optimize Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.

      • Solution: Decrease the oven temperature ramp rate (e.g., from 15 °C/min to 10 °C/min).

    • Select an Appropriate Column: A more polar stationary phase can enhance the separation of polar analytes like benzyl alcohol.

      • Solution: If using a non-polar column, consider switching to a column with a polyethylene (B3416737) glycol (wax) stationary phase.

    • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

      • Solution: Optimize the carrier gas flow rate for your column dimensions to achieve the best resolution.

High-Performance Liquid Chromatography (HPLC) Analysis Troubleshooting

Issue 1: Unstable Baseline

  • Question: My HPLC baseline is drifting or showing significant noise. What could be causing this?

  • Answer: An unstable baseline in HPLC can be due to several factors:

    • Mobile Phase Issues: The mobile phase may not be adequately degassed, or the components may not be well-mixed.

      • Solution: Degas the mobile phase using an inline degasser, sonication, or helium sparging. If using a gradient, ensure the pump's mixing performance is optimal.

    • Pump Malfunction: Leaks or faulty check valves in the pump can cause pressure fluctuations and an unstable baseline.

      • Solution: Check for leaks in the pump head and fittings. If necessary, clean or replace the check valves.

    • Detector Lamp Issue: An aging detector lamp can result in increased noise.

      • Solution: Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.

Issue 2: Broad or Split Peaks

  • Question: My this compound peak is broad and/or split. What are the likely causes?

  • Answer: Broad or split peaks in HPLC can compromise the accuracy of your analysis.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak broadening.

      • Solution: Whenever possible, dissolve the sample in the mobile phase.

    • Column Contamination or Damage: Particulates from the sample or mobile phase can block the column inlet frit, or the stationary phase can degrade over time.

      • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the stationary phase is damaged, the column will need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The impurities present in synthetic this compound largely depend on the synthesis route.[1]

  • Fischer Esterification (from Benzyl Alcohol and Acetic Acid):

    • Unreacted Benzyl Alcohol: This is a very common impurity.

    • Residual Acetic Acid: Can be present if not completely removed during workup.

    • Dibenzyl Ether: Formed by the acid-catalyzed dehydration of benzyl alcohol.

    • Polymerization Byproducts: Benzyl alcohol can polymerize in the presence of a strong acid catalyst like sulfuric acid.[2][3]

  • From Benzyl Chloride and Sodium Acetate:

    • Residual Benzyl Chloride: Incomplete reaction can leave unreacted starting material.

    • Benzaldehyde: Can be present as an impurity in the starting benzyl chloride.

    • Toluene and Chlorotoluenes: May be present as impurities from the synthesis of benzyl chloride.

Q2: What are the typical quality specifications for this compound?

A2: Quality specifications for this compound can vary depending on the intended application (e.g., fragrance, food, or pharmaceutical). Below are some typical specifications.

ParameterFood Grade (FCC)Fragrance Grade
Purity (Assay) ≥ 98.0%[4]≥ 99.0%
Appearance Colorless liquidColorless liquid
Odor Floral, fruity, sweetConforms to standard
Acid Value ≤ 1.0[4]Typically ≤ 0.5
Refractive Index @ 20°C 1.500 - 1.504[4]1.501 - 1.504
Specific Gravity @ 25°C 1.049 - 1.059[4]1.052 - 1.056
Chlorinated Compounds Passes test[4]Not detectable

Q3: Which analytical technique is better for purity analysis of this compound: GC or HPLC?

A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the purity analysis of this compound. The choice often depends on the specific impurities that need to be quantified and the available instrumentation.

  • GC-FID (Gas Chromatography with Flame Ionization Detection) is generally preferred for its high resolution of volatile and semi-volatile compounds. It is excellent for detecting and quantifying residual starting materials like benzyl alcohol and benzyl chloride, as well as byproducts like benzaldehyde.

  • HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) is also a robust technique. It can be advantageous for analyzing less volatile or thermally sensitive impurities. A reverse-phase HPLC method is commonly employed.[5]

Q4: Can I use distillation to purify synthetic this compound?

A4: While distillation can be used as a purification step, it may not be sufficient to achieve high purity, especially when trying to remove benzyl alcohol. Benzyl alcohol (boiling point ~205 °C) and this compound (boiling point ~212 °C) have relatively close boiling points, making their separation by simple distillation challenging.[6] Fractional distillation can improve the separation, but chromatographic methods are generally required to confirm purity and quantify trace impurities.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by GC-FID
  • Objective: To determine the purity of a synthetic this compound sample and quantify key impurities such as benzyl alcohol and benzaldehyde.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID)

    • Capillary GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

  • Reagents:

    • This compound Sample

    • High-purity solvent for dilution (e.g., acetone (B3395972) or ethyl acetate)

    • Reference standards for this compound, benzyl alcohol, and benzaldehyde

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound and individual stock solutions of the expected impurities in the chosen solvent. Create a mixed standard solution containing all components at known concentrations.

    • Sample Preparation: Accurately weigh about 100 mg of the this compound sample and dilute it in the chosen solvent to a final concentration of approximately 1 mg/mL.

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Temperature Program:

        • Initial Temperature: 80 °C, hold for 2 minutes

        • Ramp: 10 °C/min to 240 °C

        • Hold: 5 minutes at 240 °C

      • Carrier Gas: Helium, at a constant flow of 1.2 mL/min

      • Injection Volume: 1 µL

      • Split Ratio: 50:1

    • Analysis: Inject the mixed standard solution to determine the retention times and response factors of each component. Then, inject the prepared sample solution.

    • Calculation: Calculate the percentage purity of this compound and the concentration of impurities using the peak areas from the chromatograms. The expected elution order is typically benzaldehyde, followed by benzyl alcohol, and then this compound.

Protocol 2: Purity Analysis of this compound by HPLC-UV
  • Objective: To determine the purity of a synthetic this compound sample using reverse-phase HPLC.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.

    • Standard Preparation: Prepare a stock solution of this compound and any expected impurities in the mobile phase.

    • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of about 0.5 mg/mL.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • UV Detection Wavelength: 254 nm

    • Analysis: Inject the standard solution to determine the retention time and peak area of this compound. Then, inject the sample solution.

    • Calculation: Determine the purity of the this compound sample by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

Visualizations

Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_decision Quality Control synthesis Synthetic this compound sampling Sample Preparation synthesis->sampling analysis GC or HPLC Analysis sampling->analysis data_processing Data Processing & Integration analysis->data_processing specification Compare to Specifications data_processing->specification pass Pass specification->pass Meets Criteria fail Fail specification->fail Does Not Meet Criteria troubleshooting Troubleshooting fail->troubleshooting

Caption: Workflow for the purity analysis of synthetic this compound.

Troubleshooting_Decision_Tree cluster_peak_shape Peak Shape Issues cluster_extra_peaks Extraneous Peaks cluster_solutions Potential Solutions start Abnormal Chromatogram peak_tailing Peak Tailing? start->peak_tailing broad_peak Broad/Split Peak? start->broad_peak ghost_peaks Ghost Peaks? start->ghost_peaks impurity_peaks Unexpected Impurity Peaks? start->impurity_peaks solution_liner Replace Inlet Liner/Septum peak_tailing->solution_liner Yes solution_column Trim/Replace Column peak_tailing->solution_column If persists solution_temp Optimize Temp. Program broad_peak->solution_temp If persists solution_overload Reduce Sample Concentration broad_peak->solution_overload Yes ghost_peaks->solution_liner Also check solution_carryover Improve Syringe Wash ghost_peaks->solution_carryover Yes solution_gas Check Gas Purity ghost_peaks->solution_gas If persists solution_synthesis Review Synthesis Route impurity_peaks->solution_synthesis Yes

Caption: Decision tree for troubleshooting common GC/HPLC issues.

References

Addressing challenges in the scale-up of benzyl acetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of benzyl (B1604629) acetate (B1210297) production. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format, detailed experimental protocols, and comparative data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for benzyl acetate, and what are their primary challenges?

A1: The most common methods for synthesizing this compound include:

  • Fischer Esterification of Benzyl Alcohol and Acetic Acid: This is a widely used method, often catalyzed by a strong acid like sulfuric acid.[1] Key challenges include the reversible nature of the reaction, the corrosive and polluting nature of sulfuric acid, and the potential for side reactions like dehydration and oxidation.[2][3]

  • Reaction of Benzyl Chloride with Sodium Acetate: This is an economical route, but incomplete conversion of benzyl chloride can remain, which negatively impacts the final product's aroma.[3][4] This necessitates extensive purification, leading to lower overall yields.[3]

  • Acetoxylation of Toluene: This process involves the reaction of toluene, acetic acid, and oxygen in the presence of a catalyst.[5] While it can be economically advantageous and produce fewer by-products, it may require high pressure and specialized equipment.[3][6]

  • Enzymatic Catalysis: Using enzymes like lipases offers high selectivity and milder reaction conditions.[7] However, the high cost of enzymes and their potential for moderate stability can be drawbacks for large-scale industrial production.[2][7]

Q2: How can the reaction equilibrium be shifted to maximize the yield of this compound in Fischer esterification?

A2: To maximize the yield of this compound, the reaction equilibrium must be shifted towards the product side. This can be achieved by:

  • Removing Water: As water is a product of the esterification reaction, its removal will drive the equilibrium forward. This is commonly done using a Dean-Stark apparatus during reflux.

  • Using an Excess of One Reactant: Employing an excess of either benzyl alcohol or acetic acid can also shift the equilibrium towards the product.[8]

Q3: What are common impurities in this compound synthesis and how can they be minimized?

A3: Common impurities include unreacted starting materials (benzyl alcohol, acetic acid), by-products such as dibenzyl ether, benzoic acid, and polymers resulting from side reactions.[2][8] Minimizing these impurities can be achieved through:

  • Optimizing Reaction Conditions: Careful control of temperature, reaction time, and catalyst loading can reduce the formation of by-products.

  • Choosing a Selective Catalyst: The use of more selective catalysts, such as certain heterogeneous catalysts or enzymes, can minimize side reactions.[2][7]

  • Thorough Purification: Post-reaction work-up involving neutralization, washing with sodium bicarbonate solution, and fractional distillation under reduced pressure is crucial for removing impurities.[4][9]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction (Equilibrium Not Shifted) Increase the excess of one reactant (typically the less expensive one).Use a Dean-Stark trap or other method to remove water as it is formed.[10]
Catalyst Deactivation For heterogeneous catalysts, consider regeneration or replacement if it has been used multiple times.[11] Ensure the catalyst is properly activated and dried before use.
Suboptimal Reaction Temperature Optimize the reaction temperature. Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions.
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or GC and ensure it is allowed to proceed to completion.

Problem 2: Poor Purity of the Final Product

Possible Cause Suggested Solution
Presence of Unreacted Starting Materials Improve the purification process, for example, by adding a washing step with sodium bicarbonate to remove acidic impurities or by using fractional distillation to separate components with different boiling points.[4] For removal of excess benzyl alcohol, washing with a brine solution can be effective.
Formation of By-products (e.g., dibenzyl ether) Adjust reaction conditions to be milder (e.g., lower temperature).Consider using a more selective catalyst.
Emulsion Formation During Work-up Add a saturated salt solution (brine) during the washing steps to help break the emulsion.[8]
Contamination from the Catalyst If using a homogeneous catalyst like sulfuric acid, ensure complete neutralization and removal during the work-up.[4] For heterogeneous catalysts, ensure proper filtration.

Data Presentation: Comparison of Catalytic Systems

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference(s)
Sulfuric AcidAcetic Acid, Benzyl Alcohol---~65.8[12]
Strong Acid Cation Exchange ResinAcetic Acid, Benzyl Alcohol2.0:2.251001084.24[2]
N-methylpyrrolidone hydrosulfateAcetic Acid, Benzyl Alcohol1.4:1.0110198.6[12]
Phosphotungstic acidAcetic Acid, Benzyl Alcohol2.5:1.0-290.0[12]
Immobilized LipaseBenzyl Alcohol, Vinyl Acetate--2498[7]
S-Fe-MCM-48Acetic Acid, Benzyl Alcohol1:260698.9 (selectivity)[13]

Experimental Protocols

Protocol 1: Fischer Esterification of Benzyl Alcohol and Acetic Acid using Sulfuric Acid as a Catalyst

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl alcohol (1.0 eq), glacial acetic acid (2.0-3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Wash with a saturated sodium bicarbonate solution until the aqueous layer is basic (to neutralize the acidic catalyst and unreacted acetic acid).

    • Wash with brine to help break any emulsions and remove water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter to remove the drying agent and remove the solvent (if any) by rotary evaporation.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.[4][9][14]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactants (Benzyl Alcohol, Acetic Acid) B Add Catalyst (e.g., Sulfuric Acid) A->B C Heat to Reflux B->C D Monitor Reaction (e.g., TLC) C->D E Cool Reaction Mixture D->E Reaction Complete F Wash with Water E->F G Neutralize with NaHCO3 F->G H Wash with Brine G->H I Dry Organic Layer H->I J Filter I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Q1 Check Reaction Completion Start->Q1 A1_Yes Proceed to Work-up Q1->A1_Yes Yes A1_No Extend Reaction Time or Increase Temperature Q1->A1_No No Q2 Impurity Profile Analysis A1_Yes->Q2 A1_No->Q1 A2_Reactants Optimize Reactant Ratio or Improve Purification Q2->A2_Reactants Unreacted Reactants A2_Byproducts Adjust Reaction Conditions (Temp, Catalyst) Q2->A2_Byproducts By-products Q3 Catalyst Activity Check A2_Reactants->Q3 A2_Byproducts->Q3 A3_Active Investigate Other Parameters Q3->A3_Active Active A3_Inactive Regenerate or Replace Catalyst Q3->A3_Inactive Inactive End Optimized Process A3_Active->End A3_Inactive->End

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Enhancing Immobilized Lipase Stability for Benzyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the stability of immobilized lipase (B570770) for the synthesis of benzyl (B1604629) acetate (B1210297). Here you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and key data summaries to support your experimental work.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions.

Problem EncounteredPotential CausesRecommended Solutions
Low Yield of Benzyl Acetate - Incomplete Reaction: The esterification reaction may not have reached completion.[1] - Enzyme Inactivation: The immobilized lipase may have lost activity due to suboptimal reaction conditions.[2] - Product Inhibition: Accumulation of this compound or by-products may be inhibiting the enzyme.[3] - Mass Transfer Limitations: Diffusion of substrates to the enzyme's active site within the support may be hindered.[4][5]- Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction duration and temperature.[1] - Optimize Reaction Conditions: Systematically evaluate the effect of pH and temperature on the stability and activity of your immobilized lipase.[6] - Consider Fed-Batch Reactor: To overcome product inhibition, a fed-batch approach can be employed.[7] - Select Appropriate Support: Use a support with a suitable pore size to minimize diffusion limitations, especially with viscous substrates.[8]
Significant Loss of Activity After a Few Cycles (Low Reusability) - Enzyme Leaching: The lipase may be desorbing from the support, particularly with physical adsorption methods.[9] - Enzyme Denaturation: Harsh reaction conditions (e.g., temperature, pH, organic solvent) can denature the enzyme over time.[8] - Mechanical Stress: The support material may lack mechanical strength, leading to breakdown and enzyme loss.[10]- Introduce Cross-linking: After physical adsorption, use a cross-linking agent like glutaraldehyde (B144438) to form covalent bonds and prevent enzyme release.[8][11] - Utilize Covalent Immobilization: Employing covalent bonding methods from the start can create a more stable attachment.[12][13] - Optimize Reaction Conditions: Find the optimal operating window for temperature and pH to maintain enzyme stability.[6] - Choose a Robust Support: Select a support material with good mechanical properties to withstand repeated use.
Immobilized Lipase Inactive in Organic Solvents - Solvent-Induced Denaturation: Polar organic solvents can strip essential water from the enzyme's surface, leading to unfolding and inactivation.[14] - Incorrect Solvent Choice: The polarity of the solvent significantly impacts lipase activity and stability.[10]- Solvent Selection: Prefer hydrophobic, non-polar solvents which generally enhance lipase stability.[10] If a polar solvent is necessary, test different options and concentrations to find the least denaturing conditions. - Solvent Engineering: Consider using ionic liquids or deep eutectic solvents as alternatives to conventional organic solvents.[14]
Apparent Increase in Michaelis Constant (Km) - Mass Transfer Resistance: The diffusion of the substrate from the bulk solution to the enzyme's active site is limited, making it appear that a higher substrate concentration is needed for half-maximal velocity.[15]- Reduce Particle Size: Smaller support particles decrease the diffusion path length for the substrate.[15] - Increase Agitation: Higher stirring speeds can reduce the thickness of the external diffusion layer around the support particles.[15] - Optimize Enzyme Loading: Very high enzyme loading can lead to pore blockage and increased internal mass transfer limitations.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the loss of activity in immobilized lipase during this compound synthesis?

A1: The most common reasons for activity loss are enzyme leaching from the support, especially when using physical adsorption, and denaturation caused by suboptimal reaction conditions such as high temperatures, extreme pH, or the use of polar organic solvents.[8][9]

Q2: How can I improve the thermal stability of my immobilized lipase?

A2: Immobilization itself generally improves thermal stability compared to the free enzyme.[11] To further enhance it, you can:

  • Use Covalent Immobilization: This creates strong bonds between the enzyme and the support.[12]

  • Introduce Cross-linking: After adsorption, cross-linking the enzyme molecules can increase rigidity and stability.[8][11]

  • Select a Thermally Stable Support: Materials like silica (B1680970) and some polymers offer good thermal resistance.[16]

Q3: What is the impact of water activity on the synthesis of this compound?

A3: Water activity is a critical parameter in esterification reactions.[10] While a certain amount of water is essential for lipase activity, excess water, which is also a product of the reaction, can shift the equilibrium towards hydrolysis, reducing the yield of this compound.[10] It is often necessary to control the water content in the reaction medium, for example, by using molecular sieves.[10]

Q4: How do I choose the right support material for lipase immobilization?

A4: The choice of support depends on several factors:

  • Hydrophobicity: Hydrophobic supports are generally preferred for lipase immobilization as they can promote the open, active conformation of the enzyme.[17]

  • Pore Size: The pore size should be large enough to allow the substrate and product to diffuse freely, avoiding mass transfer limitations.[8]

  • Mechanical and Chemical Stability: The support should be robust enough to withstand the reaction conditions and repeated use.[10]

  • Cost: For industrial applications, the cost of the support material is a significant consideration.

Q5: Can I reuse my immobilized lipase? If so, for how many cycles?

A5: Yes, one of the main advantages of immobilization is the ability to reuse the enzyme. The number of possible cycles depends on the stability of the immobilization. Covalently bound or cross-linked lipases can often be reused for numerous cycles with minimal loss of activity.[11][18] For example, some preparations have been shown to retain over 90% of their initial activity after 5 cycles.[19]

Experimental Protocols

Protocol 1: Lipase Immobilization by Physical Adsorption on a Hydrophobic Support

This protocol describes a general procedure for immobilizing lipase onto a hydrophobic support like polypropylene (B1209903) beads.

Materials:

  • Lipase solution (e.g., from Candida antarctica Lipase B)

  • Hydrophobic support (e.g., Accurel MP 1000)

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare a lipase solution of the desired concentration in phosphate buffer.

  • Add the hydrophobic support to the lipase solution (e.g., a 1:10 ratio of support weight to solution volume).

  • Incubate the mixture in a shaking incubator at 25°C for a specified time (e.g., 1-4 hours) to allow for adsorption.[20]

  • After incubation, separate the immobilized lipase from the solution by centrifugation or filtration.

  • Wash the immobilized lipase several times with phosphate buffer to remove any unbound enzyme.

  • The supernatant and washings can be collected to determine the amount of unbound lipase and calculate the immobilization yield.

  • Dry the immobilized lipase (e.g., under vacuum) and store it at 4°C until use.

Protocol 2: Assay for Determining Immobilized Lipase Activity

This protocol uses the hydrolysis of p-nitrophenyl butyrate (B1204436) (pNPB) to determine the activity of the immobilized lipase.

Materials:

  • Immobilized lipase

  • p-Nitrophenyl butyrate (pNPB) solution (0.4 mM in 25 mM sodium phosphate buffer, pH 7.0)[21]

  • Spectrophotometer

  • Thermostatted cuvette holder

  • Magnetic stirrer

Procedure:

  • Add a known volume of the pNPB substrate solution to a cuvette and place it in the spectrophotometer's thermostatted holder (e.g., at 25°C) with magnetic stirring.[21]

  • Add a small, accurately weighed amount of the immobilized lipase to the cuvette to initiate the reaction.[21]

  • Continuously monitor the increase in absorbance at 348 nm, which corresponds to the release of p-nitrophenol.[21]

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

  • One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions. The molar extinction coefficient for p-nitrophenol under these conditions is 5150 M⁻¹ cm⁻¹.[21]

Protocol 3: Determining Enzyme Leaching from the Support

This protocol helps to quantify the amount of active enzyme that leaches from the support during washing and incubation.

Materials:

  • Immobilized lipase

  • Reaction buffer

  • Centrifuge or filtration unit

  • Materials for lipase activity assay (as in Protocol 2)

Procedure:

  • Incubate a known amount of the immobilized lipase in the reaction buffer under gentle agitation for a specific period (e.g., 90 minutes).[22]

  • Separate the immobilized lipase from the buffer by centrifugation or filtration.

  • Collect the supernatant (the buffer in which the immobilized enzyme was incubated).

  • Perform a lipase activity assay (as described in Protocol 2) on the collected supernatant.[22]

  • The presence of activity in the supernatant indicates that the enzyme has leached from the support. The amount of leached enzyme can be quantified by comparing the activity to a standard curve of the free enzyme.

Quantitative Data Summary

Table 1: Effect of Immobilization on Lipase Thermal Stability

Enzyme FormSupportTemperature (°C)Half-life (h)Reference
Free Lipase-70~3[16]
Immobilized LipaseHP-20 beads70~7.5[16]
Free Lipase-70Inactivated[23]
Immobilized Lipase (CALB)Chitosan-Polyphosphate80Inactivated[23]

Table 2: Reusability of Immobilized Lipase

Immobilization MethodSupportNumber of CyclesRetained Activity (%)Reference
Physical AdsorptionPolyethylene terephthalate593[19]
Physical Adsorption + GlutaraldehydeAccurel MP 10007-10>50[11]
Covalent BondingMagnetic Nanoparticles875.3[13]

Visualizations

Experimental Workflow for Lipase Immobilization and Stability Testing

G cluster_prep Preparation cluster_immob Immobilization cluster_post Post-Immobilization cluster_eval Evaluation Lipase Solution Lipase Solution Immobilization Immobilization Lipase Solution->Immobilization Support Material Support Material Support Material->Immobilization Washing Washing Immobilization->Washing Drying & Storage Drying & Storage Washing->Drying & Storage Leaching Test Leaching Test Washing->Leaching Test Collect Supernatant Activity Assay Activity Assay Drying & Storage->Activity Assay Stability Test Stability Test Drying & Storage->Stability Test

Caption: Workflow for lipase immobilization and subsequent evaluation.

Troubleshooting Logic for Low this compound Yield

G Start Start Low Yield Low Yield Start->Low Yield Check Activity Check Activity Low Yield->Check Activity Is initial activity low? Check Reusability Check Reusability Check Activity->Check Reusability No Optimize Conditions Optimize Conditions Check Activity->Optimize Conditions Yes Improve Immobilization Improve Immobilization Check Reusability->Improve Immobilization Poor Address Mass Transfer Address Mass Transfer Check Reusability->Address Mass Transfer Good End End Optimize Conditions->End Improve Immobilization->End Address Mass Transfer->End

Caption: Troubleshooting flowchart for low product yield.

References

Validation & Comparative

Comparative study of different catalysts for benzyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Benzyl (B1604629) Acetate (B1210297) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Benzyl acetate, a key ester with a characteristic jasmine-like aroma, finds extensive application in the fragrance, flavor, and pharmaceutical industries. Its synthesis, typically achieved through the esterification of benzyl alcohol with acetic acid, is highly dependent on the catalyst employed. The choice of catalyst significantly influences reaction efficiency, product yield, selectivity, and overall process sustainability. This guide provides a comparative analysis of various catalysts for this compound synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The efficacy of different catalysts in this compound synthesis varies considerably. The following table summarizes the performance of several catalyst types under their respective optimal reaction conditions.

Catalyst TypeSpecific CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reusability
Inorganic Salts FeCl3/Carbon1.0:1.8-2.089.1Good catalytic performance noted[1]
Fe2(SO4)31.0:2.5-2.067.1-
Solid Superacids S2O8²⁻/Fe2O3-CoO---98.6Yield of 97.6% after 6 uses[1]
Ionic Liquids 1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate2.0:1.01105.095.52Yield of 84.15% after 5 uses[1][2]
[EMIM][HSO4]1:11104.090.34Can be used for up to three cycles with minimal loss in activity[3][4]
Resins Strong Acid Cation Exchange Resin4.0:5.010010.084.23Yield of 83.88% after 10 uses[1]
Heteropoly Compounds (NH4)6[MnMo9O32]·8H2O2.0:1.0-1.580.4-
Anion Exchange Resin Supported (NH4)6[MnMo9O32]2.5:1.0-2.595.4Reusable[5]
Enzymes Immobilized Lipase (CALB)-3024.098.0Stable for multiple cycles[6]
Phase Transfer Catalysts Tetrabutyl Ammonium Bromide (TBAB)-1000.58>97Yield of 92% after 5 uses[7]

Note: '-' indicates data not specified in the search results.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for this compound synthesis using different classes of catalysts.

Synthesis using a Solid Acid Catalyst (e.g., Strong Acid Cation Exchange Resin)
  • Catalyst Preparation: The strong acid cation exchange resin is activated by washing with HCl, followed by deionized water until neutral, and then dried in an oven.

  • Reaction Setup: A mixture of acetic acid and benzyl alcohol (e.g., molar ratio of 4.0:5.0) is placed in a round-bottom flask equipped with a reflux condenser.[1] The catalyst (e.g., 25% by weight of acetic acid) is added to the flask.[1]

  • Reaction Conditions: The reaction mixture is heated to 100°C and refluxed for 10 hours with continuous stirring.[1]

  • Product Isolation and Analysis: After the reaction, the catalyst is filtered off. The filtrate is washed with a saturated sodium bicarbonate solution to neutralize any unreacted acetic acid, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate. The final product is purified by distillation, and the yield is determined by gas chromatography (GC).

Synthesis using an Ionic Liquid Catalyst (e.g., [EMIM][HSO4])
  • Reaction Setup: Acetic acid, benzyl alcohol (e.g., molar ratio of 1:1), and the ionic liquid catalyst [EMIM][HSO4] (e.g., 0.66 molar ratio relative to reactants) are combined in a reaction vessel.[3][4]

  • Reaction Conditions: The mixture is heated to 110°C and stirred for 4 hours.[3][4]

  • Product Isolation and Analysis: The product, this compound, is immiscible with the ionic liquid and can be separated by decantation.[8] The ionic liquid can be recovered and reused. The purity and yield of the product are determined by GC-MS analysis.

Enzymatic Synthesis using Immobilized Lipase
  • Enzyme Immobilization: Lipase from Candida antarctica (CALB) is immobilized on a support such as chitosan-polyphosphate beads.[6]

  • Reaction Setup: In a typical reaction, benzyl alcohol and an acyl donor (e.g., vinyl acetate) are dissolved in an organic solvent like hexane.[6] The immobilized enzyme is then added to this solution.

  • Reaction Conditions: The reaction is carried out at a controlled temperature, for instance, 30°C, with shaking for 24 hours.[6]

  • Product Isolation and Analysis: The immobilized enzyme is separated by filtration.[6] The solvent is evaporated, and the product is analyzed by GC-MS. The reusability of the biocatalyst is tested by washing the filtered enzyme and using it in subsequent reaction cycles.[6]

Visualizing the Process

To better understand the experimental workflow and the logical relationships in catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Reactants (Benzyl Alcohol, Acetic Acid) Reaction_Vessel Reaction Setup (Mixing) Reactants->Reaction_Vessel Catalyst_Prep Catalyst Preparation/Activation Catalyst_Prep->Reaction_Vessel Heating Heating & Stirring (Controlled Temp & Time) Reaction_Vessel->Heating Separation Catalyst & Product Separation Heating->Separation Separation->Catalyst_Prep Catalyst Recycling Purification Product Purification (Washing, Distillation) Separation->Purification Analysis Analysis (GC, GC-MS) Purification->Analysis

Caption: Generalized experimental workflow for this compound synthesis.

Catalyst_Selection_Logic start Desired Outcome high_yield High Yield (>95%) start->high_yield reusability High Reusability start->reusability mild_conditions Mild Conditions start->mild_conditions low_cost Low Cost start->low_cost catalyst1 Solid Superacids (e.g., S2O8²⁻/Fe2O3-CoO) high_yield->catalyst1 catalyst2 Ionic Liquids (e.g., [EMIM][HSO4]) high_yield->catalyst2 catalyst3 Enzymes (e.g., Immobilized Lipase) high_yield->catalyst3 reusability->catalyst1 reusability->catalyst2 reusability->catalyst3 mild_conditions->catalyst3 catalyst4 Inorganic Salts (e.g., FeCl3/Carbon) low_cost->catalyst4

Caption: Logical guide for selecting a catalyst based on desired outcomes.

References

A Comparative Guide to HPLC-UV Method Validation for Benzyl Acetate and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical ingredients is paramount. Benzyl (B1604629) acetate (B1210297), a common fragrance and flavoring agent, also finds use in pharmaceutical formulations. This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the quantification of benzyl acetate and its impurities. The validation of these methods is based on the International Council for Harmonisation (ICH) guidelines to ensure data reliability and regulatory compliance.[1][2][3]

Comparison of HPLC-UV Methods

Two distinct HPLC-UV methods are presented below for the analysis of this compound. Method 1 is adapted from a study where this compound was quantified as an impurity in a drug substance, lacosamide.[4] Method 2 is based on a validated method for the simultaneous determination of benzyl alcohol and another active pharmaceutical ingredient, offering an alternative chromatographic approach.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2
Column Finepak SIL C18T-5 (5 µm, 4.6 mm × 150 mm)[4]Hypersil BDS C18 (5 µm, 4.6 mm x 150 mm)
Mobile Phase Methanol:Water (80:20 v/v)[4]Acetonitrile:50mM Triethylamine (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 257 nm220 nm
Injection Volume 20 µL[4]20 µL
Column Temperature Ambient40 °C

Table 2: Method Validation Parameters

ParameterMethod 1Method 2 (Representative Values)
Linearity Range 0.1–10 µg/mL[4]160-240 µg/mL (for Benzyl Alcohol)
Correlation Coefficient (R²) 0.9995[4]0.9995 (for Benzyl Alcohol)
Limit of Detection (LOD) 0.03 µg/mL[4]0.86 µg/mL (for Benzyl Alcohol)
Limit of Quantitation (LOQ) 0.1 µg/mL[4]2.5 µg/mL (for Benzyl Alcohol)
Accuracy (% Recovery) 98.5% to 101.2%[4]98.0% to 102.0%
Precision (%RSD) < 2%[4]< 2.0%

Experimental Protocols

The following are detailed methodologies for key validation experiments as per ICH guidelines.[1][2][3]

System Suitability

Objective: To ensure the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a standard solution of this compound at a concentration within the linear range.

  • Inject the standard solution five replicate times.

  • Calculate the following parameters:

    • Tailing factor (T): Should be ≤ 2.0.

    • Theoretical plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.

Specificity (Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

Procedure:

  • Expose the this compound sample to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 24 hours.

    • Photolytic: UV light (254 nm) for 24 hours.

  • Analyze the stressed samples using the HPLC method.

  • Assess the chromatograms for the separation of the this compound peak from any degradation product peaks. The peak purity of the principal peak should be evaluated.

Linearity

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

Procedure:

  • Prepare a series of at least five standard solutions of this compound at different concentrations covering the expected range.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Determine the correlation coefficient (R²), which should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare samples of a known concentration (e.g., a placebo spiked with this compound) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each level.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Procedure:

  • Repeatability (Intra-day precision):

    • Prepare six independent samples of this compound at the same concentration.

    • Analyze the samples on the same day and by the same analyst.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day with a different analyst and/or different equipment.

    • Calculate the %RSD of the combined results from both days.

  • The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively.

Procedure:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the response (e.g., y-intercept of the regression line) and S is the slope of the calibration curve.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic phase).

    • Column temperature (± 5°C).

    • Detection wavelength (± 2 nm).

  • Analyze a standard solution under each varied condition.

  • Assess the impact of these changes on the system suitability parameters and the assay results. The system suitability criteria should still be met.

Workflow and Process Visualization

The following diagram illustrates the logical workflow of the HPLC-UV method validation process for this compound and its impurities.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization A Select Chromatographic Conditions (Column, Mobile Phase, etc.) B System Suitability A->B C Specificity (Forced Degradation) B->C D Linearity C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Validation Report H->I

Caption: HPLC-UV Method Validation Workflow.

This guide provides a framework for the validation of HPLC-UV methods for this compound, enabling researchers and scientists to ensure the quality and consistency of their analytical data. The presented comparative data and detailed protocols serve as a valuable resource for method development and implementation in a regulated environment.

References

A Comparative Guide to the Synthesis of Benzyl Acetate: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the synthesis of esters like benzyl (B1604629) acetate (B1210297) is a fundamental process. Benzyl acetate, a key compound in the flavor and fragrance industry, can be synthesized through various methods, broadly categorized as chemical and enzymatic. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most suitable method for a given application.

The traditional chemical synthesis of this compound, most commonly achieved through Fischer esterification, is a well-established method. It typically involves the reaction of benzyl alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] While effective, this method often requires harsh reaction conditions and can lead to environmental concerns due to the use of corrosive catalysts.[3]

In contrast, enzymatic synthesis has emerged as a "green" and highly efficient alternative.[4] This method typically employs lipases, such as Candida antarctica lipase (B570770) B (CALB), to catalyze the esterification or transesterification reaction.[5][6] Enzymatic routes offer the advantages of milder reaction conditions, high specificity, and the potential for catalyst reuse, aligning with the principles of sustainable chemistry.[4][7]

Quantitative Comparison of Synthesis Methods

The choice between chemical and enzymatic synthesis of this compound often depends on a trade-off between reaction kinetics, yield, and environmental considerations. The following table summarizes key quantitative parameters for both methods based on published data.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄)[1][2]Lipases (e.g., Candida antarctica lipase B)[5][6]
Typical Yield 15-95% (highly variable depending on conditions)[1][2]>90%[5][8]
Reaction Temperature High (typically reflux, >100°C)[2][3]Mild (typically 30-60°C)[5][7]
Reaction Time 1-14 hours[2][9]10 minutes to 24 hours (highly dependent on enzyme and substrates)[5][8]
Byproducts Water, potential for side reactions at high temperatures[2]Water (in esterification), or other small molecules (in transesterification)[5][8]
Catalyst Reusability Generally not reusable[4]High, especially with immobilized enzymes[7][10]
Environmental Impact Use of corrosive acids, high energy consumption[3]"Green" and sustainable, biodegradable catalyst, lower energy consumption[4][6]

Experimental Protocols

Chemical Synthesis: Fischer Esterification of this compound

This protocol describes a typical laboratory-scale synthesis of this compound using Fischer esterification.

Materials:

  • Benzyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Reflux apparatus, separatory funnel, distillation setup

Procedure:

  • In a round-bottom flask, combine benzyl alcohol and glacial acetic acid. A molar excess of acetic acid is often used to drive the equilibrium towards the product.[9]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux for 1-2 hours.[2]

  • After cooling, transfer the reaction mixture to a separatory funnel and wash with water to remove the excess acetic acid and sulfuric acid.

  • Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with a saturated sodium chloride solution to remove residual water and water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude this compound can be further purified by fractional distillation.

Enzymatic Synthesis: Lipase-Catalyzed Transesterification for this compound

This protocol outlines a general procedure for the enzymatic synthesis of this compound via transesterification, a highly efficient method.[8]

Materials:

  • Benzyl alcohol

  • Vinyl acetate (acyl donor)

  • Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)[6][8]

  • Organic solvent (e.g., hexane, or solvent-free)

  • Shaker incubator

Procedure:

  • In a screw-capped vial, combine benzyl alcohol and vinyl acetate. An excess of the acyl donor is often used.[8]

  • Add the immobilized lipase to the mixture.

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 40-50°C) for a specified time. Reaction times can be as short as 10 minutes for complete conversion with certain enzymes and conditions.[8]

  • After the reaction, the immobilized enzyme can be recovered by simple filtration for reuse.[7][10]

  • The excess vinyl acetate and the product, this compound, can be separated by distillation. The mild reaction conditions often result in a high-purity product with minimal need for further purification.

Visualizing the Synthesis Workflows

The following diagrams illustrate the general workflows for both chemical and enzymatic synthesis of this compound.

Chemical Synthesis Workflow reagents Reactants: Benzyl Alcohol Acetic Acid Sulfuric Acid reflux Reflux reagents->reflux extraction Extraction & Washing reflux->extraction drying Drying extraction->drying purification Purification (Distillation) drying->purification product This compound purification->product Enzymatic Synthesis Workflow reagents Reactants: Benzyl Alcohol Vinyl Acetate Immobilized Lipase incubation Incubation reagents->incubation filtration Enzyme Filtration (for reuse) incubation->filtration separation Product Separation (Distillation) filtration->separation product This compound separation->product

References

A Comparative Guide to the Kinetic Modeling of Benzyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various kinetic models for the synthesis of benzyl (B1604629) acetate (B1210297), a key fragrance and flavor compound. It aims to offer an objective overview of different catalytic systems, their corresponding kinetic models, and the experimental data supporting them. This information is crucial for optimizing reaction conditions, scaling up production, and designing efficient chemical processes.

Comparative Kinetic Data

The synthesis of benzyl acetate can be achieved through several catalytic routes, each with distinct kinetic characteristics. The following table summarizes key quantitative data from various studies to facilitate a direct comparison of their performance.

Catalyst SystemReactantsKinetic ModelRate Constant (k)Activation Energy (Ea)Key Findings & ConditionsReference
Strong Acid Cation Exchange Resin (Fe³⁺ loaded) Benzyl Alcohol, Acetic AcidSecond-OrderNot explicitly stated, but the model showed good agreement with experimental data.59.12 kJ/molThe reaction rate is well-described by a second-order kinetic equation.
Silicotungstic Acid (under ultrasonic radiation) Benzyl Alcohol, Acetic AcidSecond-OrderNot explicitly stated, but the model accurately predicted product distribution.-Ultrasonic radiation significantly influences the reaction kinetics.
Zeolites (Hβ, HY, HZSM5) Benzyl Alcohol, Acetic AcidFirst-Order (with respect to acid concentration)--Zeolite HZSM5 showed 100% selectivity to this compound, while Hβ and HY also produced dibenzyl ether.[1]
Amberlyst-15 Benzyl Alcohol, Acetic AcidHomogeneous Reaction Model-73.3 kJ/molThe reaction rate increased with catalyst concentration and temperature. Particle size and stirrer speed had minimal effect.[2]
Immobilized Lipase (B570770) (Novozym® 435) Benzyl Alcohol, Vinyl AcetatePing-Pong Bi-SubstrateK_m (Benzyl Alcohol): 310 mM, V_max: 0.10 mmol h⁻¹ g⁻¹-The model provided a good fit for the enzymatic transesterification data.[3][4]
Zeolite HX (from Kaolin) Acetic Acid, Benzyl AlcoholEley-Rideal--Acetic acid conversion reached ~58.5% at an acetic acid to benzyl alcohol molar ratio of 1:4.[5]
Ionic Liquid ([EMIM][HSO₄]) Acetic Acid, Benzyl Alcohol---Achieved 90.34% acid conversion at 110°C with a 1:1 molar ratio of reactants and a 0.66 molar ratio of ionic liquid.[6]
Lipozyme RM IM Benzyl Alcohol, Vinyl Acetate---Achieved 100% conversion in 10 minutes in a solvent-free medium.[7][8]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are summarized protocols for key experiments in this compound synthesis kinetics.

Esterification using Solid Acid Catalysts (e.g., Zeolites, Resins)
  • Materials: Benzyl alcohol, acetic acid, and the chosen solid acid catalyst (e.g., Amberlyst-15, Zeolite HZSM5). An inert solvent like toluene (B28343) or n-heptane may be used.

  • Catalyst Preparation: The catalyst is typically dried in an oven (e.g., at 110°C for 12 hours) to remove any adsorbed water before use.[5]

  • Reaction Procedure:

    • A known quantity of benzyl alcohol and acetic acid (at a specific molar ratio, e.g., 1:1 or 1:2) are charged into a batch reactor equipped with a condenser, magnetic stirrer, and temperature controller.[1][2]

    • A specific weight percentage of the catalyst is added to the reaction mixture.[1][5]

    • The mixture is heated to the desired reaction temperature (e.g., 328–359 K) and stirred continuously.[2]

    • Samples are withdrawn at regular time intervals for analysis.

  • Analytical Method: The progress of the reaction is monitored by determining the concentration of the remaining acetic acid. This is often done by titration with a standard solution of NaOH using phenolphthalein (B1677637) as an indicator.[1][5] Gas chromatography (GC) can also be used to determine the concentration of this compound and other products.

Enzymatic Synthesis using Immobilized Lipase
  • Materials: Benzyl alcohol, an acyl donor (e.g., vinyl acetate or acetic acid), and an immobilized lipase (e.g., Novozym 435). A suitable organic solvent (e.g., n-heptane) is often used.[3][7]

  • Reaction Procedure:

    • Benzyl alcohol and the acyl donor are dissolved in the organic solvent in a sealed flask.

    • A known amount of the immobilized lipase is added to initiate the reaction.

    • The flask is placed in an incubator shaker at a specific temperature and agitation speed (e.g., 300 rpm).[3]

    • Samples of the reaction mixture are taken at different time points.

  • Analytical Method: The samples are typically analyzed using gas chromatography (GC) to quantify the amount of this compound formed and the remaining substrates.

Visualizing the Process

To better understand the workflow and reaction mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_modeling Kinetic Modeling reactants Select Reactants (e.g., Benzyl Alcohol, Acetic Acid) reactor Charge Reactor reactants->reactor catalyst Select & Prepare Catalyst (e.g., Zeolite, Lipase) catalyst->reactor conditions Set Reaction Conditions (Temp, Pressure, Stirring) reactor->conditions sampling Collect Samples Over Time conditions->sampling quantification Quantify Components (Titration, GC) sampling->quantification data_processing Process Data (Concentration vs. Time) quantification->data_processing model_selection Propose Kinetic Model (e.g., Second-Order, L-H) data_processing->model_selection parameter_estimation Estimate Kinetic Parameters (k, Ea) model_selection->parameter_estimation model_validation Validate Model parameter_estimation->model_validation

Caption: General workflow for kinetic modeling of this compound synthesis.

eley_rideal_mechanism cluster_surface Catalyst Surface A_ads Acetic Acid (A) adsorbs on active site (S) AS A-S (Adsorbed Complex) A_ads->AS k_ads AS->A_ads k_des product_desorption This compound (P) desorbs AS->product_desorption water_desorption Water (W) desorbs AS->water_desorption B_bulk Benzyl Alcohol (B) in bulk phase B_bulk->AS Surface Reaction (k_surf)

Caption: Eley-Rideal mechanism for zeolite-catalyzed esterification.[5]

References

Comparing the efficacy of different extraction methods for benzyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for benzyl (B1604629) acetate (B1210297), a key compound in flavor, fragrance, and pharmaceutical industries. The efficacy of each method is evaluated based on quantitative data from experimental studies, focusing on yield, purity, and processing time. Detailed experimental protocols are provided to facilitate replication and adaptation in a laboratory setting.

Comparison of Extraction Method Efficacy

The selection of an appropriate extraction method for benzyl acetate is contingent on the starting material (natural source vs. synthetic reaction mixture) and the desired scale of operation. The following table summarizes the performance of several common extraction techniques.

Extraction MethodMatrixKey Performance MetricsAdvantagesDisadvantages
Solvent Extraction Natural (Jasmine, Ylang-Ylang) & Synthetic- High concrete oil recovery (e.g., 0.17% from Jasmine with n-Hexane)[1] - Absolute oil recovery from concrete: ~50-54%[1][2] - Can achieve high purity after refining[3]- High yield of concrete oil[1] - Versatile for both natural and synthetic sources[1][3]- Potential for residual solvent in the final product[4] - May extract undesirable compounds[5][6] - Can be time and energy-consuming[4]
Hydrodistillation Natural (Jasmine, Ylang-Ylang)- Low essential oil yield (e.g., 0.008% from Jasmine)[1][2] - Can yield high-quality oil with more esters like this compound[7]- Simple and traditional method- Low yield compared to solvent extraction[2] - High temperatures can lead to degradation of thermolabile compounds[4]
Supercritical Fluid Extraction (SFE) with CO₂ Natural (Ylang-Ylang)- Yields up to 1.8%, comparable to hydrodistillation[7] - Yields can be increased with a co-solvent like ethanol[8]- Environmentally friendly ("green") method[9] - Produces high-quality oils[8] - Adjustable selectivity by varying pressure and temperature[10]- High initial equipment cost[10] - May have lower yields than solvent extraction[11]
Microwave-Assisted Extraction (MAE) Natural (Ylang-Ylang)- Higher yield (0.956%) in a shorter time (40 min) compared to hydrodistillation (0.80% in 3h)[4]- Significantly reduced extraction time[4] - Higher yield of volatile compounds[4] - Energy saving[4]- Potential for localized heating and degradation if not optimized[12]
Ultrasound-Assisted Extraction (UAE) Synthetic- Can achieve high esterification yield (95.3%) when used during synthesis[13]- Shorter reaction/extraction times[12] - Improved mass transfer and cell disruption[14]- Requires specialized equipment
Solid-Phase Extraction (SPE) Aqueous solutions- Can effectively extract compounds from aqueous media[5][6]- Can be highly selective - Amenable to automation- May have lower capacity than liquid-liquid extraction - Resin cost can be a factor
Headspace Solid-Phase Microextraction (HS-SPME) Volatile analysis- Efficient for qualitative and quantitative analysis of volatile compounds[15][16]- Solvent-free method[16] - High sensitivity[17]- Primarily an analytical technique, not suitable for bulk extraction

Experimental Protocols

Solvent Extraction of this compound from a Synthetic Reaction Mixture

This protocol describes a typical work-up procedure for isolating this compound after its synthesis.

Materials:

  • Reaction mixture containing this compound

  • Ethyl acetate[18]

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.

  • Remove the aqueous layer.

  • Wash the organic layer sequentially with:

    • Deionized water

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid catalyst)

    • Saturated sodium chloride solution (to reduce the solubility of organic compounds in the aqueous phase).

  • After each wash, allow the layers to separate and discard the aqueous layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain crude this compound.

  • The crude product can be further purified by distillation.

Hydrodistillation of Essential Oil from Jasmine Flowers

This protocol is a traditional method for extracting essential oils from plant materials.

Materials:

  • Fresh jasmine flowers

  • Deionized water

  • Clevenger-type apparatus

  • Heating mantle

Procedure:

  • Place a known quantity of fresh jasmine flowers into a round-bottom flask.

  • Add deionized water to cover the flowers.

  • Set up the Clevenger-type apparatus for hydrodistillation.

  • Heat the flask using a heating mantle to boil the water. The steam will carry the volatile oils.

  • The steam and oil vapor will condense in the condenser and be collected in the graduated tube of the Clevenger apparatus.

  • The oil, being less dense than water, will float on top of the water.

  • Continue the distillation for a set period (e.g., 3-5 hours).

  • After completion, allow the apparatus to cool.

  • Carefully collect the separated essential oil.

Supercritical Fluid Extraction (SFE) of Ylang-Ylang Oil

This protocol outlines the principles of SFE for obtaining high-quality essential oils.

Materials:

  • Dried and ground ylang-ylang flowers

  • Supercritical fluid extractor

  • Liquid carbon dioxide (CO₂)

Procedure:

  • Load the ground ylang-ylang flowers into the extraction vessel of the SFE system.

  • Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., above 73.8 bar and 31.1 °C).[10]

  • Pass the supercritical CO₂ through the extraction vessel. The this compound and other essential oil components will dissolve in the supercritical fluid.

  • The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature is changed.

  • This change causes the CO₂ to lose its solvating power, and the extracted oil precipitates.

  • The CO₂ can be recycled back to the pump.

  • The collected essential oil is then removed from the separator.

Visualizing the Extraction Workflows

To better understand the procedural flow of the primary extraction methods, the following diagrams have been generated.

G cluster_synthesis Synthetic Mixture cluster_extraction Liquid-Liquid Extraction cluster_purification Purification start Reaction Mixture (this compound, Reactants, Catalyst) add_solvent Add Immiscible Solvent (e.g., Ethyl Acetate) start->add_solvent separate Separatory Funnel (Shake and Separate Layers) add_solvent->separate wash Wash Organic Layer (Water, Bicarbonate, Brine) separate->wash dry Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate product Pure this compound evaporate->product

Fig. 1: Workflow for Liquid-Liquid Extraction of Synthetic this compound.

G cluster_natural Natural Source cluster_distillation Hydrodistillation cluster_product Product start Plant Material (e.g., Jasmine Flowers) add_water Add Water and Heat start->add_water distill Steam Distillation (Clevenger Apparatus) add_water->distill condense Condensation distill->condense separate Separation of Oil and Water condense->separate product Essential Oil (Containing this compound) separate->product

References

A Comparative Guide to GC-MS and HPLC Methods for Benzyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of benzyl (B1604629) acetate (B1210297), a common fragrance and flavoring agent also used as a pharmaceutical impurity, is crucial for quality control and safety assessment. The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective, data-driven comparison of these methods to assist in selecting the most suitable technique for your analytical needs.

Core Principles: Volatility vs. Solubility

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for analyzing volatile and thermally stable compounds.[1] In GC, a sample is vaporized and separated based on its boiling point and polarity as it travels through a capillary column. The separated components then enter a mass spectrometer, which provides definitive identification based on their unique mass-to-charge ratio and fragmentation patterns.[2] Given that benzyl acetate is a volatile ester, GC-MS is an inherently suitable and powerful tool for its analysis.[3]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] It is applicable to a broader range of analytes, including non-volatile and thermally sensitive compounds.[1] Detection is commonly performed using an ultraviolet (UV) or photodiode array (PDA) detector. For this compound, its aromatic ring allows for straightforward UV detection, making HPLC a robust alternative to GC-MS.

Quantitative Performance: A Side-by-Side Comparison

The selection of an analytical method often depends on its quantitative performance characteristics. The following table summarizes typical validation parameters for the analysis of this compound by both GC-MS and HPLC, compiled from published experimental data.

Performance Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Key Considerations
Linearity (R²) > 0.99> 0.999Both methods demonstrate excellent linearity.
Limit of Detection (LOD) < 3 µg/L (ppb)30 µg/L (ppb)GC-MS generally offers superior sensitivity for volatile analytes.
Limit of Quantitation (LOQ) 8 µg/L (ppb)[4]100 µg/L (ppb)The lower LOQ of GC-MS makes it ideal for trace-level impurity analysis.
Accuracy (% Recovery) 79 – 124%[4]98 – 102%Both methods provide high accuracy with proper optimization.
Precision (% RSD) Typically < 15%< 2%HPLC can offer slightly better precision in controlled studies.
Selectivity/Specificity Very High (Mass fragmentation provides structural confirmation)High (Chromatographic separation with UV detection)MS detection in GC-MS provides a higher degree of confidence in analyte identification compared to UV detection in HPLC.
Typical Analysis Time ~18 minutes[4]< 15 minutesRuntimes are comparable and can be optimized for higher throughput.

Experimental Workflows

The general analytical workflows for GC-MS and HPLC share initial sample preparation steps but diverge significantly at the separation and detection stages.

G Comparative Workflow: this compound Analysis cluster_prep Phase 1: Preparation cluster_gcms Phase 2: GC-MS Analysis cluster_hplc Phase 2: HPLC Analysis Sample Sample Weighing & Dilution Filtration Filtration (0.22 µm) Sample->Filtration GC_Inject Split/Splitless Injection Filtration->GC_Inject HPLC_Inject Autosampler Injection Filtration->HPLC_Inject GC_Sep Separation (GC Column) GC_Inject->GC_Sep MS_Ion Ionization & Fragmentation (MS) GC_Sep->MS_Ion MS_Detect Detection & Data Acquisition MS_Ion->MS_Detect HPLC_Sep Separation (HPLC Column) HPLC_Inject->HPLC_Sep UV_Detect Detection (UV/PDA) HPLC_Sep->UV_Detect HPLC_Data Data Acquisition UV_Detect->HPLC_Data

Caption: General experimental workflows for GC-MS and HPLC analysis of this compound.

Detailed Experimental Protocols

The following protocols are representative examples and may require optimization based on specific instrumentation and sample matrices.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from validated procedures for analyzing volatile acetate compounds.[4]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent such as acetonitrile (B52724) to achieve a concentration within the calibration range.[4] If necessary, filter the solution through a 0.22 µm syringe filter.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 7890A GC or equivalent.[4]

    • Mass Spectrometer: Agilent 7001B MS or equivalent.[4]

    • Inlet: Split injection (e.g., 30:1 ratio) at 295°C.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Positive Electron Ionization (EI) mode.

    • Acquisition: Selected Ion Monitoring (SIM) for quantification (m/z 79, 91, 108) and/or full scan mode (m/z 40-200) for identification. The mass spectrum of this compound shows characteristic ions at m/z 108, 91, 79, 77, and 43.[6]

Method 2: High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for the routine quantification of this compound.[7]

  • Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase (e.g., Methanol:Water, 80:20 v/v) to achieve a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter.

  • Instrumentation & Conditions:

    • HPLC System: Jasco LC-4000 system or equivalent.

    • Detector: PDA or UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile and Water.[7] A ratio of 80:20 (v/v) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.[8]

Conclusion and Recommendations

Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. The optimal choice depends on the specific analytical objective.

  • GC-MS is the recommended technique for:

    • Trace-level quantification: Its superior sensitivity and lower limits of detection make it ideal for analyzing this compound as a low-level impurity or contaminant.[9]

    • Definitive identification: The mass spectral data provides unambiguous structural confirmation, which is critical in complex matrices or for regulatory submissions.[1][9]

    • Analysis of complex volatile mixtures: GC offers high-resolution separation of multiple volatile components in a single run.[2]

  • HPLC is a strong alternative for:

    • Routine quality control: It is a robust, precise, and cost-effective method for assaying this compound as a major component in a formulation.

    • Simultaneous analysis with non-volatile compounds: If the analysis requires quantifying this compound alongside other non-volatile or thermally labile ingredients, HPLC is the superior choice.

    • Laboratories where GC-MS is unavailable: A standard HPLC-UV system is more common in QC labs and can be readily validated for this analysis.[9]

For comprehensive method cross-validation, analyzing the same set of samples with both techniques is advised to ensure congruent results and a deeper understanding of the method's respective capabilities and limitations.[10]

References

A Comparative Analysis of Benzyl Acetate Content in Different Floral Scents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) acetate (B1210297), a key volatile organic compound, is a significant contributor to the characteristic sweet and fruity aroma of numerous flowers. Its prevalence and concentration play a crucial role in plant-pollinator interactions and are of considerable interest in the fields of botany, chemical ecology, and the fragrance and pharmaceutical industries. This guide provides a comparative analysis of benzyl acetate content across various floral scents, supported by experimental data and detailed methodologies.

Quantitative Analysis of this compound

The concentration of this compound varies significantly among different floral species and even between cultivars of the same species. The following table summarizes the quantitative data on this compound content as a percentage of the total floral volatile compounds or essential oil composition, analyzed primarily by Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Flower SpeciesCultivar/VarietyThis compound Content (%)Reference(s)
Jasmine (Jasminum grandiflorum)Not Specified13.5 - 40.0
Prunus mume 'Nanko'90.36
'Sub'87.26
'Fub'78.53
'Zah'65.23
'Zao'54.32
'Fenh'34.23
'Fenp'1.23
'Jia'0.00
Ylang-Ylang (Cananga odorata)Grade I Essential Oil~6.60
Gardenia (Gardenia jasminoides)Not SpecifiedPresent, but quantitative data varies
Tuberose (Polianthes tuberosa)Not SpecifiedPresent, but quantitative data varies[1]

Experimental Protocols

The primary method for the qualitative and quantitative analysis of this compound and other volatile organic compounds in floral scents is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME)

This solvent-free extraction technique is ideal for sampling volatile compounds from living flowers without causing damage.

  • Sample Preparation: Fresh, undamaged flowers are collected, typically at the peak of their fragrance emission (often species-dependent, e.g., night for night-blooming flowers). A known weight of the floral tissue (e.g., 1-2 grams of petals) is placed in a sealed headspace vial.

  • Fiber Selection: A fused silica (B1680970) fiber coated with a suitable stationary phase is used to adsorb the volatile compounds. Common fiber coatings for floral scents include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), and polyacrylate (PA). The choice of fiber depends on the polarity and volatility of the target analytes. For a broad range of floral volatiles, including esters like this compound, a DVB/CAR/PDMS fiber is often effective.

  • Extraction: The vial containing the flower sample is heated to a specific temperature (e.g., 40-60°C) for a set period (e.g., 20-30 minutes) to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined time (e.g., 30-60 minutes) to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Following extraction, the SPME fiber is introduced into the injection port of a gas chromatograph for thermal desorption of the adsorbed volatile compounds.

  • Gas Chromatography: The desorbed compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar DB-5 or a mid-polar DB-WAX column). A temperature program is used to gradually increase the column temperature, allowing for the sequential elution of the compounds.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a chemical fingerprint.

  • Compound Identification and Quantification: this compound and other compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley). Quantification is typically performed by comparing the peak area of the analyte to that of an internal or external standard of a known concentration.

Visualizations

Biosynthesis of this compound

The formation of this compound in plants primarily originates from the amino acid L-phenylalanine. The following diagram illustrates the key steps in this biosynthetic pathway.

Benzyl_Acetate_Biosynthesis cluster_phenylalanine Phenylpropanoid Pathway cluster_benzenoid Benzenoid Pathway cluster_ester Ester Formation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL Benzoyl-CoA Benzoyl-CoA Cinnamic Acid->Benzoyl-CoA Benzaldehyde Benzaldehyde Benzoyl-CoA->Benzaldehyde Benzyl Alcohol Benzyl Alcohol Benzaldehyde->Benzyl Alcohol This compound This compound Benzyl Alcohol->this compound BEAT (Acetyl-CoA)

Caption: Biosynthesis of this compound from L-Phenylalanine.

Experimental Workflow for Floral Scent Analysis

The following diagram outlines the typical workflow for the analysis of this compound and other volatile compounds from floral samples.

Experimental_Workflow Flower Sample Collection Flower Sample Collection HS-SPME HS-SPME Flower Sample Collection->HS-SPME GC-MS Analysis GC-MS Analysis HS-SPME->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Compound Identification Compound Identification Data Processing->Compound Identification Quantification Quantification Data Processing->Quantification

Caption: HS-SPME-GC-MS Workflow for Floral Volatile Analysis.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of Chiral Benzyl Acetate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral benzyl (B1604629) acetate (B1210297) analogues is of paramount importance in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its biological activity. This guide provides an objective comparison of various synthetic and analytical methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.

Enantioselective Synthesis: A Comparative Overview

The asymmetric synthesis of chiral benzyl acetate analogues predominantly involves the enantioselective acylation of racemic secondary benzylic alcohols. Key methods include kinetic resolution catalyzed by enzymes (lipases) or N-heterocyclic carbenes (NHCs), and asymmetric acylation. Below is a comparative summary of these approaches.

Table 1: Comparison of Catalytic Systems for Enantioselective Acylation of Secondary Benzylic Alcohols
Catalyst SystemSubstrateAcyl DonorYield (%)Enantiomeric Excess (ee%)Reference
Lipase (Novozyme® 435) 1-PhenylethanolIsopropenyl acetate>9699[1]
1-(1-Naphthyl)ethanolIsopropenyl acetate>9699[1]
Chiral N-Heterocyclic Carbene (NHC) 1-(1-Naphthyl)ethanolVinyl propionate-68[2]
Chiral Guanidine Racemic secondary benzylic alcoholsIsobutyric anhydride28-43>99:1 er[3]

Note: "-" indicates data not specified in the source. "er" stands for enantiomeric ratio.

Experimental Protocols: Synthesis

Detailed methodologies for the key synthetic procedures are provided below.

Protocol 1: Lipase-Catalyzed Dynamic Kinetic Resolution of Secondary Benzylic Alcohols[1]

This procedure combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer.

Materials:

  • Racemic secondary benzylic alcohol (e.g., 1-phenylethanol)

  • Acyl donor (e.g., isopropenyl acetate)

  • Lipase (e.g., Novozyme® 435)

  • Ruthenium complex (for racemization)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (B28343)

  • Ionic liquid (e.g., [BMIM][NTf₂])

Procedure:

  • To a 2 mL vial, add the ruthenium complex (0.01 mmol), K₃PO₄ (0.047 mmol), toluene (1 mL), the secondary alcohol (0.25 mmol), and the ionic liquid (0.175 mmol).

  • Purge the vial with nitrogen and cap it tightly.

  • Activate the complex by stirring for 18 hours at 25 °C.

  • Add isopropenyl acetate (0.75 mmol) and Novozyme® 435 (2.5 mg).

  • Purge the vial with nitrogen again and seal it.

  • Stir the reaction mixture at 25 °C for 6 to 24 hours.

  • Monitor the reaction progress by chiral GC or HPLC.

Protocol 2: Chiral N-Heterocyclic Carbene (NHC) Catalyzed Acylation of Secondary Alcohols[4]

Materials:

  • Chiral NHC precursor (e.g., 1,3-bis-(1-(R)-phenylethyl)imidazolium tetrafluoroborate)

  • Potassium tert-butoxide (KOtBu)

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Molecular sieves 4Å

Procedure:

  • Catalyst Preparation: In a flame-dried flask under argon, dissolve the chiral imidazolium (B1220033) salt (0.03 mmol) in freshly distilled THF (2 mL) and cool to -78 °C. Add a 1.0 M THF solution of KOtBu (0.03 mmol) dropwise at room temperature. Stir for 30 minutes.

  • Acylation Reaction: In a separate flask under argon, add the secondary alcohol (0.6 mmol), the acyl donor (e.g., methyl acetate, 6.3 mmol), and molecular sieves 4Å (200 mg) in THF (0.5 mL) at -78 °C.

  • Transfer the prepared catalyst solution to the reaction mixture at -78 °C.

  • Stir the reaction under the conditions specified for the particular substrate.

  • Quench the reaction with 0.1 N HCl and extract with ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Purify the product by column chromatography.

Chiral Analysis: A Comparative Guide

The determination of enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

Table 2: Comparison of Analytical Methods for Chiral this compound Analogues
Analytical MethodColumnMobile Phase/Carrier GasDetectionApplicationReference
Chiral GC CP Chirasil-DEX CBHydrogenFIDAnalysis of chiral alcohols after conversion to acetates[4]
Chiral HPLC Chiralpak OD-HHexane: Isopropanol (97:3)UV (220 nm)Separation of chiral allylic amines[5]
Chiral HPLC Chiralcel IC-3i-PrOH/n-hexane (1/100)UV (254 nm)Separation of chiral benzylic isobutyrates[3]
RP-HPLC Newcrom R1Acetonitrile, Water, Phosphoric AcidUV/MSAnalysis of (achiral) this compound[6]

Experimental Protocols: Analysis

Protocol 3: Chiral Gas Chromatography (GC) Analysis[5]

This method is suitable for the analysis of chiral alcohols after their conversion to the corresponding acetates.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column: CP Chirasil-DEX CB (25 m × 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Carrier Gas: Hydrogen (80 cm/s).

  • Injector Temperature: 230°C.

  • Detector Temperature: 250°C.

  • Oven Program: Varies depending on the specific analyte. A typical program might be: start at 70°C, ramp at 5°C/min to 160°C, then ramp at 10°C/min to 200°C.

Protocol 4: Chiral High-Performance Liquid Chromatography (HPLC) Analysis[3]

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral column: Chiralcel IC-3.

HPLC Conditions:

  • Mobile Phase: Isopropanol/n-hexane = 1/100.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

Visualizing Workflows

General Workflow for Enantioselective Synthesis and Analysis

G General Workflow cluster_synthesis Enantioselective Synthesis cluster_separation Purification cluster_analysis Chiral Analysis racemic_alcohol Racemic Benzylic Alcohol acylation Enantioselective Acylation (e.g., Lipase or NHC catalysis) racemic_alcohol->acylation mixture Mixture of Enantioenriched Acetate and Unreacted Alcohol acylation->mixture chromatography Column Chromatography mixture->chromatography chiral_product Enantiopure This compound Analogue chromatography->chiral_product analysis Chiral HPLC or GC chiral_product->analysis G Method Selection Decision Tree start Starting Material: Racemic Secondary Benzylic Alcohol q1 Desire for 'Green' Chemistry and High Selectivity? start->q1 lipase Lipase-Catalyzed Kinetic Resolution q1->lipase Yes q2 Substrate Scope a Primary Concern? q1->q2 No analysis_method Select Analytical Method: Chiral GC or HPLC lipase->analysis_method nhc NHC-Catalyzed Acylation nhc->analysis_method q2->lipase No q2->nhc Yes

References

Safety Operating Guide

Proper Disposal of Benzyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of benzyl (B1604629) acetate (B1210297) is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage benzyl acetate waste, from initial handling to final disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[1][2][3] It may also lead to drowsiness or dizziness and cause damage to organs through prolonged or repeated exposure.[3] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[1][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Step-by-Step Disposal and Spill Containment Protocol

1. Waste Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed container.[1][4][5]

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. This compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[1][6]

2. Spill Management:

  • In the event of a spill, immediately remove all sources of ignition.[6]

  • Ventilate the area.

  • For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or commercial sorbents.[1][6][7]

  • For larger spills, dike the area to prevent the material from spreading.[7]

  • Collect the absorbed material and contaminated soil into a sealed, vapor-tight container for disposal.[1][6]

  • Clean the spill area with 60-70% ethanol (B145695) followed by a soap and water solution.[6]

3. Final Disposal Procedure:

  • The primary and recommended method for the final disposal of this compound is to engage a licensed professional waste disposal company.[3][4][5]

  • Waste should be classified as hazardous.[8] Dispose of the unused product and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7][8][9]

  • Crucially, prevent this compound from entering drains, surface water, or the sanitary sewer system as it is harmful to aquatic life with long-lasting effects.[3][4][7][8]

Key Chemical and Safety Data

The following table summarizes important quantitative data for this compound, essential for risk assessment and safe handling.

PropertyValueCitations
Flash Point 90 °C (194 °F) Closed Cup[1][2]
Autoignition Temperature 460 °C (860 °F)[1][2]
Molecular Weight 150.18 g/mol [2]
Specific Gravity 1.04 (Water = 1)[2]
Vapor Density 5.1 (Air = 1)[2]
Oral Toxicity (LD50 Rat) 2490 mg/kg[3]
Aquatic Toxicity (LC50 Fish) 4 mg/l (96 h)[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

BenzylAcetateDisposal start Identify this compound Waste (Liquid or Contaminated Solid) ppe Wear Appropriate PPE (Gloves, Goggles) start->ppe check_spill Is this a spill? ppe->check_spill spill_protocol Follow Spill Containment Protocol: 1. Remove Ignition Sources 2. Ventilate Area 3. Absorb with Inert Material check_spill->spill_protocol Yes collect_waste Collect Waste in a Labeled, Sealed Container check_spill->collect_waste No (Routine Waste) spill_protocol->collect_waste storage Store Temporarily in a Designated, Ventilated Area collect_waste->storage disposal_co Contact Licensed Waste Disposal Company storage->disposal_co documentation Complete Waste Manifest & Arrange for Pickup disposal_co->documentation end_point Disposal Complete documentation->end_point

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Benzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Benzyl Acetate in laboratory settings, ensuring the protection of researchers and the integrity of their work.

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for working with this compound, a common compound in research and industrial applications. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE, categorized by the area of protection.

Body PartPersonal Protective EquipmentRecommendations and Specifications
Eyes/Face Safety Goggles/Face ShieldAlways wear splash goggles to protect against splashes.[1] A face shield should be considered for larger quantities or when there is a significant risk of splashing.
Hands Chemically Resistant GlovesNitrile gloves with a minimum thickness of 0.4mm are recommended.[2] Natural rubber and styrene-butadiene rubber gloves should be avoided due to potential degradation.[2] Always inspect gloves for any signs of degradation or perforation before use.[3]
Body Laboratory Coat/Full SuitA standard laboratory coat is sufficient for handling small quantities.[1] For larger spills or extensive use, a full suit of impervious clothing should be worn.[1][4]
Respiratory Vapor Respirator/SCBAUse in a well-ventilated area or under a chemical fume hood is crucial.[5][6] If ventilation is inadequate, a NIOSH-approved vapor respirator is required.[1] For large spills or in environments with high concentrations of vapor, a self-contained breathing apparatus (SCBA) should be used.[1][4]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's stability.

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Avoid direct contact with skin and eyes.[1]

  • Do not inhale vapors or mists.[1]

  • Ground all equipment containing this compound to prevent static discharge.[1]

  • Wash hands thoroughly with soap and water after handling.[3][6]

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6]

  • Keep containers tightly closed and sealed until ready for use.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[1][5]

Disposal Plan: Managing this compound Waste

The disposal of this compound and any contaminated materials must be handled with care to protect the environment.

Small Spills:

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1][6]

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][4]

  • Clean the spill area with a suitable solvent, followed by soap and water.[7]

Large Spills:

  • Evacuate the area immediately.

  • Remove all sources of ignition.[1]

  • Contain the spill to prevent it from entering drains or waterways.[4][6]

  • Follow your institution's established procedures for large chemical spills and contact the appropriate safety personnel.

Container and Contaminated Material Disposal:

  • Dispose of unused this compound and contaminated materials as hazardous waste.[4]

  • Do not pour down the drain.[3][4]

  • Follow all federal, state, and local regulations for hazardous waste disposal.[4][5]

Visualizing Safety Workflows

To further clarify the procedural steps for ensuring safety when working with this compound, the following diagrams illustrate the decision-making process for PPE selection and the overall handling and disposal workflow.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound start Start: Handling this compound task_assessment Assess Task and Potential for Exposure start->task_assessment small_scale Small Scale / Low Exposure Risk task_assessment->small_scale Low large_scale Large Scale / High Exposure Risk task_assessment->large_scale High ppe_standard Standard PPE: - Splash Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Face Shield - Full Suit - Vapor Respirator / SCBA large_scale->ppe_enhanced

Caption: PPE selection workflow for this compound.

Handling_Disposal_Workflow cluster_handling This compound Handling & Disposal start Begin Work with this compound handling Handling in Ventilated Area (Fume Hood) start->handling storage Proper Storage: - Cool, Dry, Ventilated - Tightly Sealed handling->storage spill Spill Occurs handling->spill storage->spill end End of Process storage->end No Spills small_spill Small Spill Procedure: - Absorb with Inert Material - Collect and Seal spill->small_spill Small large_spill Large Spill Procedure: - Evacuate - Contain - Notify Safety Officer spill->large_spill Large disposal Dispose of Waste: - Sealed, Labeled Container - Follow Regulations small_spill->disposal large_spill->disposal disposal->end

Caption: Handling and disposal workflow for this compound.

References

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